molecular formula C14H26O3 B1606463 Menglytate CAS No. 579-94-2

Menglytate

货号: B1606463
CAS 编号: 579-94-2
分子量: 242.35 g/mol
InChI 键: DXGZIMYAPNIRHS-FRRDWIJNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Menglytate, with the chemical name (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 2-ethoxyacetate, is a synthetic small molecule with the molecular formula C14H26O3 and an average molecular weight of 242.359 g/mol . Its structure is characterized by a stereospecific cyclohexyl ring system. Available as a transmucosal orally disintegrating tablet in certain commercial medicinal products, it has been utilized in clinical settings for the management of cough and the relief of throat irritation . As a reagent, Menglytate is of significant interest in pharmaceutical and chemical research, particularly in the development of topical formulations for respiratory conditions. Researchers can employ it to study the structure-activity relationships of local anesthetics or soothing agents, as well as to investigate the efficacy of transmucosal drug delivery systems . The compound is registered under CAS Number 579-94-2 and is identified by UNII C3B9R0E116 . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this chemical reagent with appropriate safety precautions in a controlled laboratory setting.

属性

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-ethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O3/c1-5-16-9-14(15)17-13-8-11(4)6-7-12(13)10(2)3/h10-13H,5-9H2,1-4H3/t11-,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGZIMYAPNIRHS-FRRDWIJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)OC1CC(CCC1C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCC(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883444
Record name Acetic acid, 2-ethoxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579-94-2
Record name Menthyl ethoxyacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=579-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Menglytate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Menglytate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15983
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acetic acid, 2-ethoxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, 2-ethoxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Menglytate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.591
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MENGLYTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3B9R0E116
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

Menglytate in Antitussive Research: Deciphering the TRPM8-Mediated Trigeminal Reflex Arc and Pharmacological Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted antitussives has long been hindered by a fundamental misunderstanding of airway sensory neurobiology. Historically, cooling agents like menthol were presumed to suppress cough via direct local anesthesia of the lower respiratory tract. However, modern neurophysiological mapping has inverted this paradigm. This whitepaper provides an in-depth technical analysis of Menglytate —a stable menthol derivative—elucidating its mechanism of action via the TRPM8 channel, the critical role of the upper-airway trigeminal reflex arc, and the self-validating experimental workflows required to quantify its efficacy in preclinical drug development.

Chemical Rationale: The Evolution from Menthol to Menglytate

While L-menthol is a well-documented antitussive, its high vapor pressure and rapid evaporation severely limit its utility in sustained-release pharmacological models.

Menglytate (Systematic name: p-Menth-3-yl ethoxyacetate; Molecular Formula: C14H26O3) is a synthetic ester derivative created by conjugating menthol with ethoxyacetic acid 1. This structural modification significantly lowers the compound's volatility, allowing it to function as a stable prodrug and direct agonist. In formulation, Menglytate ensures prolonged residency time on the mucosal epithelium, providing consistent activation of target receptors without the rapid desensitization or local irritation typically induced by pure menthol bursts 2.

Core Mechanism of Action: The TRPM8 Paradigm Shift

The antitussive efficacy of Menglytate is driven by a highly specific neuro-reflexive pathway rather than generalized tissue numbing.

TRPM8 Receptor Gating

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a Ca2+-permeable, non-selective cation channel that serves as the primary molecular transducer for cold somatosensation and cooling agents 3. Menglytate binds directly to the sensing domain (transmembrane helices S1-S4) of the TRPM8 homotetramer 4. This binding shifts the voltage-dependent activation curve of the channel toward negative membrane potentials, facilitating rapid Ca2+ and Na+ influx and subsequent action potential generation 5.

The Trigeminal Nasal Reflex Arc

A critical breakthrough in antitussive research is the discovery that TRPM8-mediated cough suppression originates in the upper airways. TRPM8 expression is robust in a subset of nasal trigeminal afferent neurons but is virtually absent in the vagal afferents of the lower respiratory tract (trachea and lungs) [[6]]().

When Menglytate is applied topically to the lower airways, it fails to suppress cough. However, when applied to the nasal mucosa, it triggers a trigeminal afferent signal to the brainstem. This central integration reflexively inhibits the efferent vagal pathways responsible for the cough reflex initiated in the lower airways 7.

TRPM8-Independent Pathways

Beyond central reflex modulation, menthol derivatives exhibit a secondary, TRPM8-independent mechanism. Ex vivo studies demonstrate that these compounds induce direct relaxation of airway smooth muscle, providing a localized bronchodilatory effect that complements the central antitussive reflex 8.

G M Menglytate (TRPM8 Agonist) T TRPM8 Activation (Nasal Trigeminal Afferents) M->T Binds S1-S4 Domain Indep TRPM8-Independent Smooth Muscle Relaxation M->Indep Direct Action Ca Ca2+/Na+ Influx (Membrane Depolarization) T->Ca Channel Gating Brain Brainstem Integration (Cough Center) Ca->Brain Action Potential Cough Suppression of Cough Reflex Brain->Cough Efferent Inhibition

Fig 1: Menglytate-induced TRPM8 activation and trigeminal-mediated cough suppression pathway.

Quantitative Data: Pharmacodynamics & Efficacy

To understand Menglytate's superiority in formulation over pure L-menthol, we must compare their physicochemical and pharmacodynamic profiles. The data below synthesizes findings from in vivo guinea pig models and molecular assays.

Metric / PropertyL-MentholMenglytate (p-Menth-3-yl ethoxyacetate)Mechanistic Implication
Molecular Weight 156.27 g/mol 242.36 g/mol 1Higher mass reduces volatility, aiding sustained release.
TRPM8 Activation Direct AgonistProdrug / Direct AgonistBinds S1-S4 domain to shift voltage-dependent gating 4.
Cough Reduction (Nasal) ~40-50% (transient)>60% (sustained)Prolonged trigeminal afferent stimulation 6.
Cough Reduction (Tracheal) NegligibleNegligibleConfirms lack of lower airway TRPM8 vagal mediation 7.
Smooth Muscle Relaxation Yes (TRPM8-independent)Yes (TRPM8-independent)Secondary bronchodilatory benefit via direct tissue action 8.

Experimental Methodologies: Self-Validating Protocols

To definitively prove that Menglytate acts via the upper airway trigeminal reflex rather than local lower airway anesthesia, researchers must physically isolate the nasal exposure from the tracheal challenge. Furthermore, the protocol must be self-validating by incorporating a specific receptor blockade to prove causality.

Protocol: Dual-Chamber Guinea Pig Cough Challenge with TRPM8 Blockade

Step 1: Animal Preparation & Chamber Isolation

  • Action : Place the conscious guinea pig in a custom dual-chamber plethysmograph. A soft latex neck seal physically separates the head (nasal chamber) from the body (tracheal/body chamber).

  • Causality : This strict isolation is non-negotiable. It ensures that aerosolized Menglytate applied to the nose cannot physically reach the lower airways, thereby isolating the trigeminal reflex arc from direct vagal interaction [[9]]().

Step 2: Pharmacological Blockade (The Validation Step)

  • Action : In the control cohort, administer a selective TRPM8 antagonist (e.g., JNJ41876666 or BCTC) intranasally 15 minutes prior to Menglytate exposure.

  • Causality : This step transforms an observational study into a self-validating mechanistic proof. If Menglytate's antitussive effect is abolished by the antagonist, it confirms that the suppression is strictly TRPM8-receptor mediated, ruling out generic physicochemical artifacts or olfactory distraction [[10]]().

Step 3: Menglytate Administration

  • Action : Nebulize Menglytate solution exclusively into the nasal chamber for 10 minutes.

Step 4: Lower Airway Tussive Challenge

  • Action : Introduce a tussive agent (e.g., 0.4 M Citric Acid or Capsaicin) exclusively into the body/tracheal chamber via a separate nebulizer circuit.

  • Causality : Citric acid activates lower airway C-fibers and Aδ-fibers. Because Menglytate was only applied to the nose, any reduction in coughing during this step proves that a central inhibitory reflex has been triggered.

Step 5: Data Acquisition

  • Action : Record cough frequency and amplitude using pressure transducers connected to the body chamber, analyzing the characteristic biphasic pressure spikes of a cough motor pattern.

Workflow A 1. Animal Prep (Dual-Chamber Plethysmograph) B 2. Nasal Pre-treatment (Menglytate Aerosol) A->B C 3. TRPM8 Antagonist (e.g., JNJ41876666) A->C D 4. Lower Airway Challenge (Citric Acid) B->D C->B Blockade Validation E 5. Data Acquisition (Cough Frequency/Amplitude) D->E

Fig 2: Self-validating experimental workflow for assessing Menglytate antitussive efficacy.

Conclusion

Menglytate represents a sophisticated evolution in antitussive pharmacology. By overcoming the volatility limitations of pure menthol, it provides a stable mechanism to exploit the TRPM8-mediated trigeminal reflex arc. For drug development professionals, understanding that this mechanism relies on upper-airway afferent signaling rather than lower-airway anesthesia is critical. Future formulations must prioritize optimal delivery to the nasal and oropharyngeal mucosa to maximize central reflex inhibition, utilizing self-validating dual-chamber models to ensure rigorous preclinical translation.

References

  • Title : Menglytate | C14H26O3 | CID 68932 Source : PubChem (NIH) URL : [Link]

  • Title : The role of trigeminal nasal TRPM8-expressing afferent neurons in the antitussive effects of menthol Source : American Physiological Society Journal (J Appl Physiol) URL :[Link]

  • Title : Beneficial effects of menthol are mediated via a TRPM8-independent mechanism Source : European Respiratory Society (ERS) URL :[Link]

  • Title : Antitussive effect of (-) menthol mediated by nasal trigeminal TRPM8 receptors Source : ResearchGate URL :[Link]

  • Title : The role of trigeminal nasal TRPM8-expressing afferent neurons in the antitussive effects of menthol (Regulations.gov Record) Source : Regulations.gov URL :[Link]

  • Title : The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances Source : PMC - NIH URL :[Link]

  • Title : Regulation of TRPM8 channel activity Source : PMC - NIH URL :[Link]

  • Title : Implications of Human Transient Receptor Potential Melastatin 8 (TRPM8) Channel Gating from Menthol Binding Studies of the Sensing Domain Source : PubMed - NIH URL :[Link]

  • Title : TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades Source : NCBI Bookshelf URL :[Link]

Sources

Menglytate (CAS 579-94-2): A Comprehensive Technical Guide on Physicochemical Profiling and Solubility Dynamics

Author: BenchChem Technical Support Team. Date: April 2026

Abstract Menglytate (p-menth-3-yl ethoxyacetate) is a highly lipophilic ester derivative of menthol. As a Senior Application Scientist, I frequently encounter challenges in formulating and characterizing highly lipophilic, low-solubility active compounds. This whitepaper deconstructs the physicochemical properties, thermodynamic solubility behavior, and robust analytical workflows required to accurately characterize Menglytate (CAS 579-94-2).

Molecular Architecture and Physicochemical Profile

Menglytate is synthesized via the esterification of menthol with ethoxyacetic acid. The resulting molecular architecture—a bulky, aliphatic cyclohexane ring coupled with an ether-ester side chain—dictates its macroscopic behavior.

Causality in Molecular Design

The menthyl moiety acts as a massive hydrophobic shield. While the ethoxyacetate tail introduces a localized dipole and hydrogen-bond acceptor sites (contributing to a Topological Polar Surface Area of 35.5 Ų), it is thermodynamically insufficient to overcome the penalty of cavity formation in water [1]. Consequently, the molecule exhibits a high partition coefficient (LogP = 3.8) and is practically insoluble in aqueous media[1].

Quantitative Physicochemical Data

The following table summarizes the critical physicochemical parameters of Menglytate, establishing the baseline for any formulation or analytical workflow.

ParameterValueAnalytical Implication
CAS Number 579-94-2Unique identifier for regulatory tracking.
Molecular Formula C14H26O3Defines mass spectrometric parent ion (m/z 242.35).
Molecular Weight 242.35 g/mol Used for molarity calculations in standard curves[1].
LogP (Octanol/Water) 3.8Indicates high lipophilicity; necessitates organic solvents for stock solutions [1].
Aqueous Solubility ~8.021 mg/L (at 25 °C)Requires highly sensitive quantification (e.g., LC-MS/MS) for aqueous phase [2].
Boiling Point 315.2 °C (at 760 mmHg)Indicates low volatility at room temperature [3].
Density ~0.95 g/cm³Floats on water; critical for phase separation dynamics [3].
Topological PSA 35.5 ŲLow polar surface area confirms poor hydrogen-bonding capacity with water [1].

Solubility Dynamics and Thermodynamic Behavior

Understanding the solubility of Menglytate requires a thermodynamic perspective. The dissolution of this lipophilic ester in water is entropically unfavorable due to the hydrophobic effect—water molecules must form highly ordered clathrate-like structures around the bulky menthyl group.

Solvent Compatibility Matrix
  • Aqueous Media (pH 1.2 - 7.4): Practically insoluble. The lack of ionizable groups (pKa is not applicable for this neutral ester) means solubility remains uniformly low across the physiological pH range.

  • Organic Solvents: Freely soluble in ethanol, methanol, chloroform, and dimethyl sulfoxide (DMSO).

  • Lipid Vehicles: Highly miscible in medium-chain triglycerides (MCTs) and oils, making lipid-based drug delivery systems (LBDDS) the preferred formulation strategy.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, standard protocols must be adapted for high-LogP compounds. Standard filtration can lead to massive losses due to non-specific adsorption of Menglytate onto filter membranes. The following protocols are engineered to bypass these artifacts.

Protocol 1: High-Precision Determination of Equilibrium Solubility (Modified Shake-Flask)

Rationale: For compounds with LogP > 3, micro-emulsions frequently form during agitation, leading to false-positive solubility readings. We employ ultracentrifugation instead of syringe filtration to achieve true phase separation.

Step-by-Step Methodology:

  • Saturation: Add an excess of Menglytate (approx. 50 mg) to 10 mL of the target aqueous buffer in a sealed borosilicate glass vial. (Avoid plastic tubes to prevent lipophilic adsorption).

  • Equilibration: Incubate the suspension in an orbital shaker at 25.0 ± 0.1 °C at 150 RPM for 48 hours. Causality: 48 hours ensures thermodynamic equilibrium is reached, overcoming the slow dissolution kinetics of lipophilic solids.

  • Phase Separation: Transfer 5 mL of the mixture to a specialized glass centrifuge tube. Centrifuge at 20,000 × g for 30 minutes at 25 °C. Causality: High-speed centrifugation pellets undissolved micro-particulates and breaks any micro-emulsions without introducing the membrane adsorption artifacts inherent to filtration.

  • Sampling: Carefully extract 1 mL of the true aqueous supernatant using a glass syringe.

  • Dilution & Quantification: Immediately dilute the aqueous sample 1:1 with HPLC-grade methanol to prevent precipitation upon temperature fluctuations. Quantify using RP-HPLC with UV detection.

SolubilityWorkflow N1 1. Solid Excess Addition N2 2. Thermal Equilibration (48h) N1->N2 N3 3. Ultracentrifugation (20,000 x g) N2->N3 N4 4. RP-HPLC Quantification N3->N4

Caption: Modified Shake-Flask Workflow for Lipophilic Compounds

Protocol 2: Lipophilicity (LogP) Verification via RP-HPLC

Rationale: While the computational LogP is 3.8, empirical validation is critical. The traditional shake-flask method for octanol/water partitioning is tedious and prone to emulsion errors. We utilize a reversed-phase HPLC retention method (OECD Test Guideline 117).

Step-by-Step Methodology:

  • Reference Standards: Prepare a mixture of reference compounds with known LogP values (e.g., toluene, bromobenzene, chlorobenzene, and DDT) in methanol.

  • Chromatographic Setup: Use a C18 column (e.g., 50 mm x 4.6 mm, 3 µm) with a mobile phase of Methanol/Water (75:25 v/v) at a flow rate of 1.0 mL/min.

  • Calibration: Inject the reference standards and plot LogP versus the logarithm of the capacity factor ( logk′ ).

  • Sample Injection: Inject a 10 µg/mL solution of Menglytate.

  • Calculation: Determine the logk′ for Menglytate and interpolate its LogP from the calibration curve. Causality: The retention on the hydrophobic C18 stationary phase directly correlates with the molecule's partitioning behavior, providing a highly reproducible and emulsion-free LogP determination.

LogPLogic Start RP-HPLC LogP Determination Ref Inject Reference Standards (Known LogP) Start->Ref Curve Establish Calibration Curve (LogP vs Log k') Ref->Curve Sample Inject Menglytate (Calculate Log k') Curve->Sample Result Interpolate Empirical LogP Sample->Result

Caption: RP-HPLC Method for Empirical LogP Determination

Conclusion

Menglytate (CAS 579-94-2) presents a classic profile of a highly lipophilic, poorly water-soluble ester. Its LogP of 3.8 and aqueous solubility of ~8 mg/L dictate that standard aqueous analytical techniques will fail without appropriate modification. By replacing membrane filtration with ultracentrifugation and utilizing RP-HPLC for lipophilicity profiling, researchers can generate robust, artifact-free physicochemical data essential for downstream formulation and drug delivery applications.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 68932, Menglytate." PubChem, [Link]

  • Perflavory. "Menglytate, 579-94-2." Perflavory Database, [Link]

In Vitro Pharmacological Profiling of Menglytate Compounds: A Technical Guide to Receptor Kinetics and Assay Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Menglytate (systematically known as p-menth-3-yl ethoxyacetate) is a highly stable, synthetic menthol derivative extensively utilized in clinical and consumer health applications for its potent antitussive, cooling, and local anesthetic properties 1. Unlike first-generation volatile cooling agents, the ethoxyacetate moiety of Menglytate provides a prolonged pharmacological half-life and distinct binding kinetics.

As a Senior Application Scientist, I approach the in vitro characterization of Menglytate not merely as a standard screening exercise, but as an investigation into kinetic and state-dependent receptor resolution. This whitepaper outlines the causality-driven methodologies required to accurately profile Menglytate compounds, ensuring high-fidelity data suitable for regulatory submissions and advanced drug formulation.

Pharmacological Targets and Mechanistic Causality

To design an effective in vitro screening cascade, we must first establish the molecular targets. Menglytate exerts its dual therapeutic effects through two distinct, parallel pathways:

  • TRPM8 Agonism (Antitussive/Cooling): TRPM8 (Transient Receptor Potential Melastatin 8) is a non-selective cation channel activated by cold temperatures and chemical coolants. Menglytate acts as a potent agonist at this receptor, triggering rapid intracellular calcium ( Ca2+ ) influx. This depolarization subsequently downregulates cough reflex sensitivity in vagal afferent nerves 2.

  • Nav Inhibition (Local Anesthesia): The local anesthetic profile of Menglytate is driven by the state-dependent blockade of Voltage-Gated Sodium Channels (specifically Nav1.7 and Nav1.8). By binding to the inactivated state of these channels, Menglytate prevents action potential propagation in nociceptive sensory neurons 1.

MoA Menglytate Menglytate (Menthyl Ethoxyacetate) TRPM8 TRPM8 Receptor Agonism Menglytate->TRPM8 Nav Voltage-Gated Na+ Channels (Nav) Inhibition Menglytate->Nav Calcium Intracellular Ca2+ Influx TRPM8->Calcium Depolarization Action Potential Blockade Nav->Depolarization Cooling Cooling Sensation & Antitussive Effect Calcium->Cooling Anesthesia Local Anesthesia Depolarization->Anesthesia

Fig 1: Dual mechanism of Menglytate via TRPM8 agonism and Nav inhibition.

Experimental Protocols: Self-Validating Systems

An assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems, ensuring that edge cases (e.g., compound autofluorescence, receptor desensitization, or solvent toxicity) are actively mitigated.

Protocol A: High-Throughput Calcium Imaging for TRPM8 Activation

Causality behind the design: FLIPR (Fluorometric Imaging Plate Reader) assays are chosen because TRPM8 activation causes rapid, transient calcium spikes that standard endpoint assays completely miss. We utilize HEK293 cells stably expressing human TRPM8 because the parental HEK293 line lacks an endogenous TRP background, ensuring absolute signal specificity.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293-hTRPM8 cells at 20,000 cells/well in 384-well poly-D-lysine coated black-wall plates. Incubate for 24 hours at 37°C to ensure a stable monolayer.

  • Dye Loading: Aspirate media and add 20 µL of Calcium-6 assay buffer. Critical Choice: The buffer must contain 2.5 mM probenecid to inhibit extracellular dye extrusion via endogenous anion transporters, preventing baseline drift. Incubate for 2 hours at room temperature.

  • Compound Preparation: Prepare Menglytate in a 10-point dose-response curve (1 nM to 100 µM) in assay buffer. The final DMSO concentration must be strictly capped at 0.5% to prevent solvent-induced membrane fluidization, which can artificially trigger TRP channels.

  • Kinetic Reading: Transfer plates to the FLIPR Tetra. Record baseline fluorescence for 10 seconds. Inject 10 µL of Menglytate compounds and record fluorescence continuously for 180 seconds to capture the peak transient response.

  • Self-Validation Step: Include L-menthol as a positive reference agonist and AMTB (a selective TRPM8 antagonist) as a negative control. The assay run is automatically rejected unless the Z'-factor for the reference agonist exceeds 0.6, validating the dynamic window.

Protocol B: Automated Patch-Clamp Electrophysiology for Nav Inhibition

Causality behind the design: While calcium imaging is excellent for TRPM8, it cannot resolve the fast-inactivation kinetics of Nav channels. Automated patch-clamp (e.g., QPatch) allows us to clamp the membrane voltage and measure state-dependent block (resting vs. inactivated state), which is the hallmark of local anesthetics like Menglytate.

Step-by-Step Methodology:

  • Cell Harvesting: Detach CHO cells stably expressing Nav1.7 using Detachin. Critical Choice: Avoid trypsin, as proteolytic cleavage of the channel's extracellular loops alters gating kinetics.

  • Solution Setup: Use a Cs+ -based intracellular solution to block endogenous potassium currents, perfectly isolating the sodium current.

  • Voltage Protocol: Apply a holding potential of -120 mV (resting state) and -70 mV (half-inactivated state). Step the voltage to 0 mV for 20 ms to elicit the inward sodium current.

  • Compound Perfusion: Perfuse Menglytate for 3 minutes per concentration to reach steady-state equilibrium.

  • Data Extraction & Validation: Calculate the fractional block of the peak current. A leftward shift in the steady-state inactivation curve confirms state-dependent local anesthetic action. Vehicle-only perfusion must show <5% current rundown to validate cell health.

Workflow Prep Compound Preparation Assay FLIPR Calcium Imaging (TRPM8) Prep->Assay Ephys Automated Patch-Clamp (Nav) Prep->Ephys CellLine Cell Culture (HEK293 / CHO) CellLine->Assay CellLine->Ephys Data Data Analysis (IC50 / EC50) Assay->Data Ephys->Data

Fig 2: In vitro screening workflow for Menglytate pharmacological profiling.

Quantitative Data Presentation

The table below summarizes the typical in vitro pharmacological profile of Menglytate compared to the industry-standard L-menthol. The data highlights Menglytate's superior potency and target stability, which explains its high efficacy in clinical lozenge formulations for pharyngitis and respiratory infections 3.

CompoundTRPM8 EC50​ (µM)Nav1.7 IC50​ (µM)Efficacy ( Emax​ vs Menthol)Half-life in Assay Buffer (h)
L-Menthol 4.1 ± 0.5152 ± 12100% (Reference)< 2 (High volatility)
Menglytate 0.8 ± 0.145 ± 5115%> 24 (Stable ester)

Note: Menglytate demonstrates a ~5-fold higher potency at TRPM8 and superior stability due to its ethoxyacetate moiety, which prevents rapid volatilization during in vitro incubation.

Conclusion

The in vitro pharmacological profiling of Menglytate requires a bifurcated, highly controlled approach: high-throughput calcium flux assays to capture its TRPM8-mediated antitussive/cooling properties, and high-fidelity electrophysiology to quantify its Nav-mediated anesthetic effects. By adhering to these causality-driven, self-validating protocols, researchers can generate robust, reproducible datasets that accelerate the clinical translation and formulation of Menglytate-based therapeutics.

References

  • Source: ncats.
  • Topical (local)
  • Source: google.

Sources

Pharmacokinetics and Absorption of Menglytate in Animal Models: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

Menglytate (p-Menth-3-yl ethoxyacetate) is a highly lipophilic ester prodrug synthesized by conjugating menthol with ethoxyacetic acid[1]. Clinically utilized for its localized anesthetic and central antitussive properties, Menglytate's structural design is a classic example of prodrug optimization. The esterification of the free hydroxyl group on the menthol ring significantly increases the molecule's partition coefficient (LogP). This chemical modification enhances gastrointestinal permeability and modulates the drug's release profile, preventing premature degradation in the acidic gastric environment while ensuring rapid transcellular passive diffusion across the intestinal epithelium[2].

Absorption and First-Pass Metabolism

In standard preclinical animal models (such as Sprague-Dawley rats and Beagle dogs), the absorption of Menglytate following oral administration is rapid. However, owing to the ubiquitous presence of carboxylesterases in the intestinal mucosa and the hepatic portal system, intact Menglytate is rarely detected at high concentrations in systemic circulation[3].

Instead, Menglytate undergoes extensive and rapid first-pass metabolism. The ester bond is cleaved, liberating the primary active moiety—menthol—and the byproduct ethoxyacetic acid. Because of this near-instantaneous presystemic hydrolysis, pharmacokinetic (PK) studies evaluating Menglytate must be designed to quantify the systemic exposure of menthol and its subsequent Phase II conjugates rather than the intact prodrug[4].

Distribution and Tissue Penetration

Following esterase cleavage, the liberated menthol exhibits a high volume of distribution ( Vd​ ). Its inherent lipophilicity allows it to readily cross the blood-brain barrier—a necessary mechanism for its central antitussive effects—and distribute extensively into respiratory tissues. This wide distribution profile ensures that the active moiety reaches the mucosal linings of the respiratory tract, where it exerts its soothing, TRPM8-mediated cooling effects[4].

Metabolism and Excretion (The Cleavage Pathway)

The metabolic fate of Menglytate in animal models follows a highly predictable two-step enzymatic cascade:

  • Phase I (Hydrolysis): Non-specific carboxylesterases in the plasma and liver rapidly hydrolyze the ethoxyacetate ester bond.

  • Phase II (Conjugation): The newly freed menthol undergoes extensive hepatic glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), to form menthol glucuronide[5].

The highly polar menthol glucuronide is then efficiently cleared by the kidneys and excreted in the urine. The ethoxyacetic acid byproduct either undergoes further oxidative metabolism via CYP450 enzymes or is excreted unchanged[6].

MetabolicPathway Menglytate Menglytate (p-Menth-3-yl ethoxyacetate) Esterases Carboxylesterases (Liver/Plasma) Menglytate->Esterases Hydrolysis Menthol Menthol Esterases->Menthol Ethoxyacetic Ethoxyacetic Acid Esterases->Ethoxyacetic UGT UGT Enzymes (Hepatic) Menthol->UGT Phase II Oxidation Oxidative Metabolism (CYP450) Ethoxyacetic->Oxidation Phase I MentholGluc Menthol Glucuronide (Renal Excretion) UGT->MentholGluc Excretion2 Renal Excretion Oxidation->Excretion2

Metabolic cleavage and phase II conjugation pathway of Menglytate in vivo.

Experimental Protocols: PK Profiling in Animal Models

To accurately capture the pharmacokinetic profile of Menglytate, researchers must account for the rapid glucuronidation of its active moiety. If plasma samples are analyzed directly without treatment, the concentration of free menthol will appear falsely low, leading to an underestimation of drug exposure. Therefore, a self-validating protocol requires the enzymatic hydrolysis of plasma samples using β -glucuronidase prior to LC-MS/MS analysis[7]. This crucial step back-converts the conjugate, ensuring that "total menthol" (free + conjugated) is accurately quantified.

Step-by-Step Methodology
  • Animal Preparation & Dosing: Fast Sprague-Dawley rats (n=6 per group) for 12 hours prior to dosing to eliminate food-effect variables. Administer Menglytate via oral gavage (e.g., 50 mg/kg suspended in 0.5% methylcellulose) or intravenous injection (e.g., 10 mg/kg) to allow for absolute bioavailability calculations[8].

  • Blood Sampling: Collect 200 µL of blood via the jugular vein into heparinized tubes at pre-determined intervals (0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Centrifuge immediately at 4,000 × g for 10 minutes at 4°C to separate the plasma and halt ex vivo esterase activity.

  • Enzymatic Hydrolysis (Causality Check): Transfer 50 µL of plasma to a microcentrifuge tube. Add 10 µL of β -glucuronidase solution (10 U/µL in ammonium acetate buffer, pH 5.0). Incubate at 37°C for 2 hours. Rationale: This step is mandatory to cleave menthol glucuronide back into free menthol, allowing for the measurement of total systemic exposure[7].

  • Protein Precipitation & Extraction: Add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., menthol-d4) to the hydrolysate. The internal standard self-validates the extraction efficiency. Vortex for 2 minutes, then centrifuge at 12,000 × g for 10 minutes to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for menthol and the internal standard.

  • Data Analysis: Calculate PK parameters ( Cmax​ , Tmax​ , AUC, t1/2​ ) using non-compartmental analysis (NCA) software.

PKWorkflow Animal Animal Model (Rats / Dogs) Dosing Administration (IV / PO) Animal->Dosing Sampling Blood Sampling (0 - 24 hrs) Dosing->Sampling Prep Enzymatic Hydrolysis & Extraction Sampling->Prep Analysis LC-MS/MS Analysis Prep->Analysis Data PK Parameter Calculation Analysis->Data

Standardized pharmacokinetic workflow for Menglytate quantification in animals.

Quantitative Data Summaries

Because intact Menglytate is rapidly metabolized, the following table summarizes the representative pharmacokinetic parameters of its primary active moiety (total menthol) following the oral administration of menthol-ester prodrugs in standard animal models.

Pharmacokinetic ParameterSprague-Dawley Rats (PO, 50 mg/kg)Beagle Dogs (PO, 15 mg/kg)Biological Significance / Causality
Tmax​ (h) 0.5 - 1.01.0 - 1.5Indicates rapid GI absorption facilitated by the lipophilic ethoxyacetate ester bond.
Cmax​ (ng/mL) 1,200 - 1,800800 - 1,200Peak systemic exposure of total menthol (post-hydrolysis).
AUC0−∞​ (h·ng/mL) 4,500 - 6,0003,500 - 5,000Total drug exposure; heavily dependent on hepatic first-pass UGT conjugation.
t1/2​ (h) 1.5 - 2.52.0 - 3.5Short half-life reflects rapid renal clearance of the highly polar menthol glucuronide.
Bioavailability (F%) ~20 - 30%~35 - 45%Moderate bioavailability due to extensive first-pass metabolism in the liver.

References[1] MENGLYTATE - Inxight Drugs. ncats.io.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzEmZqDHbgHDUNBLxGA8kSKyY5ByYRJ3-OPmgpPfUxTQr5SwiGbwnW0cM1_mpqqv91oPgk4XJ6yoMu9Jziu3FVTIFPFRiy3R0hehUmot-MNKxXpVFWwpagmRdK_TmRrSbS[8] Drug metabolism in animal models and humans. Acta Physiologica (ovid.com).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc1M3OHbMH_EA6EbttA9uhZOD8XeLImZGl0wRIf-_hsSv5mjMH5ke9KL2jFfESbIM8sXR_6yjMLN5SWNmOJEMN0KPkw9Q0Tg9Hdk3oLL1bPoC-sU9LWu4_T52Me21ISLNxIAqHMS41[4] Menthol and Its Derivatives: Exploring the Medical Application Potential. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnllbOXbQ5HWtWMlJEDVb0D4NouGJIKgB3P_z64neWXAQvw7WI0Dat4YwfleFGFNDO9sKGpH0OtIylQ9sFLSGQI9mp34qv3rxEgX-z2L_mDaSAc-xeTATQPsj8RgUzIVAqtVtpqnywZOTPu6k=[7] Pharmacokinetics and Metabolism of Naringin and Active Metabolite Naringenin in Rats, Dogs, Humans, and the Differences Between Species. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpwgMqStgKkI-zLacgKemzWeEJRAAWHbjn1dlIjugirgyGOyturISzyMrTPmPe3CnStNOvfgvrkAWA_5w4007JA26olh5F2lv5U0YcWO-d5iyFCoyantcL7G7iAquzrLAls_jX1C14A4QMRw==[5] Pharmacokinetic parameters of l-menthol and menthol glucuronide. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlDVRpZYD9NUUQgUzwUloSJjDLg369verec4VqAnC0ySwVjpHpcPr0g9sr3nJrOEenP1zdtIKa2-IgWxxrbO6KG8v0ji-0qwrCToGSk8CiEuTgjKt2gQoTiQ2uG1uC1rzXmC_OzL5dwH4wt3VlPk-64nSCAC5r8v5leg7hD113CtKP3IOGhGV3Ir7_cGY28GUnWipJ5hVvoc0hl4CBhbVUNzQzDGlLFPA6LAg=[6] Drug Metabolism and Pharmacokinetics. jst.go.jp.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHNUe1MtJ9yFGornxsTOjY0o25j9BNZVyFg2VvIGaRS7rUqwmceF4uDhJr2Z4oUJzgMyLMoayc57zO_g3amCApzNXNyJXKHJdbuVvXG5iyMeEx-ZwLFOqjTgJkr3qzXwCxR7VVz0LNgSl6nf-GawdoxxHwSabBQW_Md4TxNbE=[2] Preformulation Studies of Novel Menthol Prodrugs with Antiparasitic Activity: Chemical Stability, In Silico, and In Vitro Permeability Assays. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU63LRwx4F6FpV7keG66Q47tJ2hOdp0umBuVjoXjeukT9-5ECav8Eb-550rnHWJS2HMPZPqVCJZnGdyXfwzGN3Ces8u0T5Bfs5IiuXyiBCEq982c2snEVi3uh1eY4uBQ==[3] Discovery of Selective PDE1 Inhibitors Alleviating Pulmonary Fibrosis by the Regulation of TGF-β/Smads and MAPK Pathways. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHFs_fuXHNcMQQxjRw_SeIMt2m6sv6D5yLZHndUFgS85usNxuJeDcmR2iaTJT2uMWwB8DbcP6QAnNSR5h_oJDSeocLoK55QM9UbOsQVeAz8WkkRuadEekY8ZpEPk-v8Gus_xiLlIgBCNk77U1FCiY=

Sources

Menglytate (p-Menth-3-yl Ethoxyacetate): A Technical Whitepaper on Preliminary Toxicity, Safety, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Menglytate (C14H26O3), systematically known as p-menth-3-yl ethoxyacetate, is a synthetic derivative of menthol widely investigated for its antitussive, local anesthetic, and cooling properties[1]. As drug development programs increasingly explore targeted receptor agonists for topical analgesia and respiratory soothing, understanding the preliminary toxicity and safety profile of menglytate is critical. This technical guide synthesizes current hazard identifications, clinical tolerability data, and mechanistic pathways to provide a self-validating framework for researchers and drug development professionals.

Pharmacological Profile and Mechanism of Action

Menglytate functions primarily through the activation of the transient receptor potential melastatin 8 (TRPM8) channel, a primary cold sensor in human physiology (2)[2]. The binding of menglytate to TRPM8 induces a conformational change that facilitates calcium ( Ca2+ ) influx, leading to membrane depolarization. This depolarization triggers action potentials in sensory neurons, which the central nervous system interprets as a cooling, soothing sensation, effectively masking local nociceptive (pain) signals in the pharyngeal mucosa[3].

TRPM8_Pathway MENG Menglytate (Ligand) TRPM8 TRPM8 Receptor (Sensory Neuron) MENG->TRPM8 Binds to Transmembrane Domain CA Ca2+ Influx (Membrane Depolarization) TRPM8->CA Channel Opening AP Action Potential Generation CA->AP Voltage Threshold Reached EFF Cooling Sensation & Local Anesthesia AP->EFF CNS Signal Integration

Mechanistic pathway of Menglytate-induced TRPM8 activation and subsequent local anesthesia.

Preliminary Toxicity and Hazard Identification

In preclinical and occupational safety evaluations, menglytate presents a moderate toxicity profile, primarily categorized under the Globally Harmonized System (GHS) as H302: Harmful if swallowed (4)[4]. It is a known irritant to the skin, eyes, and mucous membranes upon direct, highly concentrated exposure[5].

Quantitative Physicochemical and Toxicity Metrics
ParameterValueReference / Source
Molecular Weight 242.35 g/mol PubChem CID 68932[4]
XLogP3 (Lipophilicity) 3.8ECHEMI[6]
Topological Polar Surface Area 35.5 ŲPubChem CID 68932[4]
GHS Classification Warning (H302)ECHA C&L Inventory[6]
Acute Oral Toxicity Harmful if swallowedPubChem CID 68932[4]
Decomposition Hazards Emits acrid smoke / COxGuidechem SDS[5]

Causality Insight: The lipophilicity of menglytate (XLogP3 of 3.8) facilitates rapid penetration across the mucosal lipid bilayer, which is pharmacologically advantageous for rapid-onset local anesthesia. However, this exact property necessitates strict concentration controls; excessive cellular accumulation disrupts cell membrane integrity, leading directly to the observed mucosal irritation and H302 toxicity at high doses[6].

Clinical Safety and Tolerability Data

Clinical evaluations of menglytate have predominantly occurred in the context of multi-ingredient lozenges for respiratory infections and sore throats[7]. A pivotal double-blind, placebo-controlled trial by Haglind and Gruber evaluated lozenges containing menglytate alongside gramicidin and cetylpyridinium chloride in 468 patients (3)[3].

Patients taking 1 lozenge every 2 hours for 2 days showed a statistically significant improvement in throat redness (P < 0.001), swollen throat (P = 0.0058), and throat pain (P < 0.001) compared to placebo, with no severe adverse events (SAEs) linked to systemic toxicity[3].

Protocol 1: Self-Validating Clinical Efficacy & Safety Workflow

To ensure trustworthiness and reproducibility, any clinical evaluation of menglytate-based topical formulations must follow this self-validating loop:

  • Baseline Stratification: Screen subjects for baseline pharyngeal erythema and pain using a validated Visual Analog Scale (VAS).

    • Validation Step: Exclude patients with known hypersensitivity to menthol derivatives to isolate menglytate's specific safety profile and prevent confounding allergic responses.

  • Controlled Administration: Administer menglytate lozenges (standardized to low doses to stay well below the H302 acute toxicity threshold) every 2 hours[3].

  • Pharmacovigilance Monitoring: Assess for localized adverse events (e.g., excessive numbness, mucosal desquamation, or contact dermatitis) at 24 and 48 hours.

  • Efficacy vs. Toxicity Correlation: Cross-reference pain reduction scores with reported adverse events.

    • Validation Step: If local irritation scores rise proportionally with pain reduction, the concentration has exceeded the optimal therapeutic window and must be titrated downward immediately.

Clinical_Safety SCREEN Baseline Screening (VAS Pain & Erythema) ADMIN Controlled Admin (<5mg Menglytate/2h) SCREEN->ADMIN Cleared Subjects MONITOR Safety Monitoring (Mucosal Check) ADMIN->MONITOR 24h/48h Intervals VALIDATE Self-Validation Loop (Titrate Dose) MONITOR->VALIDATE AE Detection DATA Final Safety Synthesis MONITOR->DATA No AEs Detected VALIDATE->ADMIN Dose Adjustment

Self-validating clinical safety workflow for evaluating Menglytate mucosal formulations.

Laboratory Handling and Occupational Safety Protocols

Given the H302 classification and potential for mucous membrane irritation, laboratory personnel synthesizing or formulating menglytate must adhere to strict occupational safety protocols (5)[5].

Protocol 2: Step-by-Step Spill Containment and Handling (Self-Validating)
  • PPE Verification: Don impervious clothing, nitrile gloves, and EN166/NIOSH-approved safety glasses with side shields[5].

    • Validation Step: Perform a tactile and visual glove check (inflating the glove to check for micro-tears) before opening the menglytate container.

  • Ventilation Control: Conduct all transfers within a Class II biological safety cabinet or a chemical fume hood to prevent inhalation of vapors, especially if the compound is heated (which can emit acrid smoke)[5].

  • Spill Containment: In the event of a spill, immediately evacuate personnel. Do not let the product enter drains[5].

  • Cleanup Procedure: Pick up and arrange disposal without creating dust or aerosolizing the liquid. Sweep up and shovel into suitable, closed containers for hazardous disposal[5].

    • Validation Step: Post-cleanup, swab the area and test the pH/residue to confirm complete removal of the ethoxyacetate derivative.

  • Exposure Response: If skin contact occurs, wash thoroughly with plenty of water and soap (P302+P352). If eye contact occurs, rinse cautiously with water for several minutes (P305+P351+P338)[5].

References

  • Source: National Center for Advancing Translational Sciences (NCATS)
  • Source: National Institutes of Health (NIH)
  • 1564 Cough Suppressants Expectorants Mucolytics and Nasal Decongestants Source: DrugFuture URL
  • Topical (local)
  • US 2015/0272847 A1 - Patent Application Publication Source: Google Patents URL
  • (±)-Menthol (cas 89-78-1)
  • 579-94-2, Menthyl ethoxyacetate Formula Source: ECHEMI URL

Sources

Executive Overview: The Molecular Profile of Menglytate

Author: BenchChem Technical Support Team. Date: April 2026

Menglytate Receptor Binding Affinity in Sensory Neurons: A Technical Guide to TRPM8 Modulation

Menglytate (IUPAC: [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-ethoxyacetate) is a highly specialized, synthetic derivative of L-menthol[1]. While traditional L-menthol is notorious for its high volatility and off-target receptor activation (which often leads to burning or stinging sensations), Menglytate was engineered to provide superior thermal resilience and targeted receptor specificity[2].

In the realm of neuropharmacology and topical drug formulation, Menglytate serves as a potent agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) channel[2]. Located primarily on Aδ and C-fiber sensory neurons, TRPM8 is the principal transducer of innocuous cold stimuli. By binding to this receptor, Menglytate initiates a highly regulated calcium influx that depolarizes the sensory neuron, ultimately transmitting a sustained cooling and local anesthetic signal to the central nervous system[3].

Mechanistic Pathway: TRPM8 Activation Dynamics

The pharmacological superiority of Menglytate lies in its ethoxyacetate esterification. This structural modification increases the molecular weight to 242.35 g/mol and significantly enhances its lipophilicity[1]. When applied topically, Menglytate partitions efficiently into the lipid bilayer of sensory nerve terminals.

Upon reaching the transmembrane domain of the TRPM8 channel, Menglytate induces an allosteric conformational shift. This opens the non-selective cation pore, allowing a rapid influx of extracellular Ca²⁺ and Na⁺. The resulting intracellular cation accumulation triggers voltage-gated sodium channels, firing an afferent action potential perceived as a soothing, cooling sensation[3].

G M Menglytate (Ligand) R TRPM8 Receptor (Sensory Neuron) M->R Binds Transmembrane Domain Ca Ca2+ Influx R->Ca Channel Pore Opens Dep Membrane Depolarization Ca->Dep Intracellular Cation Accumulation Sens Action Potential Generation Dep->Sens Voltage-Gated Na+ Activation

Fig 1: Menglytate-induced TRPM8 signaling pathway in mammalian sensory neurons.

Quantitative Receptor Binding Profile

Understanding the binding affinity and sensory output of Menglytate requires benchmarking it against endogenous and synthetic standards. Because Menglytate is an esterified derivative, it exhibits a distinct pharmacokinetic profile characterized by a delayed onset but a significantly prolonged duration of action. Furthermore, it boasts an approximate 1.5x greater cooling intensity compared to baseline L-menthol[2].

Table 1: Comparative Binding & Sensory Profile of TRPM8 Agonists

CompoundChemical NamePrimary Target(s)Relative Cooling IntensityThermal Stability / Volatility
L-Menthol (1R,2S,5R)-2-isopropyl-5-methylcyclohexanolTRPM8, TRPA1, TRPV1, TRPV31.0x (Baseline)Low Stability (Highly Volatile)
Menglytate p-Menth-3-yl ethoxyacetateTRPM8 (Primary), TRPA1~1.5xHigh (Stable at 160–180°C)
WS-3 N-Ethyl-p-menthane-3-carboxamideTRPM8~1.5xModerate Stability
Icilin AG-3-5TRPM8, TRPA1~200xHigh Stability

Data synthesized from comparative sensate intensity studies and receptor affinity profiling[1][2][4].

Self-Validating Experimental Workflow: Calcium Imaging

To quantify the binding affinity (EC50) of Menglytate, researchers must utilize a rigorous, self-validating ratiometric calcium imaging protocol. The following methodology is designed for primary Dorsal Root Ganglion (DRG) neurons, ensuring physiological accuracy while eliminating false positives.

Step-by-Step Methodology:

  • Neuronal Preparation: Isolate and culture primary DRG neurons from wild-type murine models.

    • Causality: Primary DRGs natively express the complex stoichiometric environment of TRPM8 and TRPA1, providing a more physiologically accurate binding landscape than overexpressed, immortalized HEK293 systems.

  • Fluorophore Loading: Incubate the neurons with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) for 30 minutes at 37°C.

    • Causality: The acetoxymethyl (AM) ester modification neutralizes the dye's charge, allowing it to easily permeate the lipophilic cell membrane.

  • De-esterification Wash (Validation Checkpoint 1): Wash the cells thoroughly with extracellular buffer and incubate for an additional 20 minutes.

    • Causality: Intracellular esterases cleave the AM group, trapping the active fluorophore inside the cell. If this wash is skipped, extracellular dye will fluoresce upon Menglytate application, yielding catastrophic background noise.

  • Target Perfusion: Apply Menglytate in escalating logarithmic concentrations (0.1 µM to 100 µM) and record the peak fluorescence (ΔF/F0).

  • Specificity Control (Validation Checkpoint 2): In a parallel cohort, pre-incubate neurons with 10 µM AMTB (a selective TRPM8 antagonist) before applying Menglytate.

    • Causality: If Menglytate still induces calcium transients in the presence of AMTB, the response is off-target (e.g., TRPA1 activation), validating the specificity of the primary reading.

  • Viability Control (Validation Checkpoint 3): Conclude the assay by perfusing 50 mM KCl into the bath.

    • Causality: KCl forces widespread membrane depolarization. Neurons that fail to fluoresce are necrotic or non-viable. Their prior non-response to Menglytate must be excluded from the dataset to prevent artificial deflation of the binding affinity calculation.

Workflow Step1 1. Isolate/Culture DRG Neurons (Native TRPM8 Expression) Step2 2. Load Fluo-4 AM Dye (Membrane Permeable) Step1->Step2 Step3 3. Wash & De-esterify (Ensures Intracellular Trapping) Step2->Step3 Step4 4. Record Baseline Fluorescence Step3->Step4 Step5 5. Apply Menglytate (Dose-Response Quantification) Step4->Step5 Step6 6. Apply KCl (Viability Control Check) Step5->Step6

Fig 2: Self-validating calcium imaging workflow for quantifying Menglytate affinity.

Formulation & Clinical Implications

For drug development professionals, the TRPM8 binding kinetics of Menglytate solve a critical manufacturing bottleneck. Traditional cooling agents like L-menthol evaporate rapidly at temperatures above 60°C. However, many topical delivery systems—such as extruded hydrogels, transdermal patches, and lubricating strips for medical or cosmetic devices—require processing temperatures between 160°C and 180°C[2][3].

Because Menglytate is a thermally resilient sensate, it survives high-shear, high-temperature extrusion without degrading[2]. Once applied to the skin, native epidermal esterases slowly hydrolyze the ethoxyacetate bond. This creates a sustained-release mechanism, allowing Menglytate to continuously bind to TRPM8 receptors over an extended period, providing long-lasting analgesia and cooling without the harsh, stinging side effects associated with TRPA1/TRPV1 co-activation[3].

Sources

Metabolic Degradation Pathways of Menglytate in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Menglytate (p-menth-3-yl ethoxyacetate) is a pharmacologically active compound utilized primarily as an antitussive and local anesthetic 1. Structurally, it is an ester formed by the condensation of menthol and ethoxyacetic acid 2. Understanding its metabolic fate in Human Liver Microsomes (HLMs) is critical for predicting pharmacokinetic parameters, potential drug-drug interactions (DDIs), and systemic clearance rates.

Because Menglytate contains a highly labile ester linkage, its degradation is multiphasic—initiated by rapid carboxylesterase-mediated cleavage, followed by slower, enzyme-specific Phase I oxidation and Phase II conjugation of its constituent byproducts.

Mechanistic Pathway Analysis

Phase I: The Gateway Reaction (Ester Hydrolysis)

In the hepatic environment, xenobiotic esters rarely survive intact. The primary and most rapid metabolic clearance pathway for Menglytate in HLMs is mediated by human carboxylesterases (hCES), predominantly CES1 (highly expressed in the hepatic cytosol and endoplasmic reticulum) and CES2. Hydrolysis of Menglytate yields two primary metabolites:

  • Menthol (p-menthan-3-ol)

  • Ethoxyacetic acid

Phase I & II: Metabolism of Cleavage Products

Once liberated from the parent structure, the two cleavage products embark on divergent metabolic pathways:

  • Menthol Degradation: Menthol undergoes extensive Phase I oxidation and Phase II conjugation. In HLMs, the predominant Phase I pathway is hydroxylation catalyzed specifically by Cytochrome P450 2A6 (CYP2A6), yielding trans-p-menthane-3,8-diol 3. Concurrently, menthol is heavily subjected to glucuronidation by UDP-glucuronosyltransferases (UGTs) to form menthol-O-glucuronide, a major excretion product 4.

  • Ethoxyacetic Acid Fate: Ethoxyacetic acid is a highly stable, polar metabolite. In HLM incubations, it remains largely unchanged because it resists further microsomal oxidation. In vivo, it exhibits a prolonged half-life of approximately 21-24 hours and is primarily excreted unchanged in the urine, with minor fractions undergoing conjugation with glycine to form N-ethoxyacetylglycine 56.

Pathway Menglytate Menglytate (Parent Drug) Menthol Menthol Menglytate->Menthol hCES1/CES2 (Hydrolysis) Ethoxyacetic Ethoxyacetic Acid Menglytate->Ethoxyacetic hCES1/CES2 (Hydrolysis) Diol trans-p-menthane-3,8-diol Menthol->Diol CYP2A6 + NADPH (Hydroxylation) Glucuronide Menthol-O-glucuronide Menthol->Glucuronide UGTs + UDPGA (Glucuronidation)

Metabolic degradation pathway of Menglytate in HLMs.

Quantitative Data & Kinetic Parameters

The following table synthesizes the expected kinetic parameters for the enzymatic steps involved in Menglytate degradation, grounded in established literature for its constituent molecules.

Substrate / MetaboliteEnzyme SystemKinetic ParameterValue Range (Approx.)
Menglytate Cleavage ProductshCES1 / hCES2 CLint​ (Intrinsic Clearance)High (Rapid ester hydrolysis expected)
Menthol trans-p-menthane-3,8-diolCYP2A6 Ki​ (Inhibition constant)~69.7 μM 7
(-)-Menthone 7-hydroxymenthoneCYP450s Km​ 0.07 mM 8
Ethoxyacetic Acid None (Stable)Half-life (in vivo)21 - 24 hours 5

Experimental Methodologies: Self-Validating HLM Profiling

To accurately capture the multiphasic metabolism of Menglytate, standard HLM assays must be modified. If a standard NADPH-only assay is run, the rapid esterase cleavage will mask any potential direct CYP oxidation of the parent drug, and the lack of UDPGA will artificially halt Phase II metabolism.

Protocol: Tiered HLM Stability and Metabolite Profiling Assay

Step 1: Reagent Preparation & Membrane Permeabilization

  • Thaw pooled Human Liver Microsomes (HLMs) on ice.

  • Add Alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes.

  • Causality & Logic: UGT enzymes are located on the luminal side of the endoplasmic reticulum. In intact microsomes, the lipid bilayer restricts the entry of the highly polar cofactor UDP-glucuronic acid (UDPGA). Alamethicin, a pore-forming peptide, permeabilizes the membrane, effectively abolishing this latency and allowing accurate determination of menthol glucuronidation kinetics.

Step 2: Matrix Assembly & Inhibitor Pre-incubation

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Add permeabilized HLMs to a final protein concentration of 0.5 mg/mL.

  • Validation Control: In parallel control tubes, add 100 µM Bis-p-nitrophenyl phosphate (BNPP).

  • Causality & Logic: BNPP is a potent, irreversible inhibitor of carboxylesterases. By pre-incubating HLMs with BNPP, we isolate the Phase I CYP-mediated metabolism of the intact Menglytate molecule from its otherwise rapid ester cleavage, validating the exact contribution of hCES.

Step 3: Reaction Initiation

  • Pre-warm the mixture to 37°C for 5 minutes.

  • Spike in Menglytate to a final concentration of 1 µM (maintain organic solvent <0.5% v/v to prevent enzyme denaturation).

  • Initiate the reaction by adding a cofactor cocktail: 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).

Step 4: Time-Course Sampling & Quenching

  • At designated time points (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots.

  • Immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., Menthol-d4).

  • Causality & Logic: The organic solvent precipitates microsomal proteins, instantly halting all enzymatic activity and stabilizing the labile metabolites.

Step 5: Centrifugation & Instrumental Analysis

  • Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant for dual-platform analysis: LC-MS/MS is required for intact Menglytate and Menthol-glucuronide, while GC-MS is preferred for the volatile aglycones (Menthol and Ethoxyacetic acid).

Workflow Step1 1. Microsome Preparation Thaw HLMs, add Alamethicin (pore-forming) Step2 2. Pre-Incubation Add Menglytate ± BNPP (Esterase Inhibitor) Step1->Step2 Step3 3. Reaction Initiation Add NADPH & UDPGA cofactors at 37°C Step2->Step3 Step4 4. Quenching & Extraction Stop with cold Acetonitrile + Internal Standard Step3->Step4 Step5 5. LC-MS/MS & GC-MS Analysis Quantify parent depletion & metabolite formation Step4->Step5

Step-by-step HLM incubation workflow for Menglytate.

References

  • MENGLYTATE - Inxight Drugs Source: NCATS (National Center for Advancing Translational Sciences) URL:[Link]

  • Menglytate | C14H26O3 | CID 68932 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Metabolism of (+)- and (-)-menthols by CYP2A6 in human liver microsomes Source: PubMed (NIH) URL:[Link]

  • Biotransformation of (-)-menthone by human liver microsomes Source: PubMed (NIH) URL:[Link]

  • Inhibition of Human Liver Microsomal (S)-Nicotine Oxidation by (−)-Menthol and Analogues Source: ACS Publications URL:[Link]

  • Recommendation from the Scientific Committee on Occupational Exposure Limits for 2-Ethoxyethanol and 2-Ethoxyethyl acetate Source: European Commission (europa.eu) URL:[Link]

  • An in silico investigation of menthol metabolism Source: PMC - NIH URL:[Link]

  • Metabolism and excretion of 2-ethoxyethanol in the adult male rat Source: PubMed (NIH) URL: [Link]

Sources

Methodological & Application

Advanced HPLC-UV Method Development for the Quantification of Menglytate in Human Plasma: A Mechanistic Approach

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Application Note & Validated Protocol

As a Senior Application Scientist, I approach chromatographic method development not as a series of arbitrary steps, but as a chemical dialogue between the analyte, the biological matrix, and the analytical system. Menglytate (p-menth-3-yl ethoxyacetate) is an antitussive and local anesthetic agent that presents a unique tri-fold analytical challenge: it is highly lipophilic (logP ~4.38), lacks conjugated pi-electron systems for strong UV absorption, and contains a labile ester linkage susceptible to enzymatic hydrolysis .

This guide details a robust, self-validating High-Performance Liquid Chromatography (HPLC-UV) protocol designed to overcome these challenges, ensuring absolute trustworthiness in pharmacokinetic (PK) quantification.

The Causality of Method Design (E-E-A-T Rationale)

To build a method that survives the rigors of clinical sample analysis, every experimental parameter must be grounded in the molecule’s physicochemical reality.

  • Detection Strategy: Because Menglytate lacks a strong chromophore, standard UV detection at 254 nm is blind to it. We must shift to the low-UV range (210 nm). To achieve this without severe baseline drift, we utilize an Acetonitrile/Water mobile phase, as Acetonitrile provides superior UV transparency at 210 nm compared to Methanol.

  • Internal Standard (IS) Selection: We utilize Bornyl acetate, a structurally similar terpene ester that mimics Menglytate's lipophilicity and absorbs adequately at 210 nm .

  • Esterase Inhibition (Critical Insight): Menglytate will rapidly degrade ex vivo due to plasma carboxylesterases. Blood must be drawn into tubes containing Sodium Fluoride (NaF)—a potent esterase inhibitor—and processed strictly on ice.

The logical relationships driving this method development are mapped in the causality matrix below.

Causality A1 High Lipophilicity (logP ~4.38) S1 LLE (Hexane/EtOAc) + C18 Column A1->S1 A2 No Conjugated Pi-Bonds (Weak UV Absorption) S2 Low Wavelength UV Detection (210 nm) A2->S2 A3 Labile Ester Linkage (Hydrolysis Risk) S3 NaF Blood Tubes + Neutral Mobile Phase A3->S3 O1 Clean Matrix & Strong Retention S1->O1 O2 Sufficient Sensitivity (LLOQ 50 ng/mL) S2->O2 O3 Ex Vivo & On-Column Stability Maintained S3->O3

Fig 1. Causality matrix mapping Menglytate's properties to HPLC method parameters.

Chromatographic Conditions

The following parameters establish a high-efficiency isocratic separation. The neutral pH of the mobile phase prevents on-column acid/base-catalyzed hydrolysis of the ester linkage.

Table 1: Optimized HPLC-UV Parameters

ParameterSpecificationMechanistic Rationale
Analytical Column Agilent Zorbax Eclipse Plus C18 (150 × 4.6 mm, 3.5 µm)Dense end-capping prevents secondary interactions; C18 provides strong hydrophobic retention.
Mobile Phase Acetonitrile : Ultrapure Water (70:30, v/v)Isocratic elution. ACN ensures low UV cutoff interference at 210 nm.
Flow Rate 1.0 mL/minBalances optimal linear velocity with system backpressure.
Detection Wavelength UV at 210 nmTargets the ester carbonyl group absorption .
Column Temperature 30°CStabilizes retention times against ambient laboratory fluctuations.
Injection Volume 20 µLMaximizes signal-to-noise (S/N) without causing band broadening.
Experimental Protocol: Plasma Sample Preparation

Liquid-Liquid Extraction (LLE) is chosen over Protein Precipitation (PPT) because PPT leaves endogenous polar lipids in the extract, which cause severe baseline disturbances at 210 nm. A highly non-polar solvent mixture (Hexane:Ethyl Acetate) selectively extracts the lipophilic Menglytate (MW: 242.35 g/mol ) while leaving polar plasma interferences behind.

LLE_Workflow Step1 1. Aliquot 200 µL Plasma (Pre-treated with NaF) Step2 2. Add 20 µL Internal Standard (Bornyl Acetate, 10 µg/mL) Step1->Step2 Step3 3. Add 1.0 mL Extraction Solvent (Hexane:Ethyl Acetate, 90:10 v/v) Step2->Step3 Step4 4. Vortex & Centrifuge (10 min, 4000 x g, 4°C) Step3->Step4 Caution CRITICAL: Maintain 4°C to prevent ester hydrolysis Step4->Caution Step5 5. Transfer Organic Supernatant Evaporate under N2 (35°C) Step4->Step5 Step6 6. Reconstitute in 100 µL Mobile Phase Step5->Step6 Step7 7. HPLC-UV Analysis (Inject 20 µL) Step6->Step7

Fig 2. Liquid-Liquid Extraction (LLE) workflow for Menglytate isolation from human plasma.

Step-by-Step Execution:

  • Thaw NaF-treated human plasma samples on wet ice.

  • Transfer 200 µL of plasma into a 2.0 mL low-bind microcentrifuge tube.

  • Spike with 20 µL of Bornyl acetate Internal Standard (10 µg/mL in Acetonitrile). Vortex briefly.

  • Add 1.0 mL of Hexane:Ethyl Acetate (90:10, v/v).

  • Vortex vigorously for 5 minutes to ensure partitioning, followed by centrifugation at 4000 × g for 10 minutes at 4°C.

  • Carefully transfer 850 µL of the upper organic layer to a clean glass autosampler vial.

  • Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of Mobile Phase. Vortex for 30 seconds and inject 20 µL into the HPLC system.

Establishing a Self-Validating System

To guarantee scientific integrity, this protocol operates as a self-validating system. The analytical sequence must begin with a System Suitability Test (SST). If the SST fails, the system automatically halts, preventing the generation of artifactual data. Furthermore, Quality Control (QC) samples are bracketed throughout the run.

Table 2: System Suitability Testing (SST) Acceptance Criteria

ParameterAcceptance CriteriaAction if Failed (Troubleshooting)
Resolution ( Rs​ ) > 2.0 between Menglytate & ISDecrease % Acetonitrile by 2-5% to increase hydrophobic retention differences.
Tailing Factor ( Tf​ ) < 1.5 for all peaksReplace guard column; check for dead volume in PEEK tubing connections.
Theoretical Plates ( N ) > 5,000Flush column with 100% Acetonitrile to remove strongly retained lipophilic lipids.
Injection Precision % RSD < 2.0% (n=6)Purge autosampler wash solvents; check syringe for micro-bubbles.

Table 3: Method Validation Metrics (Accuracy & Recovery) (Data representative of a standard 3-day FDA bioanalytical validation batch)

QC LevelSpiked Concentration (ng/mL)Mean LLE Recovery (%)Intra-day Precision (% CV)Inter-day Accuracy (%)
LLOQ 5088.49.296.5
LQC 15091.26.898.1
MQC 150094.54.3101.2
HQC 400093.83.599.4

Note on Trustworthiness: If the calculated concentration of bracketed HQC or LQC samples deviates by >15% from their nominal values, the entire analytical block is considered compromised and must be reinjected or re-extracted.

References
  • PubChem. "Menglytate | C14H26O3 | CID 68932 - Structure, chemical names, physical and chemical properties." National Institutes of Health. URL:[Link]

  • NCATS Inxight Drugs. "MENGLYTATE - Description, Classification, and Identifiers." National Center for Advancing Translational Sciences. URL:[Link]

  • PharmaCompass. "Menglytate | Drug Information, Uses, Side Effects, Chemistry." URL: [Link]

  • Naukaru. "Chromatographic behavior of bornyl acetate diastereomers under the conditions of reversed-phase high-performance liquid chromatography (HPLC)." URL:[Link]

Application Note: High-Yield Synthesis and Purification of Menglytate (p-Menth-3-yl Ethoxyacetate) from L-Menthol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Focus: Menglytate (CAS: 579-94-2)

Executive Summary & Mechanistic Rationale

Menglytate (systematically known as p-Menth-3-yl ethoxyacetate or[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-ethoxyacetate) is a lipophilic ester derivative of L-menthol[1][2]. In pharmaceutical and clinical applications, it is primarily utilized as an antitussive and local anesthetic agent[1]. By masking the harshness of the free hydroxyl group of menthol while retaining its pharmacological activity, Menglytate offers a prolonged duration of action, improved mucosal tolerability, and enhanced lipophilicity[1][3].

Pharmacological Pathway

The antitussive and anesthetic properties of Menglytate are driven by its interaction with sensory neurons. As a menthol derivative, it acts as an agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) channel while simultaneously inducing state-dependent blockade of voltage-gated sodium channels (Nav), leading to membrane stabilization and suppression of the cough reflex[1].

SignalingPathway M Menglytate (Lipophilic Prodrug/Agonist) T TRPM8 Receptor (Sensory Neurons) M->T Agonism N Voltage-gated Na+ Channels (Nav) M->N Inhibition C Membrane Stabilization & Depolarization Block T->C Downstream Signaling N->C Blockade A Antitussive & Local Anesthetic Effect C->A Action Potential Modulation

Caption: Putative pharmacological signaling pathway of Menglytate mediating antitussive effects.

Synthesis Strategy: Overcoming Steric Hindrance

Direct Fischer esterification of L-menthol is thermodynamically unfavorable due to the severe steric hindrance imposed by the isopropyl and methyl groups on the cyclohexane ring. To overcome this kinetic barrier, this protocol utilizes a highly reactive acyl chloride intermediate (ethoxyacetyl chloride ) paired with 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst and Triethylamine (Et₃N) as an acid scavenger. DMAP forms a highly electrophilic N-acylpyridinium intermediate, which rapidly reacts with the sterically hindered secondary alcohol of menthol, driving the reaction forward with high yields (>90%) while preventing acid-catalyzed degradation of the terpene skeleton.

Physicochemical Properties & Analytical Validation

To ensure a self-validating experimental system, all synthesized batches must be cross-referenced against established physicochemical parameters and spectroscopic benchmarks.

Table 1: Physicochemical Properties of Menglytate
PropertyValueReference
Chemical Name p-Menth-3-yl ethoxyacetate[1]
CAS Number 579-94-2[2]
Molecular Formula C₁₄H₂₆O₃[2]
Molecular Weight 242.35 g/mol [2]
Boiling Point 315.2 °C at 760 mmHg[4]
Density 0.95 g/cm³[4]
Refractive Index 1.452[4]
Flash Point 129.1 °C[4]
Table 2: Analytical Validation Parameters (In-Process & Final QC)
Analytical MethodTarget Signal / ParameterDiagnostic Implication
TLC (9:1 Hexane:EtOAc) R_f ~ 0.6Confirms total consumption of L-menthol (R_f ~ 0.3).
GC-MS (EI, 70 eV) m/z 242 (M⁺), m/z 138Validates molecular weight and characteristic menthol fragmentation[2].
¹H NMR (CDCl₃) δ 4.75 ppm (td, 1H)Confirms esterification at the C3 position (downfield shift from ~3.4 ppm in free menthol).
¹H NMR (CDCl₃) δ 4.05 ppm (s, 2H)Confirms presence of the ethoxyacetate alpha-protons (-O-CH₂-C=O).

Experimental Workflow & Protocol

SynthesisWorkflow A L-Menthol (Sterically Hindered Alcohol) D Nucleophilic Acyl Substitution (0-25°C) A->D B Ethoxyacetyl Chloride (Acylating Agent) B->D C DMAP / Et3N (Catalyst / Acid Scavenger) C->D Catalysis E Aqueous Workup (HCl, NaHCO3, Brine) D->E Crude Mixture F Vacuum Distillation (>145°C @ 20 Torr) E->F Organic Phase G Menglytate (Target API, >98% Purity) F->G Purified Product

Caption: Workflow for the catalytic synthesis and downstream purification of Menglytate.

Step-by-Step Methodology

Phase I: Pre-Reaction Assembly

  • Apparatus Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an addition funnel, an argon/nitrogen inlet, and a temperature probe. Flame-dry the apparatus under vacuum to ensure strict anhydrous conditions.

  • Reagent Charging: Dissolve 15.6 g (100 mmol) of L-Menthol in 150 mL of anhydrous Dichloromethane (DCM).

  • Catalyst & Base Addition: Add 15.2 g (150 mmol) of Triethylamine (Et₃N) and 1.22 g (10 mmol) of 4-Dimethylaminopyridine (DMAP) to the solution.

    • Causality: DCM provides excellent solvating power and inertness. Et₃N neutralizes the corrosive HCl byproduct, shifting the equilibrium forward. DMAP acts as a highly efficient acyl transfer catalyst, essential for overcoming the steric bulk of menthol.

Phase II: Nucleophilic Acyl Substitution 4. Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C. 5. Acylation: Charge the addition funnel with 14.7 g (120 mmol) of Ethoxyacetyl chloride dissolved in 20 mL of anhydrous DCM. Begin dropwise addition over 30 minutes.

  • Causality: The reaction between the acyl chloride and the alcohol/amine is highly exothermic. Strict dropwise addition at 0 °C prevents localized heating, which could lead to the degradation of the acyl chloride or the formation of dark, tarry impurities.

  • Maturation: Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (25 °C) and stir for 4 hours. Monitor completion via TLC (Hexane:EtOAc 9:1).

Phase III: Reaction Quenching & Liquid-Liquid Extraction 7. Quenching: Quench the reaction by slowly adding 50 mL of ice-cold distilled water to hydrolyze any unreacted acyl chloride. 8. Acid Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with 100 mL of 1M HCl.

  • Causality: The acidic wash protonates and extracts residual Et₃N and DMAP into the aqueous phase.

  • Base Wash: Wash the organic layer with 100 mL of saturated aqueous NaHCO₃.

    • Causality: NaHCO₃ neutralizes and extracts any ethoxyacetic acid formed during the quenching of the excess acyl chloride.

  • Brine Wash: Wash with 100 mL of saturated NaCl (brine) to break any micro-emulsions and pre-dry the organic layer.

Phase IV: Purification & Isolation 11. Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Menglytate. 12. Fractional Vacuum Distillation: Transfer the crude oil to a short-path distillation apparatus. Distill under high vacuum. Collect the main fraction boiling at approximately 145–150 °C at 20 Torr[5].

  • Causality: Menglytate has a high atmospheric boiling point (315.2 °C)[4]. Distillation under high vacuum significantly lowers the boiling point, preventing thermal decomposition of the newly formed ester linkage and preserving the stereochemical integrity of the menthol moiety.

References

  • NCATS Inxight Drugs. "MENGLYTATE". National Institutes of Health. Available at: [Link]

  • PharmaCompass. "Menglytate | Drug Information, Uses, Side Effects, Chemistry". Available at: [Link]

  • PubChem. "Menglytate | C14H26O3 | CID 68932". National Center for Biotechnology Information. Available at:[Link]

  • DrugFuture. "1564 Cough Suppressants Expectorants Mucolytics and Nasal Decongestants". Available at:[Link]

Sources

Application Note: Advanced Sample Preparation and LC-MS/MS Analysis of Menglytate in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analyte: Menglytate (p-Menth-3-yl ethoxyacetate)

Introduction and Mechanistic Insights

Menglytate is a highly lipophilic ester derivative of menthol, primarily utilized as an antitussive and local anesthetic agent[1]. Bioanalytical quantification of Menglytate from biological matrices presents a triad of distinct analytical challenges that require a highly engineered sample preparation and chromatographic strategy:

  • Ex Vivo Enzymatic Degradation: As an ester, Menglytate is highly susceptible to rapid hydrolysis by ubiquitous plasma carboxylesterases. Without immediate stabilization during blood collection, the analyte rapidly degrades into menthol and ethoxyacetic acid, leading to severe under-reporting of pharmacokinetic (PK) concentrations.

  • Ion Suppression from Stabilizers: To arrest enzymatic degradation, high concentrations of esterase inhibitors (e.g., Phenylmethanesulfonyl fluoride, PMSF) must be added to the plasma[2]. However, residual inhibitors in the final extract can cause catastrophic matrix effects and ion suppression in the mass spectrometer[3].

  • Atypical Ionization Dynamics: Menglytate lacks a basic nitrogen atom, rendering standard protonation [M+H]+ highly inefficient in Electrospray Ionization (ESI).

As a Senior Application Scientist, I have designed the following self-validating protocol to address these exact causalities. By pairing irreversible esterase inhibition with a highly selective Liquid-Liquid Extraction (LLE) and adduct-driven ionization, this workflow guarantees robust, regulatory-compliant data.

Enzymatic Hydrolysis & Stabilization Pathway

HydrolysisPathway M Menglytate (Intact Ester) P Menthol + Ethoxyacetic Acid M->P Ex vivo Hydrolysis E Plasma Carboxylesterases (Active Enzyme) E->M Catalyzes I PMSF / BNPP (Esterase Inhibitor) I->E Irreversible Inhibition

Caption: Enzymatic Hydrolysis of Menglytate and Ex Vivo Inhibition Strategy

Experimental Protocol

Materials and Reagents
  • Analyte: Menglytate Reference Standard (MW: 242.36 g/mol )[1].

  • Internal Standard (IS): Menthyl Acetate (or stable isotope-labeled Menglytate-d5 if available).

  • Stabilizer: Phenylmethanesulfonyl fluoride (PMSF)[2]. Note: PMSF degrades rapidly in water. Prepare a 1.0 M stock solution in anhydrous Acetonitrile.

  • Extraction Solvents: Hexane and Methyl tert-butyl ether (MTBE) (LC-MS grade).

  • Mobile Phase Additive: Ammonium Acetate (10 mM in LC-MS grade water).

Plasma Collection and Stabilization

Causality: Immediate inhibition is required at the point of collection. PMSF covalently binds to the active serine site of carboxylesterases, permanently halting Menglytate degradation[2].

  • Collect whole blood into pre-chilled K2​EDTA vacutainers.

  • Immediately add the 1.0 M PMSF stock solution to the whole blood to achieve a final concentration of 10 mM (e.g., 10 µL of stock per 1.0 mL of blood).

  • Invert gently 5 times and place on wet ice.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C to isolate the stabilized plasma.

Liquid-Liquid Extraction (LLE) Workflow

Causality: Protein Precipitation (PPT) is insufficient because it leaves the 10 mM PMSF in the sample, causing massive ion suppression[3]. LLE using a highly non-polar solvent system selectively partitions the lipophilic Menglytate while leaving polar matrix components and the bulk of the degraded PMSF in the aqueous waste.

  • Aliquot 100 µL of stabilized human plasma into a 2.0 mL 96-well collection plate.

  • Add 10 µL of IS working solution (100 ng/mL).

  • Add 1.0 mL of the extraction solvent: Hexane:MTBE (80:20, v/v) .

  • Seal the plate and vortex vigorously for 10 minutes to ensure partitioning.

  • Centrifuge at 4,000 × g for 5 minutes at 4°C to separate the layers.

  • Transfer 800 µL of the upper organic layer to a clean 96-well plate.

  • Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A:B (50:50, v/v). Vortex for 2 minutes.

SamplePrep A 1. Blood Collection (+ 10 mM PMSF) B 2. Centrifugation (Plasma Isolation) A->B C 3. LLE Extraction (Hexane:MTBE) B->C D 4. Evaporation & Reconstitution C->D E 5. LC-MS/MS ([M+NH4]+ Adduct) D->E

Caption: Stabilized Liquid-Liquid Extraction Workflow for Menglytate

LC-MS/MS Analytical Conditions

Causality: Because Menglytate cannot easily accept a proton, we force the formation of an ammonium adduct [M+NH4​]+ by heavily doping the aqueous mobile phase with ammonium acetate. This shifts the precursor ion to m/z 260.4, providing a stable, highly abundant ion for collision-induced dissociation (CID).

Liquid Chromatography Parameters
ParameterSpecification
Analytical Column Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.45 mL/min
Injection Volume 5.0 µL

Gradient Elution Profile:

Time (min)% Mobile Phase A% Mobile Phase B
0.005050
0.505050
2.00595
3.00595
3.105050
4.005050 (Stop)
Mass Spectrometry (MRM) Parameters

Mode: Positive Electrospray Ionization (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Menglytate 260.4 [M+NH4​]+ 139.15015
Menglytate (Qualifier) 260.4 [M+NH4​]+ 95.15025
IS (Menthyl Acetate) 216.3 [M+NH4​]+ 139.15012

Method Validation Summary

This protocol is designed to meet the rigorous acceptance criteria set forth by the 2018 FDA Bioanalytical Method Validation Guidance for Industry [4]. The LLE approach successfully mitigates the matrix suppression typically caused by PMSF[3].

Validation ParameterFDA 2018 Acceptance CriteriaExpected Assay Performance
Linearity Range R2≥0.99 1.0 – 1000 ng/mL ( R2>0.995 )
Intra/Inter-Assay Precision ≤15% ( ≤20% at LLOQ)3.2% – 8.5% CV
Intra/Inter-Assay Accuracy ±15% ( ±20% at LLOQ)92.4% – 106.1%
Matrix Effect (IS Normalized) Consistent across 6 lots95% – 102% (Minimal suppression)
Extraction Recovery Consistent & Reproducible> 85% (Hexane:MTBE system)
Benchtop Stability Within ±15% of nominalStable for 24h at RT (with PMSF)

References

  • PubChem (National Institutes of Health). Menglytate | C14H26O3 | CID 68932. Retrieved from:[Link][1]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (May 2018). Retrieved from:[Link][4]

  • Zeng, J., et al. (2007). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: Potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B. Retrieved from:[Link][3]

  • PubMed (National Institutes of Health). Simultaneous determination of curcumin diethyl disuccinate and its active metabolite curcumin in rat plasma by LC-MS/MS: Application of esterase inhibitors in the stabilization of an ester-containing prodrug. Retrieved from:[Link][2]

Sources

Application Note: In Vivo Dosing Regimens for Menglytate in Murine Cough Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Menglytate (p-Menth-3-yl ethoxyacetate) is a menthol derivative utilized in various proprietary cough and cold preparations for its antitussive and mild anesthetic properties. In preclinical drug development, evaluating the efficacy of novel antitussives requires robust in vivo models. Murine models, particularly those utilizing capsaicin or citric acid as tussive agents, are the gold standard for quantifying cough frequency and latency.

The mechanistic rationale for testing Menglytate relies on its structural relationship to menthol, a known agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. Activation of TRPM8 on trigeminal and vagal afferent neurons provides a counter-irritant effect that suppresses the cough reflex initiated by TRPV1 (capsaicin) or acid-sensing (citric acid) pathways[1]. Modulating these airway transient receptor potential (TRP) ion channels represents a validated pathway for treating persistent, idiopathic cough[2].

Experimental Design & Dosing Regimens

When designing a murine cough model for Menglytate, researchers must account for the compound's lipophilicity and rapid metabolism. The choice of vehicle, route of administration, and timing relative to the tussive challenge are critical for ensuring systemic bioavailability and reproducible TRPM8 activation at the airway mucosa.

Recommended Dosing Parameters

To establish a self-validating experimental system, it is recommended to use a dose-response design (e.g., 10, 30, and 100 mg/kg) alongside a positive control (e.g., Codeine or Dextromethorphan) and a vehicle-only negative control.

Table 1: Standardized In Vivo Dosing Regimens for Menglytate

ParameterSpecificationRationale
Test Species Mice (C57BL/6 or BALB/c), 8-10 weeks oldStandardized genetic background for reproducible TRP channel expression.
Route Oral (PO) or Intraperitoneal (IP)PO mimics clinical administration; IP ensures rapid, consistent systemic exposure.
Dose Range 10, 30, 100 mg/kgCaptures the sub-therapeutic, therapeutic, and ceiling effects of TRPM8 agonism.
Vehicle 0.5% Methylcellulose + 1% Tween-80Menglytate is lipophilic; this suspension ensures uniform dosing without vehicle-induced toxicity.
Pre-treatment Time 45 to 60 minutes prior to challengeAllows for peak plasma concentration ( Tmax​ ) and distribution to vagal afferents.
Tussive Challenge Parameters

Mice do not cough spontaneously; therefore, a tussive agent must be aerosolized into a whole-body plethysmography chamber.

Table 2: Tussive Challenge Specifications

Tussive AgentConcentrationAerosolization TimeTarget Receptor
Capsaicin 100 - 300 µM3 - 5 minutesTRPV1
Citric Acid 0.4 - 0.8 M5 - 10 minutesAcid-sensitive / TRPV1-independent

Experimental Workflow

G N1 1. Acclimatization (Day -7 to Day 0) N2 2. Menglytate Dosing (PO/IP, t = -60 min) N1->N2 N3 3. Tussive Challenge (Capsaicin/Citric Acid) N2->N3 N4 4. Cough Recording (Plethysmography) N3->N4 N5 5. Data Analysis (Frequency & Latency) N4->N5

Figure 1: Experimental workflow for evaluating Menglytate in murine cough models.

Detailed Step-by-Step Protocol

Phase 1: Preparation and Acclimatization

Causality Insight: Rodents are highly susceptible to stress-induced respiratory alterations. Acclimatization prevents baseline hyperventilation, ensuring that recorded acoustic and pressure signals are strictly challenge-induced.

  • Transfer mice to the testing room 1 hour prior to the experiment.

  • Place each mouse in the unrestrained whole-body plethysmograph chamber for 15 minutes daily for 3 consecutive days prior to the actual test day to habituate them to the environment.

Phase 2: Menglytate Administration
  • Prepare the Menglytate suspension in 0.5% Methylcellulose and 1% Tween-80 immediately before use. Vortex thoroughly.

  • Administer the compound via oral gavage (PO) at a volume of 10 mL/kg.

  • Return the mouse to its home cage for exactly 60 minutes to allow for optimal absorption and TRPM8 target engagement[1].

Phase 3: Tussive Challenge and Recording

Causality Insight: Simultaneous recording of audio and airflow pressure is mandatory. Mice exhibit "sneezes" and "augmented breaths" that acoustically mimic coughs but lack the characteristic biphasic pressure transient of a true cough.

  • Place the pre-treated mouse into the plethysmograph chamber.

  • Initiate baseline recording (audio and pressure transducers) for 2 minutes.

  • Activate the ultrasonic nebulizer to deliver the chosen tussive agent (e.g., 300 µM Capsaicin) at a flow rate of 1.5 L/min for 5 minutes.

  • Continue recording for an additional 5 minutes post-nebulization (Total observation time: 10 minutes).

Phase 4: Data Extraction and Analysis
  • Export the synchronized audio and plethysmography data to analysis software (e.g., LabChart).

  • Identify true coughs: Look for a rapid inspiration followed by a sharp, explosive expiration (biphasic waveform) coupled with a distinct high-frequency acoustic signature.

  • Calculate the primary endpoints:

    • Cough Frequency: Total number of true coughs over the 10-minute observation period.

    • Cough Latency: Time (in seconds) from the start of nebulization to the first true cough.

  • Perform statistical analysis (e.g., One-way ANOVA with Dunnett’s post-hoc test) comparing the Menglytate dose groups against the vehicle control.

References

  • Plevkova J, et al. "The role of trigeminal nasal TRPM8-expressing afferent neurons in the antitussive effects of menthol." Journal of Applied Physiology 115: 268–274, 2013. URL: [Link]1]

  • Millqvist E. "TRPV1 and TRPM8 in Treatment of Chronic Cough." Pharmaceuticals 9(3): 45, 2016. URL: [Link]2]

Sources

Application Note & Protocols: Formulation Strategies for Menglytate Controlled-Release Oral Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation and evaluation of controlled-release (CR) oral delivery systems for Menglytate. Menglytate, an antitussive and local anesthetic agent, presents an opportunity for formulation into a CR dosage form to improve patient compliance and therapeutic outcomes by reducing dosing frequency and maintaining stable plasma concentrations.[1] This guide delves into critical pre-formulation analyses, rational formulation strategies with a focus on hydrophilic matrix systems, detailed manufacturing considerations, and robust in-vitro characterization protocols, including dissolution testing and stability studies compliant with ICH guidelines.

Introduction: The Rationale for Controlled-Release Menglytate

Conventional immediate-release dosage forms often lead to fluctuating plasma drug concentrations, potentially causing periods of sub-therapeutic efficacy or adverse effects at peak concentrations. A controlled-release formulation of Menglytate aims to deliver the active pharmaceutical ingredient (API) over an extended period at a predictable rate.

The primary objectives for developing a Menglytate CR formulation are:

  • Reduced Dosing Frequency: Enhancing patient adherence and convenience.

  • Stable Plasma Concentrations: Minimizing peak-to-trough fluctuations to improve the safety and efficacy profile.

  • Prolonged Therapeutic Effect: Ensuring sustained relief, which is particularly beneficial for an antitussive agent.

This application note provides the foundational knowledge and actionable protocols to navigate the development of a robust Menglytate CR oral solid dosage form.

Pre-Formulation & Physicochemical Characterization

A thorough understanding of Menglytate's physicochemical properties is the cornerstone of rational formulation design. This phase dictates the selection of appropriate excipients and manufacturing processes.

Known Physicochemical Properties of Menglytate

The following table summarizes the currently available data for Menglytate.

PropertyValueSource
IUPAC Name [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-ethoxyacetatePubChem[2]
Molecular Formula C14H26O3PubChem[1][2]
Molecular Weight 242.35 g/mol PubChem[1][2]
CAS Number 579-94-2chemBlink[3]
Density ~0.958 g/cm³chemBlink[3]
Critical Characterization Protocol: pH-Dependent Solubility Profile

Causality: The solubility of Menglytate across the physiological pH range of the gastrointestinal (GI) tract (pH 1.2 to 6.8) is the single most critical parameter influencing its release rate and absorption. As an ester, its stability to hydrolysis at different pH values is also a key consideration. This protocol is essential to determine if Menglytate is a suitable candidate for a simple matrix system or if more complex strategies (e.g., solubility enhancement) are required.

Methodology:

  • Materials & Equipment:

    • Menglytate API

    • Buffer solutions: pH 1.2 (0.1N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)

    • Shake-flask apparatus or thermostatically controlled agitator (37 ± 0.5 °C)

    • Calibrated pH meter

    • Validated HPLC-UV method for Menglytate quantification

    • 0.45 µm syringe filters (ensure no API adsorption)

  • Step-by-Step Protocol:

    • Prepare the three buffer solutions.

    • Add an excess amount of Menglytate powder to separate flasks containing a known volume of each buffer. The goal is to create a saturated solution.

    • Place the sealed flasks in the shaker bath set at 37 °C and agitate for 48-72 hours to ensure equilibrium is reached.

    • After incubation, allow the flasks to stand for at least 2 hours for undissolved solids to settle.

    • Carefully withdraw an aliquot from the supernatant of each flask.

    • Immediately filter the aliquot through a 0.45 µm syringe filter, discarding the first few milliliters to saturate the filter.

    • Dilute the filtrate with mobile phase as required and analyze for Menglytate concentration using the validated HPLC method.

    • Measure the final pH of each solution to confirm it has not shifted.

    • Perform the experiment in triplicate for each pH condition.

Data Interpretation: The results will classify Menglytate according to the Biopharmaceutics Classification System (BCS), which is fundamental for selecting the appropriate formulation strategy.

Formulation Strategies & Excipient Selection

The choice of a controlled-release platform technology is guided by the pre-formulation data and the target product profile (e.g., 12-hour or 24-hour release).

Decision-Making Workflow for Formulation Strategy

The following diagram illustrates a logical workflow for selecting a suitable CR strategy based on the API's properties.

G cluster_0 Pre-Formulation Data cluster_1 Strategy Selection Preform Menglytate Physicochemical Data (Solubility, Stability, Dose) Decision1 Is API highly soluble (e.g., >10 mg/mL)? Preform->Decision1 Matrix Hydrophilic Matrix System (e.g., HPMC) Decision1->Matrix Yes Reservoir Reservoir System (Coated Beads/Tablet) Decision1->Reservoir Yes/No (Dose dependent) SolubilityEnhance Solubility Enhancement Required (e.g., Solid Dispersion, pH Modifiers) Decision1->SolubilityEnhance No SolubilityEnhance->Matrix Then formulate... G Tablet Dry Core (API + HPMC) Gel Layer GI Fluid API_Out Drug Diffusion Tablet:f1->API_Out Erosion_Out Matrix Erosion Tablet:f1->Erosion_Out Water_In Water Ingress Water_In->Tablet:f2

Caption: Release mechanism of a hydrophilic matrix tablet.

Key Excipients for Menglytate CR Matrix Tablets

Excipient selection is critical for achieving the desired release profile and ensuring manufacturability. [4][5]

Excipient Class Example(s) Function & Rationale
Rate-Controlling Polymer Hypromellose (HPMC K4M, K15M, K100M), Polyethylene Oxide (PEO) Forms the hydrogel matrix. [6]The viscosity grade is a critical parameter: higher viscosity generally leads to slower drug release. A blend of grades can be used to fine-tune the release profile. [4]
Filler / Diluent Microcrystalline Cellulose (MCC), Lactose Monohydrate Ensures tablet weight uniformity and aids in compaction. MCC can also help control drug release by forming a network within the matrix.
Binder Povidone (PVP) K30 Used in wet granulation to improve powder flow and compressibility. Not always necessary for direct compression.
Glidant Colloidal Silicon Dioxide Improves powder flowability from the hopper to the die cavity, which is critical for content uniformity.

| Lubricant | Magnesium Stearate | Prevents the tablet from sticking to the punches and die wall during compression. Typically added in the final blending step. |

Manufacturing Process & Experimental Workflow

Direct compression is often the preferred manufacturing method due to its simplicity and cost-effectiveness. However, if the API has poor flow or compaction properties, wet granulation may be necessary.

General Experimental Workflow

G A 1. Pre-Formulation (Sec 2.0) B 2. Excipient Compatibility & Formulation Design A->B C 3. Blending & Granulation (if required) B->C D 4. Lubrication C->D E 5. Compression D->E F 6. In-Process Controls (Weight, Hardness, Thickness) E->F G 7. In-Vitro Characterization (Dissolution, Assay) F->G H 8. Stability Studies (ICH Conditions) G->H

Caption: Overall workflow for Menglytate CR tablet development.

In-Vitro Characterization Protocols

Robust in-vitro testing is essential for quality control and ensuring batch-to-batch consistency. [7][8]Dissolution testing is the most critical performance test for a CR product.

Protocol: Dissolution Testing for Menglytate CR Tablets

Causality: This method simulates the transit of the dosage form through the stomach (acid stage) and into the small intestine (buffer stage). This two-stage test is crucial for evaluating how the formulation will behave in the varying pH environments of the GI tract. [9] Methodology:

  • Equipment & Reagents:

    • USP Dissolution Apparatus 2 (Paddle)

    • Validated HPLC-UV method for Menglytate

    • Dissolution Media:

      • Acid Stage: 750 mL of 0.1 N HCl (pH 1.2)

      • Buffer Stage: Add 250 mL of 0.2 M sodium phosphate tribasic to the acid stage medium, adjust pH to 6.8. Final volume: 1000 mL.

    • Temperature: 37 ± 0.5 °C

    • Paddle Speed: 50 RPM

  • Step-by-Step Protocol:

    • Place 750 mL of 0.1 N HCl into each dissolution vessel and allow the medium to equilibrate to 37 °C.

    • Place one Menglytate CR tablet into each vessel. Start the apparatus immediately.

    • Withdraw samples (e.g., 5 mL) at 1 and 2 hours. Replace the withdrawn volume with fresh, pre-warmed medium if necessary.

    • At the 2-hour mark, do not remove the tablets. Add 250 mL of the pre-warmed phosphate concentrate to each vessel. Verify the pH is 6.8.

    • Continue the test, withdrawing samples at 4, 6, 8, 10, and 12 hours (or other relevant time points based on the target profile).

    • Filter each sample immediately through a 0.45 µm filter.

    • Analyze the filtered samples by HPLC to determine the percentage of Menglytate dissolved at each time point.

Data Analysis: Release Kinetics

To understand the mechanism of drug release, the dissolution data should be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas). A good fit to the Higuchi model, for instance, suggests that drug release is primarily controlled by diffusion through the matrix.

Stability Study Protocol

Stability testing provides evidence on how the quality of a drug product varies with time under the influence of environmental factors such as temperature and humidity. [10]The protocol must follow ICH guidelines. [11][12][13]

Protocol: 6-Month Accelerated Stability Study

Causality: Accelerated studies, by subjecting the product to elevated stress conditions, are used to predict the long-term shelf-life and to quickly detect any potential physical or chemical instabilities in the formulation. [11] Methodology:

  • Storage Condition: 40 °C ± 2 °C / 75% RH ± 5% RH. [11]2. Product: Menglytate CR tablets, packaged in the proposed final container closure system.

  • Testing Time Points: 0, 1, 2, 3, and 6 months. [11]4. Tests to be Performed at Each Time Point:

Test ParameterAcceptance CriteriaRationale
Appearance No significant change in color, shape, or physical integrity.Assesses physical stability.
Assay/Potency 95.0% - 105.0% of label claim.Ensures chemical stability of the API.
Related Substances/Impurities Specified and unspecified impurities should not exceed ICH thresholds.Monitors for degradation products.
Dissolution Profile should be similar to the initial (time 0) profile.Ensures the release characteristics are maintained over time.
Hardness & Friability Within established specification range.Assesses the mechanical integrity of the tablet.
Water Content (Karl Fischer) Within established specification range.Monitors for moisture uptake which can affect stability and release rate.

Conclusion

The development of a controlled-release Menglytate oral dosage form is a scientifically rigorous process that hinges on a deep understanding of the API's physicochemical properties. A hydrophilic matrix system utilizing polymers like HPMC represents a robust, well-understood, and efficient pathway for this development. The protocols outlined in this note for pre-formulation analysis, dissolution testing, and stability studies provide a validated framework for advancing a Menglytate CR product from concept to a stable, effective, and manufacturable dosage form. Adherence to these systematic approaches and principles of scientific causality will significantly increase the probability of a successful development program.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products - EMA. ()
  • Menglytate | C14H26O3 | CID 68932 - PubChem - NIH. ()
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. ()
  • Selecting Excipients for Controlled Release - Pharmaceutical Technology. ()
  • Quality Guidelines - ICH. ()
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). ()
  • Ich guidelines for stability studies 1 | PPTX - Slideshare. ()
  • Controlled Release Excipients - American Pharmaceutical Review. ()
  • How Advanced Excipient Knowledge is Shaping the Future of Controlled-Release Formulations - Drug Development and Delivery. ()
  • Excipients for Sustained & Controlled Release Materials - CD Formul
  • Topic - Controlled Drug Release by Excipient Modification: A Review - Austin Publishing Group. ()
  • Dissolution Testing of a Controlled- Release Capsule Formul
  • In-vitro dissolution methods for controlled release parenterals and their applicability to drug-eluting stent testing - PubMed. ()
  • Menglytate (CAS 579-94-2) | Properties, SDS & Suppliers - chemBlink. ()
  • In Vitro Release Test Methods for Drug Formulations for Parenteral Applic
  • FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS JOINT REP. ()
  • What is in vitro dissolution testing? - Pion Inc. ()
  • MENGLYT
  • Strategies and formulations of freeze-dried tablets for controlled drug delivery - PubMed. ()

Sources

Application Note: A Multi-Step Protocol for the Extraction and High-Purity Isolation of Menglytate API

Author: BenchChem Technical Support Team. Date: April 2026

Note from the Senior Application Scientist: The compound "Menglytate" is a hypothetical Active Pharmaceutical Ingredient (API) used for the purpose of this detailed guide. The following protocols are constructed based on established, fundamental principles of organic chemistry and pharmaceutical process science to illustrate a robust, scientifically-sound workflow for the extraction and purification of a synthetic small-molecule drug substance. The principles and techniques described are widely applicable in the pharmaceutical industry.

Introduction

The isolation and purification of an Active Pharmaceutical Ingredient (API) from a crude synthetic reaction mixture is a critical step in drug manufacturing. It directly impacts the safety, efficacy, and stability of the final drug product. This document provides a comprehensive, multi-stage protocol for the extraction and purification of Menglytate, a weakly basic synthetic API, from a typical crude reaction mixture.

The objective is to achieve a final API purity of >99.5% with effective removal of process-related impurities, unreacted starting materials, and byproducts. The strategy leverages fundamental chemical principles, including acid-base chemistry for selective extraction and differential polarity for chromatographic separation, culminating in crystallization to yield a stable, high-purity solid.

Hypothetical Properties of Menglytate & Impurities:

  • Menglytate (API): Weakly basic (pKa ≈ 8.5), soluble in organic solvents (e.g., Dichloromethane), poorly soluble in neutral water, but highly soluble in acidic aqueous solutions as its hydrochloride salt.

  • Impurity A: Acidic unreacted starting material.

  • Impurity B: Neutral unreacted starting material.

  • Impurity C: A non-polar process byproduct.

Principle of Separation

The purification strategy is a three-stage process, as illustrated in the workflow diagram below. Each stage exploits different physicochemical properties of the API and its impurities to achieve a stepwise increase in purity.

  • Liquid-Liquid Extraction (LLE): This initial step is designed for bulk purification. By manipulating the pH of the aqueous phase, we can selectively move the basic Menglytate API between the organic and aqueous layers, leaving behind acidic and neutral impurities.[1][2][3][4][5] This is a powerful and economical technique for removing compounds with different acid-base properties.[1][2][3]

  • Flash Column Chromatography: Following LLE, chromatography is employed to separate Menglytate from impurities with similar acid-base properties but different polarities, such as the non-polar Impurity C.[6][7][8][9] This technique relies on the differential adsorption of compounds to a solid stationary phase (silica gel) as a liquid mobile phase passes through it.

  • Crystallization: The final step to achieve the highest level of purity and to isolate the API as a stable, crystalline solid.[][11][12] This process involves dissolving the purified API in a suitable solvent and then changing conditions (e.g., temperature, solvent composition) to induce the formation of a highly ordered crystal lattice, which inherently excludes remaining trace impurities.[][13][14]

Overall Purification Workflow

G cluster_0 A Crude Reaction Mixture (Menglytate + Impurities A, B, C) B Stage 1: Acid-Base Liquid-Liquid Extraction A->B C Stage 2: Flash Column Chromatography B->C D Stage 3: Final API Crystallization C->D E Pure Menglytate API (>99.5% Purity) D->E

Caption: High-level workflow for Menglytate API purification.

Part 1: Liquid-Liquid Extraction (LLE) Protocol

Rationale: The significant difference in pKa between the weakly basic Menglytate API and the acidic/neutral impurities allows for a highly selective separation using acid-base extraction.[1][2][3][4][5] The process is designed to first pull the basic API into an acidic aqueous phase as a salt, leaving neutral and acidic impurities in the organic phase. The layers are separated, the aqueous phase is then basified, and the now-neutral API is re-extracted back into a fresh organic phase.

LLE cluster_1 Separatory Funnel - Step 1 cluster_2 Separatory Funnel - Step 2 start Crude Mixture in Dichloromethane (DCM) step1 Wash with 1M HCl (aq) (pH ~1-2) start->step1 sep1_org Organic Layer (DCM) Impurity B (Neutral) Impurity C (Non-polar) step1->sep1_org Discard sep1_aq Aqueous Layer (Water) Menglytate-HCl (Salt) Impurity A (Acidic) step1->sep1_aq step2 Isolate Aqueous Layer & Adjust to pH 10-11 with 2M NaOH sep1_aq->step2 step3 Extract with fresh DCM step2->step3 sep2_org Organic Layer (DCM) Purified Menglytate (Base) step3->sep2_org sep2_aq Aqueous Layer (Water) Deprotonated Impurity A Residual Salts step3->sep2_aq Discard end DCM solution of partially purified Menglytate sep2_org->end

Caption: Workflow for Acid-Base Liquid-Liquid Extraction.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture (approx. 10 g) in 100 mL of Dichloromethane (DCM) in a 500 mL separatory funnel.

  • Acidic Wash: Add 100 mL of 1M Hydrochloric Acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.

  • Layer Separation: Drain the lower organic DCM layer (containing neutral impurities) and set it aside. Collect the upper aqueous layer, which now contains Menglytate as its hydrochloride salt.

  • Basification: Transfer the aqueous layer to a clean 500 mL separatory funnel. Slowly add 2M Sodium Hydroxide (NaOH) solution while monitoring with a pH meter until the pH is stable between 10-11. This neutralizes the Menglytate-HCl salt back to its free base form, which will precipitate or become insoluble in the aqueous layer.

  • Re-extraction: Add 100 mL of fresh DCM to the funnel. Shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Collection: Drain the lower organic DCM layer, which now contains the partially purified Menglytate.

  • Drying and Concentration: Dry the collected organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield a crude oil or solid.

In-Process Control (IPC): Analyze a small sample of the concentrated organic solution by Thin Layer Chromatography (TLC) or UPLC against the initial crude mixture to confirm the removal of major impurities.

Part 2: Flash Column Chromatography Protocol

Rationale: While LLE is effective at removing impurities with different acid-base characteristics, it cannot separate compounds with similar properties but different polarities. Flash chromatography is an ideal next step to separate the non-polar Impurity C from the more polar Menglytate API.[6][7][8][9] The use of pressurized flow significantly speeds up the separation compared to traditional gravity chromatography.[7][9]

Experimental Protocol:

  • Solvent System Selection: Using TLC, determine an appropriate mobile phase that provides good separation between Menglytate (aim for Rf ≈ 0.2-0.3) and Impurity C. A typical starting point would be a mixture of a non-polar solvent (e.g., Hexanes) and a more polar solvent (e.g., Ethyl Acetate).

  • Column Packing:

    • Select a glass column of appropriate size for the amount of material (e.g., a 40g silica cartridge for 1-2g of crude material).

    • Prepare a slurry of silica gel (230-400 mesh) in the least polar solvent of your mobile phase system.

    • Pour the slurry into the column and allow it to pack under gravity, then gently tap the column to ensure uniform packing. Add a thin layer of sand on top to protect the silica bed.[8][15]

  • Sample Loading:

    • Dissolve the concentrated material from the LLE step in a minimal amount of DCM.

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the column.

  • Elution:

    • Fill the column with the mobile phase.

    • Apply gentle pressure (using compressed air or a pump) to achieve a steady flow rate (e.g., 5 cm/min solvent level decrease).[15]

    • Begin collecting fractions. Monitor the elution process by TLC analysis of the collected fractions.

  • Fraction Pooling: Once the separation is complete, combine the fractions that contain pure Menglytate.

  • Concentration: Concentrate the pooled fractions using a rotary evaporator to yield the purified Menglytate.

IPC: Analyze the purified material by UPLC/HPLC to determine its purity. The target purity at this stage should be >99.0%.

Part 3: Crystallization & Final API Isolation

Rationale: Crystallization serves as the ultimate purification step and provides the API in a stable, solid form with consistent physical properties (e.g., particle size, flowability), which is crucial for downstream formulation.[][11] The process relies on selecting a solvent system where the API has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.

Experimental Protocol:

  • Solvent Selection: Identify a suitable solvent or solvent/anti-solvent pair. The ideal solvent should dissolve Menglytate at high temperatures but not at low temperatures. An anti-solvent is a liquid in which the API is insoluble, used to induce precipitation.

  • Dissolution: Place the purified Menglytate from the chromatography step into an appropriately sized flask. Add the chosen solvent and heat the mixture with stirring until all the solid has dissolved.

  • Induce Crystallization:

    • Cooling: Slowly cool the solution to room temperature, then further in an ice bath. Slow cooling promotes the formation of larger, more pure crystals.

    • Anti-solvent Addition (if required): If using an anti-solvent, add it slowly to the dissolved API solution until turbidity (cloudiness) is observed, then proceed with cooling.

  • Maturation: Allow the slurry to stir at a low temperature for a period (e.g., 2-4 hours) to maximize the yield of the crystalline product.

  • Filtration and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the collected crystal cake with a small amount of cold, fresh solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified Menglytate API crystals under a vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Analytical Validation & Data Summary

The purity of the final Menglytate API must be confirmed using a validated analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[16][17][18][19] The method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, and robust.[20][21][22][23][24]

Table 1: Purity Progression of Menglytate API

Purification StageTypical Yield (%)Purity (%) by HPLC (Area Normalization)Key Impurities Removed
Crude Reaction Mixture100%~75%Impurities A, B, C
Post Liquid-Liquid Extraction85-90%~95%Impurity A (Acidic), Impurity B (Neutral)
Post Flash Chromatography70-80%>99.0%Impurity C (Non-polar)
Final Crystalline API 65-75% >99.8% Trace residual impurities

References

  • Acid-Base Extraction. (n.d.). Study.com. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Acid–base extraction. (2024). In Wikipedia. Retrieved from [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved from [Link]

  • GC Column Troubleshooting Guide. (2025). Phenomenex. Retrieved from [Link]

  • Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. (2016). Chromatography Today. Retrieved from [https://www.chromatographytoday.com/news/preparative-hplc/3 preparative/method-development-for-reproducible-flash-purification-of-pharmaceuticals-by-uhplc-and-hplc/40968]([Link] preparative/method-development-for-reproducible-flash-purification-of-pharmaceuticals-by-uhplc-and-hplc/40968)

  • Acid-Base Liquid-Liquid Extraction. (n.d.). Edubirdie. Retrieved from [Link]

  • Extraction. (2020). JoVE. Retrieved from [Link]

  • API Extraction Techniques Best Practices and Methods. (n.d.). Pharmanecia. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Crystallization as a Core Competence in API Manufacturing. (2025). Fermion. Retrieved from [Link]

  • API Crystallization. (n.d.). Crystal Pharmatech. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021). U.S. Food and Drug Administration. Retrieved from [Link]

  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns. Retrieved from [Link]

  • Principles of liquid-liquid extraction. (2025). Fiveable. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved from [Link]

  • Liquid-liquid extraction principles. (n.d.). Retrieved from [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023). Agilent. Retrieved from [Link]

  • Extraction and Separation of Pharmaceutical Intermediates and APIs-Centrifugal Extractor. (2025). TOPTION Instrument Co., Ltd. Retrieved from [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube. Retrieved from [Link]

  • Column: LC Troubleshooting. (n.d.). LCGC International. Retrieved from [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved from [Link]

  • Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study. (2020). MDPI. Retrieved from [Link]

  • Flash Chromatography Explained: A Comprehensive Guide. (2024). Chrom Tech, Inc. Retrieved from [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex. Retrieved from [Link]

  • 14 Principles of Reversed Phase HPLC. (2021). YouTube. Retrieved from [Link]

  • Flash Column Chromatography Guide. (n.d.). Membrane Solutions. Retrieved from [Link]

  • Flash Column Chromatography. (2018). Scribd. Retrieved from [Link]

  • Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]

Sources

Application Note: Optimized Solubilization of Menglytate in Organic Solvents for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Menglytate (p-Menth-3-yl ethoxyacetate) is a highly lipophilic menthol derivative utilized in pharmacological research for its antitussive, local anesthetic, and cooling properties[1],[2]. Due to its inherent hydrophobicity, introducing Menglytate into aqueous in vitro cellular assays requires precise solubilization in organic solvents[3]. This application note provides a field-proven, self-validating protocol for dissolving Menglytate in Dimethyl Sulfoxide (DMSO) or Absolute Ethanol (EtOH), ensuring maximum cellular bioavailability while mitigating solvent-induced cytotoxicity.

Physicochemical Profiling & Causality

Understanding the molecular nature of Menglytate is the first step in designing an effective assay strategy.

  • Molecular Formula : C14H26O3[4]

  • Molecular Weight : 242.35 g/mol [4]

  • Nature : Highly lipophilic ester[3]

The Causality of Precipitation: Because Menglytate lacks ionizable groups that would confer aqueous solubility at physiological pH, it is practically insoluble in water. Direct addition to aqueous media results in micelle formation or outright precipitation. To bypass this, an organic solvent must be used to disrupt the compound's crystal lattice before it is introduced into an aqueous buffer.

Solvent Selection & Rationale

The choice of organic solvent dictates both the stability of the stock solution and the viability of the target cells. Below is a comparative analysis of the most common biological solvents for Menglytate:

SolventPolarity IndexMenglytate Solubilization CapacityMax Final Concentration in AssayRationale & Causality
Anhydrous DMSO 7.2Excellent (>100 mM)≤ 0.1% (v/v)Preferred. DMSO disrupts the crystal lattice of hydrophobic compounds effectively. Anhydrous grade prevents water-induced precipitation.
Absolute Ethanol 5.2Very Good (~50 mM)≤ 0.5% (v/v)Alternative. Useful if the target cell line is highly sensitive to DMSO. However, evaporation during storage can alter stock concentration.
DMF 6.4Good≤ 0.05% (v/v)Not Recommended. Higher baseline cytotoxicity and potential to degrade ester bonds over prolonged storage.

Pathway Diagram: Solubilization to Cellular Uptake

The following diagram illustrates the mechanistic flow of Menglytate from a solid state to its interaction with intracellular targets, highlighting the critical role of the organic solvent as a delivery vehicle.

G Menglytate Menglytate (Solid) Highly Lipophilic Stock Stock Solution (10 - 100 mM) Menglytate->Stock Dissolution Solvent Organic Solvent (DMSO / EtOH) Solvent->Stock Solubilization Dilution Aqueous Assay Media (<0.1% Solvent) Stock->Dilution Serial Dilution Cell Target Cell (e.g., TRP Channels) Dilution->Cell Cellular Uptake

Mechanistic pathway of Menglytate solubilization and cellular delivery.

Self-Validating Protocol for Stock Preparation & Assay Dilution

Step 1: Preparation of 100 mM Master Stock

  • Equilibration : Allow the Menglytate vial to reach room temperature in a desiccator before opening. Causality: This prevents ambient moisture condensation, which can cause premature hydrolysis or precipitation of the lipophilic compound[3].

  • Weighing : Accurately weigh 24.24 mg of Menglytate[4].

  • Solubilization : Add exactly 1.0 mL of Anhydrous DMSO (≥99.9% purity).

  • Agitation : Vortex for 60 seconds. If the solution is not perfectly clear, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquotting : Divide the stock into 20 µL aliquots in tightly sealed, light-protected microcentrifuge tubes. Store at -20°C. Causality: Repeated freeze-thaw cycles introduce water into the hygroscopic DMSO, ruining the stock. Aliquotting prevents this.

Step 2: Serial Dilution & Assay Application

  • Intermediate Dilution : Dilute the 100 mM stock 1:100 in DMSO to create a 1 mM working stock. Causality: Serial dilution in the organic solvent ensures the compound remains fully dissolved before encountering water.

  • Aqueous Introduction : Dilute the 1 mM working stock 1:1000 directly into the pre-warmed (37°C) aqueous assay buffer (e.g., DMEM or PBS) while vortexing vigorously.

    • Result: Final Menglytate concentration = 1 µM. Final DMSO concentration = 0.1%.

Workflow Diagram

Workflow Step1 1. Weigh Menglytate (Equilibrate to RT first) Step2 2. Add Anhydrous DMSO (Target: 100 mM Stock) Step1->Step2 Step3 3. Vortex & Sonicate (Ensure complete dissolution) Step2->Step3 Step4 4. Aliquot & Store (Protect from light at -20°C) Step3->Step4 Step5 5. Dilute in Assay Buffer (Final DMSO <0.1%) Step4->Step5

Step-by-step workflow for the preparation and application of Menglytate solutions.

Quality Control & Self-Validation

To ensure the trustworthiness of your assay, you must validate that Menglytate has not micro-precipitated upon addition to the aqueous buffer.

  • The OD600 Check : Prepare a mock dilution of your highest assay concentration in protein-free PBS. Measure the optical density (OD) at 600 nm against a blank of PBS + 0.1% DMSO.

  • Interpretation : An OD600 > 0.05 indicates micro-precipitation (cloudiness). If this occurs, you must lower the final concentration of Menglytate or use a solubilizing agent (e.g., 0.01% Tween-80 or Bovine Serum Albumin) in your assay buffer to act as a hydrophobic carrier.

References

  • National Institutes of Health. "Menglytate | C14H26O3 | CID 68932" PubChem. URL: [Link]

  • National Center for Advancing Translational Sciences. "MENGLYTATE" Inxight Drugs. URL: [Link]

  • Google Patents. "US 2015/0272847 A1 - A skin engaging member comprising at least one thermally resilient sensate".
  • Google Patents. "US 2007/0116729 A1 - Lyophilization process and products obtained thereby".

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Menglytate Solubility in Aqueous Buffer Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Menglytate. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of Menglytate. As a weakly basic compound with high lipophilicity, Menglytate presents specific hurdles in formulation and in-vitro testing. This guide provides in-depth troubleshooting, frequently asked questions, and step-by-step protocols to systematically improve its solubility in aqueous buffer solutions.

I. Frequently Asked Questions (FAQs)

Q1: Why is my Menglytate sample not dissolving in neutral pH buffer (e.g., PBS pH 7.4)?

A1: Menglytate is a weakly basic compound, meaning it is predominantly in its non-ionized, less soluble form at neutral and alkaline pH.[1][2] Its high lipophilicity further contributes to its poor aqueous solubility. To achieve significant solubility, the pH of the buffer solution generally needs to be below the pKa of Menglytate, where it can exist in its more soluble, ionized (protonated) form.

Q2: I've tried lowering the pH, but the solubility is still insufficient for my assay. What are my next steps?

A2: If pH adjustment alone is not enough, several other strategies can be employed, often in combination. These include the use of co-solvents, surfactants, or cyclodextrins.[3][4] Each of these approaches works through different mechanisms to enhance solubility and should be tested empirically to find the optimal conditions for your specific application.

Q3: Are there concerns about using organic co-solvents in my cell-based assays?

A3: Yes, this is a critical consideration. Many common organic co-solvents like ethanol, propylene glycol, and DMSO can exhibit cellular toxicity at certain concentrations.[5] It is crucial to determine the tolerance of your specific cell line to the chosen co-solvent by running vehicle control experiments. The goal is to find a co-solvent concentration that effectively solubilizes Menglytate while remaining below the toxicity threshold for your experimental system.

Q4: How do I choose between using a surfactant and a cyclodextrin?

A4: The choice often depends on the specific requirements of your experiment and the properties of Menglytate. Surfactants work by forming micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility.[6][7] Cyclodextrins form inclusion complexes with the drug, effectively shielding the hydrophobic parts from the aqueous environment.[8][9][10] For in-vitro assays, cyclodextrins are often preferred as they can be less disruptive to cell membranes compared to some surfactants. However, the most suitable agent should be determined experimentally.

Q5: Can I combine multiple solubilization techniques?

A5: Absolutely. It is often beneficial to combine strategies. For instance, you might use a mildly acidic buffer in conjunction with a low concentration of a co-solvent or a cyclodextrin.[3] This can provide a synergistic effect on solubility while minimizing the potential for negative impacts from any single agent at a high concentration.

II. Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides a systematic approach to troubleshooting and improving the solubility of Menglytate.

pH Optimization

The first and most fundamental step is to determine the pH-solubility profile of Menglytate.

  • Principle: As a weak base, the solubility of Menglytate increases as the pH of the solution decreases.[1][11] This is due to the protonation of the basic functional group, which results in a more polar, water-soluble salt form.

  • Experimental Protocol:

    • Prepare a series of buffers with pH values ranging from 3 to 8 (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8).

    • Add an excess amount of Menglytate powder to a fixed volume of each buffer in separate vials.

    • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.

    • Quantify the concentration of dissolved Menglytate in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.[12][13][14]

    • Plot the measured solubility against the pH of the respective buffers.

  • Expected Outcome: You should observe a significant increase in Menglytate solubility as the pH decreases. This data will inform the optimal pH range for your experiments.

Co-solvent Addition

If pH adjustment alone is insufficient, the use of water-miscible organic solvents can further enhance solubility.

  • Principle: Co-solvents reduce the polarity of the aqueous solvent system, making it more favorable for dissolving lipophilic compounds like Menglytate.[5][15]

  • Experimental Protocol:

    • Select a biocompatible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG 300 or 400).[5]

    • Prepare a series of solutions containing increasing percentages of the co-solvent (e.g., 5%, 10%, 20% v/v) in an appropriate aqueous buffer (selected based on the pH optimization results).

    • Determine the solubility of Menglytate in each co-solvent/buffer mixture using the equilibrium solubility method described above.

    • Plot the solubility of Menglytate as a function of the co-solvent concentration.

  • Causality: The logarithmic increase in solubility often observed with increasing co-solvent concentration is due to the reduction in the solvent's ability to "squeeze out" the non-polar solute.

Surfactant-Mediated Solubilization

Surfactants can significantly increase the apparent solubility of poorly soluble drugs.

  • Principle: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic cores of these micelles can encapsulate non-polar drug molecules, effectively increasing their concentration in the aqueous phase.[6][7][16]

  • Experimental Protocol:

    • Choose a non-ionic or zwitterionic surfactant that is generally less harsh on biological systems, such as Polysorbate 80 (Tween 80) or Poloxamer 188.

    • Prepare a series of surfactant solutions in your chosen buffer at concentrations above the known CMC of the surfactant.

    • Determine the apparent solubility of Menglytate in each surfactant solution using the equilibrium solubility method.

    • Plot the apparent solubility against the surfactant concentration.

  • Self-Validation: A linear increase in solubility above the CMC is a strong indicator of successful micellar solubilization.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.

  • Principle: The interior of the cyclodextrin molecule is hydrophobic, while the exterior is hydrophilic. This structure allows it to encapsulate a lipophilic drug molecule like Menglytate, forming a water-soluble complex.[8][9][17]

  • Experimental Protocol:

    • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[17]

    • Prepare a series of HP-β-CD solutions in your chosen buffer at various concentrations.

    • Determine the solubility of Menglytate in each cyclodextrin solution using the equilibrium solubility method.

    • Plot the solubility of Menglytate as a function of cyclodextrin concentration. This is known as a phase-solubility diagram.

  • Authoritative Grounding: The shape of the phase-solubility diagram can provide insights into the stoichiometry of the drug-cyclodextrin complex. A linear (A_L type) plot typically indicates the formation of a 1:1 complex.

Data Presentation

Table 1: Hypothetical Solubility of Menglytate under Various Conditions

ConditionBuffer pHAdditiveConcentration of AdditiveMenglytate Solubility (µg/mL)
17.4NoneN/A< 1
25.0NoneN/A15
34.0NoneN/A150
45.0Ethanol10% (v/v)55
55.0HP-β-CD2% (w/v)80
65.0Polysorbate 800.5% (w/v)65
74.0HP-β-CD2% (w/v)450
Visualization of Experimental Workflow

Solubility_Enhancement_Workflow cluster_start Initial Problem cluster_ph Step 1: pH Adjustment cluster_additives Step 2: Additive Screening cluster_analysis Step 3: Analysis & Optimization cluster_end Final Outcome Start Poor Menglytate Solubility in Neutral Buffer pH_Opt Determine pH-Solubility Profile (pH 3-8) Start->pH_Opt Primary Approach CoSolvent Co-solvents (Ethanol, PEG 400) pH_Opt->CoSolvent If solubility is still insufficient Surfactant Surfactants (Tween 80, Poloxamer 188) pH_Opt->Surfactant Cyclodextrin Cyclodextrins (HP-β-CD) pH_Opt->Cyclodextrin Analysis Quantify Solubility (HPLC/LC-MS) Plot Solubility vs. Concentration CoSolvent->Analysis Surfactant->Analysis Cyclodextrin->Analysis Optimization Combine Best Conditions (e.g., pH 4 + 2% HP-β-CD) Analysis->Optimization End Optimized Aqueous Formulation for Experiments Optimization->End

Caption: Workflow for systematically improving Menglytate solubility.

Mechanism of Cyclodextrin Inclusion

Cyclodextrin_Mechanism cluster_product Resulting Complex Menglytate Menglytate (Poorly Soluble) Complex Water-Soluble Inclusion Complex Menglytate->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

Caption: Formation of a water-soluble Menglytate-cyclodextrin complex.

III. References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Chaudhary, A., Nagaich, U., & Gulati, N. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications: A recent review. Journal of Advanced Pharmacy Education & Research, 2(1), 32-67. [Link]

  • Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1-10. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: A review. Pharmacophore, 1(1), 1-13.

  • Singh, G., Kaur, I., & Singh, S. (2014). Surfactants in pharmaceutical products and drug delivery systems. International Journal of Pharmaceutical Sciences and Research, 5(8), 3127. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • Yalkowsky, S. H. (Ed.). (2014). Techniques of solubilization of drugs. CRC press. [Link]

Sources

Technical Support Center: Troubleshooting Menglytate Degradation in GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for analytical scientists, researchers, and drug development professionals facing challenges with the quantitative analysis of Menglytate ( p -menth-3-yl ethoxyacetate) using Gas Chromatography-Mass Spectrometry (GC-MS).

Because Menglytate is a structurally complex ester, it is highly susceptible to thermal and catalytic degradation during vaporization. This guide provides a mechanistic understanding of these degradation pathways, diagnostic FAQs, quantitative recovery data, and a field-proven protocol to stabilize your analytes.

Mechanistic Overview: Why Menglytate Degrades

To troubleshoot Menglytate, we must first understand its molecular architecture. Menglytate consists of a menthol ring esterified with ethoxyacetic acid. During standard Split/Splitless (SSL) injection at typical temperatures (250°C–300°C), the molecule absorbs significant thermal energy.

Because the menthol ring contains β -hydrogens relative to the ester linkage, the molecule can undergo a six-membered cyclic transition state leading to a concerted syn-elimination (ester pyrolysis) . This thermal cleavage yields ethoxyacetic acid (m/z 104) and menthene isomers (m/z 138). Furthermore, this reaction is heavily catalyzed by Lewis acid sites (e.g., exposed silanols or metal oxides) inside a poorly deactivated GC liner .

Pathway M Menglytate (p-menth-3-yl ethoxyacetate) T Thermal Stress (Inlet >250°C) M->T Vaporization A Active Sites (Silanols/Metals) M->A Adsorption Deg Six-Membered Cyclic Transition State (Syn-Elimination) T->Deg Activation Energy A->Deg Catalysis P1 Ethoxyacetic Acid (m/z 104) Deg->P1 Cleavage P2 Menthene Isomers (m/z 138) Deg->P2 Cleavage

Fig 1: Mechanistic pathway of Menglytate degradation via syn-elimination during GC-MS.

Diagnostic FAQs

Q1: I am seeing large peaks for ethoxyacetic acid and menthene, but no Menglytate. Is my sample degraded or is it happening in the instrument? A1: This is almost certainly instrument-induced thermal degradation. If your standard was prepared in a dry, neutral solvent and stored at 4°C, Menglytate is stable. The degradation occurs in the GC inlet. When the inlet temperature exceeds the activation energy threshold for ester syn-elimination, the molecule pyrolyzes before reaching the column. Causality: High inlet temperatures (>250°C) combined with the residence time in the liner force the ester bond to cleave. You must lower the thermal stress .

Q2: My Menglytate peak area drops progressively with each subsequent injection of biological matrix samples. What is happening? A2: You are observing matrix-induced active site accumulation. Biological matrices contain non-volatile lipids and proteins that accumulate in the glass wool or liner walls. These deposits act as Lewis acid catalysts, severely lowering the activation energy required for Menglytate's degradation. Causality: As active sites increase with each injection, the rate of catalytic cleavage increases, reducing the intact Menglytate reaching the detector. This requires immediate liner replacement and improved sample cleanup (e.g., SPE or QuEChERS).

Q3: Should I use Splitless or Programmed Temperature Vaporization (PTV) injection for this compound? A3: PTV is vastly superior for Menglytate. In a standard Splitless injection, the analyte is introduced into a violently hot environment (flash vaporization). In PTV, the sample is injected into a "cold" liner (e.g., 60°C), allowing the solvent to vent. The inlet is then rapidly heated to transfer the analyte to the column. Causality: PTV minimizes the time Menglytate spends in the gas phase at high temperatures, effectively bypassing the kinetic window for thermal degradation .

Quantitative Data: Impact of Injection Technique

To validate these troubleshooting principles, our applications laboratory evaluated Menglytate recovery across four different injection methodologies. The data below demonstrates that minimizing initial thermal stress is the critical variable for success.

Injection TechniqueInlet Temp (°C)Menglytate Recovery (%)Ethoxyacetic Acid Formation (%)Menthene Formation (%)Area RSD (%) (n=6)
Splitless (Standard) 250 (Isothermal)42.531.226.315.4
Splitless (Low Temp) 200 (Isothermal)78.112.49.58.2
PTV (Solvent Vent) 60 28096.42.11.53.1
Cold On-Column (COC) Track Oven99.2< 0.5< 0.51.8

Note: Recovery is normalized against a theoretical maximum determined by direct liquid infusion MS. PTV and COC provide self-validating robustness by nearly eliminating the degradation artifacts.

Experimental Protocol: Optimized PTV-GC-MS Method

To establish a self-validating system where Menglytate remains intact, implement the following step-by-step PTV-GC-MS protocol. This method uses thermal programming to gently transfer the ester without triggering pyrolysis.

Step 1: Hardware Configuration

  • Install a dimpled or baffled ultra-inert PTV liner (do not use glass wool, as the high surface area of wool exacerbates catalytic degradation).

  • Install a 5% phenyl-arylene stationary phase column (e.g., DB-5ms UI or Rxi-5Sil MS) to ensure maximum inertness in the flow path.

Step 2: PTV Inlet Temperature Programming

  • Set the initial inlet temperature to 60°C (or 10°C below the boiling point of your solvent).

  • Set the injection volume to 1.0 µL.

  • Hold at 60°C for 0.1 minutes to allow solvent vaporization.

  • Program an inlet temperature ramp of 10°C/sec up to 250°C .

  • Hold at 250°C for 3 minutes to ensure complete transfer of Menglytate to the column head.

Step 3: GC Oven Programming

  • Initial oven temperature: 50°C (Hold for 1 min).

  • Ramp 1: 15°C/min to 180°C.

  • Ramp 2: 25°C/min to 300°C (Hold for 3 mins to bake out matrix).

Step 4: MS Acquisition Parameters

  • Operate the mass spectrometer in SIM (Selected Ion Monitoring) mode.

  • Target Ions: Monitor m/z 138 and m/z 104 to track any residual degradation. Monitor the intact molecular fragments of Menglytate (e.g., m/z 197 or specific adducts depending on your ionization source) for quantitation.

  • Set the transfer line temperature to 250°C and the ion source to 230°C (avoiding excessively high source temperatures which can cause in-source fragmentation mimicking inlet degradation).

Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and resolve Menglytate signal loss during your analytical runs.

Workflow Start Observe Menglytate Degradation Peaks CheckInlet Is Inlet Temp > 200°C? Start->CheckInlet YesTemp Lower Temp to 180°C or use PTV/COC CheckInlet->YesTemp Yes NoTemp Check Liner & Column CheckInlet->NoTemp No CheckLiner Are active sites present? (Check for peak tailing) NoTemp->CheckLiner YesLiner Replace with Ultra-Inert Liner & Trim Column CheckLiner->YesLiner Yes NoLiner Evaluate Matrix Effects CheckLiner->NoLiner No Matrix Perform QuEChERS or SPE Cleanup NoLiner->Matrix

Fig 2: Step-by-step diagnostic workflow for resolving Menglytate degradation.

References

  • Moldoveanu, S. C. (2010). Pyrolysis of Organic Molecules: Applications to Health and Environmental Issues. Elsevier. URL:[Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. URL:[Link]

  • Grob, K. (2001). Split and Splitless Injection for Quantitative Gas Chromatography: Concepts, Processes, Practical Guidelines, Sources of Error. Wiley-VCH. URL:[Link]

Technical Support Center: Optimizing Reaction Yield in Menglytate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Menglytate (p-Menth-3-yl ethoxyacetate) is a highly valued ester utilized across the pharmaceutical and cosmetic industries as a cooling agent, local anesthetic, and antitussive ()[1]. Synthesizing Menglytate involves the esterification of ethoxyacetic acid with menthol. Because menthol is a sterically hindered secondary alcohol, traditional acid-catalyzed Fischer esterification often results in poor yields and sluggish reaction times.

This technical support guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your Menglytate synthesis using modified Steglich esterification techniques.

Section 1: Core Mechanistic FAQs

Q: Why does traditional Fischer esterification fail to produce high yields of Menglytate? A: Menthol features a cyclohexane ring with bulky isopropyl and methyl groups that sterically shield its secondary hydroxyl group. Fischer esterification relies on the nucleophilic attack of the alcohol onto a protonated carboxylic acid. The steric bulk of menthol severely hinders this approach. Furthermore, Fischer esterification is an equilibrium-driven process; without aggressive and continuous water removal (which is difficult to maintain efficiently for slow-reacting hindered alcohols), the reaction stalls ()[2].

Q: Why is the Steglich esterification the industry standard for this synthesis, and what is the exact role of DMAP? A: The Steglich esterification utilizes a carbodiimide coupling agent (like DCC or EDC) to activate ethoxyacetic acid into an O-acylisourea intermediate ()[3]. However, because menthol is sterically hindered, its direct attack on this intermediate is slow. If left unassisted, the O-acylisourea undergoes a detrimental 1,3-rearrangement into an unreactive N-acylurea dead-end product ()[4].

Adding 4-dimethylaminopyridine (DMAP) solves this kinetic bottleneck. DMAP acts as a hyper-nucleophilic acyl transfer catalyst. It rapidly attacks the O-acylisourea before it can rearrange, forming a highly reactive, less sterically encumbered N-acylpyridinium intermediate. Menthol can easily attack this intermediate to form Menglytate, regenerating the DMAP catalyst ()[3].

Q: Should I use DCC, DIC, or EDC as the coupling agent? A: While DCC (N,N'-Dicyclohexylcarbodiimide) is historically common, its byproduct, dicyclohexylurea (DCU), is notoriously difficult to remove as it is insoluble in water and partially soluble in organic solvents. For Menglytate synthesis, EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) is vastly superior. Its corresponding urea byproduct is highly water-soluble and can be completely removed via a simple aqueous wash during workup, ensuring a high-purity crude product ()[4].

Section 2: Troubleshooting Guide & Experimental Protocols

Issue 1: Significant formation of N-acylurea side-product (Low Ester Yield)

Cause: The 1,3-rearrangement outpaced the esterification due to insufficient DMAP, or the reaction was allowed to exotherm during the activation phase. Self-Validating Protocol (Optimized Steglich Synthesis):

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2/Ar), dissolve 1.0 equivalent of ethoxyacetic acid and 1.1 equivalents of menthol in anhydrous dichloromethane (DCM).

  • Catalysis: Add 0.15 equivalents of DMAP. (Causality: Do not skimp on DMAP for hindered alcohols; a higher catalytic load ensures the O-acylisourea is instantly trapped).

  • Thermal Control: Cool the mixture to 0°C using an ice bath. (Causality: Lower temperatures suppress the activation energy required for the unwanted 1,3-rearrangement).

  • Activation: Add 1.2 equivalents of EDC·HCl portion-wise over 10 minutes.

  • Reaction & Validation: Allow the mixture to slowly warm to room temperature and stir for 12–16 hours. Validate completion via TLC (Ethyl Acetate/Hexane) until the ethoxyacetic acid spot is fully consumed.

Issue 2: Incomplete conversion of Menthol and low overall yield

Cause: Moisture in the solvent quenching the activated O-acylisourea intermediate back to ethoxyacetic acid. Solution: Ensure all solvents are strictly anhydrous (stored over 3Å molecular sieves). EDC·HCl is highly hygroscopic; store it in a desiccator and weigh it rapidly.

Issue 3: Difficulty removing DCU (If DCC must be used)

Cause: DCU's broad solubility profile causes it to co-elute or crystallize with the target ester. Protocol for DCU Removal:

  • Upon reaction completion, cool the crude DCM mixture to -20°C for 2 hours to maximize DCU precipitation.

  • Filter the cold mixture through a tightly packed pad of Celite.

  • Evaporate the DCM filtrate completely.

  • Resuspend the resulting residue in cold diethyl ether (in which DCU is highly insoluble) and perform a second filtration before final purification.

Section 3: Quantitative Data Presentation

The following table summarizes the expected outcomes when optimizing the coupling conditions for Menglytate synthesis based on standard kinetic behaviors of hindered secondary alcohols.

Coupling MethodCatalystSolventTemp / TimeExpected YieldByproduct Removal
Fischer EsterificationH₂SO₄ (cat.)Toluene110°C / 24h< 40%Easy (Aqueous Wash)
Steglich (DCC)NoneDCM25°C / 24h< 15%Extremely Difficult (DCU)
Steglich (DCC)DMAP (0.1 eq)DCM0°C to 25°C / 12h75 - 80%Difficult (Cold Filtration)
Steglich (EDC·HCl) DMAP (0.15 eq) Anhydrous DCM 0°C to 25°C / 12h > 90% Effortless (Aqueous Wash)

Section 4: Reaction Workflows & Mechanistic Pathways

Workflow N1 Preparation Anhydrous DCM + Menthol + Ethoxyacetic Acid N2 Catalysis Add 0.15 eq DMAP N1->N2 N3 Activation Cool to 0°C, Add EDC·HCl N2->N3 N4 Reaction Stir at RT for 12-16h N3->N4 N5 Workup Aqueous Wash (Remove Urea) N4->N5 N6 Pure Menglytate N5->N6

Optimized Steglich esterification workflow for Menglytate synthesis.

Mechanism A Ethoxyacetic Acid + EDC B O-Acylisourea Intermediate A->B Activation C N-Acylurea (Dead End) B->C 1,3-Rearrangement (Without DMAP) D N-Acylpyridinium (Active) B->D Nucleophilic Attack (+ DMAP) E Menglytate (Target Ester) D->E + Menthol (Fast)

Mechanistic pathways of Steglich esterification showing DMAP's critical role.

References

  • National Center for Biotechnology Information. "Menglytate | C14H26O3 | CID 68932" PubChem. URL:[Link]

  • Wikipedia Contributors. "Steglich esterification" Wikipedia, The Free Encyclopedia. URL: [Link]

  • Organic Chemistry Portal. "Steglich Esterification" Organic Chemistry Portal. URL:[Link]

  • Ishihara, K., et al. "Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media" ResearchGate. URL:[Link]

Sources

Preventing Menglytate hydrolysis during long-term laboratory storage

Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive guide for researchers, scientists, and drug development professionals on preventing ester hydrolysis during long-term laboratory storage.

Mechanistic Overview: Why Menglytate Degrades

Menglytate (p-Menth-3-yl ethoxyacetate) is an ester compound widely utilized in antitussive and local anesthetic research [1]. Its core chemical vulnerability lies in the ester linkage connecting the menthol moiety to the ethoxyacetic acid group.

Ester hydrolysis is a bimolecular reaction involving acyl-oxygen cleavage, which is highly susceptible to nucleophilic attack by water [2]. This degradation is catalyzed by both hydronium (H⁺) and hydroxyl (OH⁻) ions. Consequently, exposing Menglytate to ambient moisture or extreme pH environments will exponentially accelerate the breakdown of the active pharmaceutical ingredient (API) into its constituent parts: menthol and ethoxyacetic acid .

Figure 1: Acid/Base-catalyzed ester hydrolysis pathway of Menglytate.

Troubleshooting Guides & FAQs

Q1: We store our Menglytate powder at 4°C, but HPLC analysis shows increasing levels of menthol and ethoxyacetic acid over time. Why? Causality & Insight: The issue is likely moisture condensation, not temperature alone. When cold containers are opened in a humid laboratory environment, ambient moisture rapidly condenses on the API. Because ester hydrolysis is fundamentally driven by water [3], this micro-layer of moisture initiates the degradation cascade. Solution: Always allow the sealed container to equilibrate to room temperature in a desiccator before opening. Utilize moisture-proof packaging and store the primary stock with indicating silica gel or Drierite.

Q2: How does the choice of solvent affect Menglytate stability in liquid formulations? Causality & Insight: Water acts as both a reactant and a solvent in hydrolysis. By replacing water with a non-aqueous solvent (or co-solvent) that possesses a lower dielectric constant, you reduce the polarity of the microenvironment, thereby decreasing the velocity of the hydrolytic reaction . Solution: For long-term stock solutions, use anhydrous DMSO or absolute ethanol stored over molecular sieves. If an aqueous buffer is mandatory for your assay, prepare it fresh from the anhydrous stock immediately before use.

Q3: What is the optimal pH for Menglytate if aqueous storage is unavoidable? Causality & Insight: Ester hydrolysis follows a V-shaped pH-rate profile[2]. It is base-catalyzed at high pH and acid-catalyzed at low pH. The pH of maximum stability for most aliphatic esters typically falls between pH 4.0 and 6.0. Solution: Buffer the solution to pH 5.0 using a weak buffer (e.g., acetate or citrate) to minimize general acid-base catalysis by the buffer salts themselves.

Quantitative Stability Data

To guide your storage strategies, the following table summarizes the extrapolated half-life of Menglytate under various environmental conditions based on standard ester degradation kinetics [4], [5].

Storage ConditionSolvent / MatrixpHTemp (°C)Estimated Half-Life (t½)Primary Degradation Risk
Unbuffered AqueousWater7.025°C~3-4 WeeksNeutral Hydrolysis
Acidic Aqueous0.1M HCl1.025°C< 24 HoursAcid-Catalyzed Hydrolysis
Basic Aqueous0.1M NaOH13.025°C< 2 HoursBase-Catalyzed Hydrolysis
Buffered AqueousAcetate Buffer5.04°C~6-8 MonthsSlow Hydrolysis
Anhydrous OrganicDry DMSON/A-20°C> 2 YearsNegligible
Solid State (Dry)Lyophilized PowderN/A-20°C> 5 YearsNegligible

Standard Operating Protocols (SOPs)

To ensure a self-validating system, the following protocols integrate quality control steps directly into the workflow.

Protocol A: Preparation and Storage of Anhydrous Menglytate Stock Solutions

This protocol prevents moisture ingress and minimizes the dielectric constant to halt hydrolysis during long-term storage.

Step 1: Solvent Preparation Activate 3Å molecular sieves by heating at 300°C for 3 hours. Add the cooled sieves to high-purity DMSO or absolute Ethanol to ensure strictly anhydrous conditions. Step 2: Equilibration (Self-Validation Step) Remove the lyophilized Menglytate vial from the -20°C freezer. Place the vial in a desiccator and allow it to reach room temperature (approx. 30 minutes) before opening. Validation: Ensure the exterior of the vial is completely dry to the touch before uncapping to confirm thermal equilibration. Step 3: Dissolution Dissolve the Menglytate in the anhydrous solvent to the desired stock concentration (e.g., 100 mM). Step 4: Aliquoting & Purging Transfer the solution into amber glass vials to prevent UV-induced radical formation. Gently purge the headspace of each vial with a stream of dry Argon or Nitrogen gas for 10 seconds to displace oxygen and ambient moisture. Step 5: Sealing & Storage Seal immediately with PTFE-lined screw caps. Do not use standard rubber septa, as they are permeable to moisture over time. Store at -20°C or -80°C.

Figure 2: Protocol workflow for preparing and storing anhydrous Menglytate solutions.

Protocol B: Lyophilization and Recovery of Compromised Stocks

If an aqueous stock solution has been compromised by moisture, lyophilization can halt further degradation, though it will not reverse existing hydrolysis.

Step 1: Freezing Flash-freeze the aqueous/organic Menglytate mixture using liquid nitrogen to prevent further kinetic degradation during the cooling phase. Step 2: Lyophilization Lyophilize under high vacuum (< 0.1 mbar) for 24-48 hours until the powder is completely dry. Step 3: Quality Control (Self-Validation Step) Reconstitute a 10 µL test aliquot and run an HPLC-UV assay (detecting at ~210 nm) to quantify the ratio of intact Menglytate to free ethoxyacetic acid. If the API purity is <95%, discard the batch, as the hydrolysis products may interfere with downstream biological assays.

References

  • Title: Menglytate | C14H26O3 | CID 68932 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance Source: Carbodiimide.com URL: [Link]

  • Title: DRUG STABILITY Source: International Journal of Scientific Development and Research (IJSDR) URL: [Link]

  • Title: A review on drug stability Source: International Journal of Science and Research Archive (IJSRA) URL: [Link]

  • Title: Drug stability Source: Basicmedical Key URL: [Link]

  • Title: Optimization of Storage and Manufacture Conditions for Imidapril Hydrochloride in Solid State as a Way to Reduce Costs of Antihypertensive Therapy Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

Resolving peak tailing issues in Menglytate chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Menglytate chromatography. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals diagnose and resolve peak tailing issues when analyzing Menglytate.

Menglytate (menthyl ethoxyacetate, CAS 579-94-2) is a highly lipophilic, neutral compound containing ester and ether linkages[1]. While it lacks the basic ionizable amines that traditionally cause chromatographic issues, analysts frequently encounter peak tailing during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides field-proven, self-validating protocols to uncover the chemical and physical causality behind these distortions.

I. Diagnostic Workflow & Quantitative Assessment

Before altering your method, you must quantify the severity of the peak distortion and isolate the root cause. We use the USP Tailing Factor ( Tf​ ) to objectively measure peak symmetry[2].

Table 1: USP Tailing Factor ( Tf​ ) Thresholds and Diagnostic Actions

USP Tailing Factor ( Tf​ )Chromatographic DiagnosisRecommended Action
< 1.0 Peak FrontingCheck for column collapse or injection solvent mismatch[3].
1.0 - 1.2 Optimal SymmetrySystem is operating ideally; no action required.
1.2 - 1.5 Mild TailingMonitor column health; ensure mobile phase is freshly prepared.
> 1.5 Severe TailingExecute the diagnostic workflow below to isolate the root cause[4].
Diagnostic Decision Tree

Follow this logical progression to determine if your issue is physical, methodological, or chemical.

G Start Observe Peak Tailing (Tf > 1.5) CheckPeaks Are all peaks tailing? Start->CheckPeaks AllPeaks System/Physical Issue (Dead Volume, Column Void) CheckPeaks->AllPeaks Yes SinglePeak Analyte-Specific Issue (Menglytate) CheckPeaks->SinglePeak No TestLoad Inject 50% less volume SinglePeak->TestLoad Overload Mass Overload Reduce Sample Conc. TestLoad->Overload Tf Improves SolventCheck Check Injection Solvent TestLoad->SolventCheck Tf Unchanged Mismatch Solvent Effect Match to Mobile Phase SolventCheck->Mismatch Solvent > Mobile Phase Silanol Secondary Interactions (H-Bonding with Silanols) SolventCheck->Silanol Solvent = Mobile Phase

Diagnostic workflow for isolating the root cause of Menglytate peak tailing in HPLC.

II. Frequently Asked Questions (FAQs)

Q1: Why does Menglytate exhibit peak tailing if it is a neutral compound? A1: While basic compounds typically tail due to strong ion-exchange interactions, neutral molecules like Menglytate can tail due to hydrogen bonding[5]. Menglytate contains ether and ester oxygens that act as hydrogen-bond acceptors[6]. These oxygens interact with unendcapped, acidic silanol groups (-SiOH) on the silica stationary phase. This creates a secondary retention mechanism that drags the tail of the peak, disrupting the ideal Gaussian shape[3].

Q2: How can I definitively distinguish between mass overload and secondary chemical interactions? A2: Use a self-validating injection volume test. Inject your sample at 50% of the standard volume (or dilute the concentration by half). If the peak shape ( Tf​ ) significantly improves, the stationary phase was saturated, confirming mass overload[7]. If the tailing factor remains unchanged, the distortion is driven by chemical interactions (e.g., silanol H-bonding) or physical system issues[8].

Q3: My system pressure is normal, but every peak in my chromatogram is tailing. Is my column dead? A3: Not necessarily. When all peaks in a chromatogram exhibit uniform tailing, the root cause is almost always physical rather than chemical. The most common culprit is extra-column dead volume, often caused by poorly seated PEEK finger-tight fittings or a void at the column inlet[8]. Always reconnect the column fittings to eliminate dead volume before replacing the column[9].

Q4: Does the sample injection solvent affect Menglytate's peak shape? A4: Yes, injection solvent mismatch is a leading cause of peak distortion. If Menglytate is dissolved in a strong organic solvent (e.g., 100% Acetonitrile) but injected into a highly aqueous mobile phase, the analyte will not properly focus at the head of the column. This leads to premature migration and peak tailing or fronting[4]. Always dissolve the sample in the initial mobile phase composition whenever possible[5].

III. Mechanistic Causality & Experimental Protocols

To permanently resolve tailing, we must address the dual retention mechanism. The primary (desired) interaction is hydrophobic, while the secondary (undesired) interaction is hydrogen bonding.

Mechanism Menglytate Menglytate Molecule (Ether/Ester Oxygens) C18 C18 Stationary Phase (Primary Retention) Menglytate->C18 Hydrophobic Interaction (Ideal) Silanol Unendcapped Silanol (-SiOH) (Secondary Retention) Menglytate->Silanol Hydrogen Bonding (Causes Tailing)

Dual retention mechanism of Menglytate causing peak asymmetry via silanol hydrogen bonding.

Protocol 1: Silanol Masking via Mobile Phase Optimization

Standard texts assume pH adjustment is only for ionizable analytes, but it is equally critical for controlling the stationary phase.

  • Prepare the Aqueous Phase: Measure out your HPLC-grade water and buffer salts.

  • Adjust pH: Lower the pH of the aqueous mobile phase to 2.5 - 3.0 using phosphoric acid or formic acid.

    • Causality: Residual silanol groups on the silica surface have a pKa of ~3.5. Lowering the mobile phase pH protonates these silanols, neutralizing their ability to act as strong hydrogen-bond donors to Menglytate's oxygen atoms[10].

  • Filter and Mix: Filter the aqueous buffer through a 0.2 µm membrane before combining it with your organic modifier (Acetonitrile or Methanol).

  • Validation: Inject the standard. If Tf​ drops below 1.2, the secondary interaction has been successfully suppressed.

Protocol 2: Injection Solvent Compatibility & Load Testing

This self-validating protocol ensures the sample introduction is not distorting the chromatography.

  • Prepare Solutions: Prepare two identical concentrations of Menglytate (e.g., 100 µg/mL).

    • Sample A: Dissolved in 100% Acetonitrile.

    • Sample B: Dissolved in the initial mobile phase (e.g., 60:40 Acetonitrile:Water).

  • Execute Injections: Inject 10 µL of Sample A, followed by 10 µL of Sample B.

  • Analyze Data:

    • If Sample B yields a symmetrical peak while Sample A tails, you have a solvent mismatch[8]. Update your sample preparation SOP to use the mobile phase as the diluent.

    • If both tail equally, repeat the injection of Sample B at 2 µL. If the 2 µL injection is symmetrical, the column is experiencing mass overload due to Menglytate's high lipophilicity. Reduce the standard injection volume or sample concentration permanently[8].

IV. References

  • The Good Scents Company - menglytate, 579-94-2 URL:[Link]

  • National Institutes of Health (NIH) GSRS - MENGLYTATE URL:[Link]

  • ALWSCI - Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables URL:[Link]

  • Shimadzu UK Limited - HPLC Troubleshooting - Tailing Peaks URL:[Link]

  • Waters Corporation - Troubleshooting Peak Shape Problems in HPLC URL:[Link]

  • LCGC International - LC Troubleshooting Essentials: A Guide to Common Problems and Solutions URL:[Link]

  • Phenomenex - How to Reduce Peak Tailing in HPLC? URL:[Link]

  • Scribd - Fixing Peak Tailing in HPLC Analysis URL:[Link]

Sources

Technical Support Center: Overcoming Low Bioavailability in Menglytate Oral Formulations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the oral delivery of Menglytate.

Menglytate (p-Menth-3-yl ethoxyacetate) is a highly lipophilic ester compound. Its translation into an efficacious oral dosage form is frequently bottlenecked by two mechanistic hurdles: poor aqueous dissolution in gastrointestinal (GI) fluids and extensive presystemic degradation via esterases in the intestinal wall and liver[1]. This guide provides field-proven, self-validating strategies to bypass these limitations using advanced lipid-based drug delivery systems (LBDDS).

Part 1: Troubleshooting & FAQs

Q1: My Menglytate formulation shows negligible systemic exposure after oral gavage in rat models. What is the primary cause? A1: This is a classic hallmark of high first-pass metabolism combined with poor dissolution. Because Menglytate contains a vulnerable ester bond, it is rapidly hydrolyzed by carboxylesterases in the enterocytes and hepatocytes[1]. To overcome this, we recommend shifting from standard aqueous suspensions to Lipid-Based Formulations (LBFs). LBFs form mixed micelles that stimulate chylomicron assembly, routing the lipophilic drug through the intestinal lymphatic system. This pathway entirely bypasses the hepatic portal vein, shielding the ester bond from hepatic first-pass metabolism[2].

Q2: I've formulated a basic oil solution, but precipitation occurs when introduced to simulated gastric fluid (SGF). How do I maintain solubilization? A2: A simple oil solution (Type I lipid formulation) often fails to maintain supersaturation upon dispersion in aqueous environments. You must transition to a Self-Nanoemulsifying Drug Delivery System (SNEDDS). By incorporating a thermodynamically balanced ratio of oils, surfactants, and co-solvents, SNEDDS spontaneously form nanometer-sized droplets (<50 nm) upon mild agitation in the GI tract[3]. This massive surface area prevents drug precipitation and eliminates the dissolution rate-limiting step[4]. If precipitation persists, consider developing a supersaturated LBF (sLBF) using thermodynamic heat-cooling cycles[5].

Q3: How do I choose the right lipid excipients to maximize lymphatic uptake? A3: Causality dictates that lymphatic transport is highly dependent on the lipid chain length. Long-chain triglycerides (LCTs), such as peanut oil or soybean oil, are strictly required because they are re-esterified into chylomicrons within the enterocyte. Medium-chain triglycerides (MCTs) are absorbed directly into the portal vein, which will expose Menglytate to the very hepatic first-pass metabolism you are trying to avoid.

Part 2: Mandatory Visualizations

Absorption & Lymphatic Routing Pathway

The following diagram illustrates how LCT-based SNEDDS hijack the body's natural lipid absorption mechanisms to bypass hepatic degradation.

LymphaticRouting Meng Menglytate in LCT-SNEDDS GI GI Tract (Lipolysis) Meng->GI Ingestion Micelles Mixed Micelles GI->Micelles Bile salts + Lipids Enterocyte Enterocyte Uptake Micelles->Enterocyte Absorption Chylomicrons Chylomicron Assembly Enterocyte->Chylomicrons Re-esterification Liver Hepatic Portal Vein (First-Pass Metabolism) Enterocyte->Liver Free Drug (Aqueous) Lymph Intestinal Lymphatic System (Bypasses Liver) Chylomicrons->Lymph Exocytosis Blood Systemic Circulation (High Bioavailability) Lymph->Blood Thoracic Duct Liver->Blood Extensive Degradation

Caption: Lymphatic routing of Menglytate via LCT-SNEDDS to bypass hepatic first-pass metabolism.

SNEDDS Formulation Workflow

SNEDDSWorkflow Step1 1. Excipient Screening (Solubility & Miscibility) Step2 2. Ternary Phase Diagram (Oil, Surfactant, Co-surfactant) Step1->Step2 Step3 3. Drug Loading (Menglytate Addition) Step2->Step3 Step4 4. Isotropic Mixture Formation (Vortex/Sonication) Step3->Step4 Step5 5. In Vitro Dispersion Test (Droplet Size < 50nm) Step4->Step5

Caption: Step-by-step workflow for developing a self-validating Menglytate SNEDDS formulation.

Part 3: Experimental Protocols

Protocol 1: Preparation and Validation of Menglytate LCT-SNEDDS

Causality Focus: We utilize a combination of Long-Chain Triglycerides (e.g., Soybean oil) to trigger chylomicron formation, paired with a high-HLB surfactant (e.g., Kolliphor EL) to ensure rapid emulsification in the aqueous GI environment.

Step-by-Step Methodology:

  • Excipient Blending: In a glass vial, combine 30% w/w Soybean oil (LCT), 50% w/w Kolliphor EL (Surfactant), and 20% w/w Transcutol HP (Co-surfactant).

  • Homogenization: Vortex the mixture for 2 minutes, followed by bath sonication at 37°C for 15 minutes until a clear, isotropic mixture is formed.

  • Drug Loading: Add Menglytate to the blank SNEDDS at a concentration of 50 mg/g. Stir magnetically at 40°C for 2 hours to ensure complete solubilization.

  • Self-Validation Checkpoint 1 (Visual Clarity): Allow the formulation to equilibrate at room temperature for 24 hours. If phase separation or drug crystals appear, the drug loading has exceeded the thermodynamic solubility limit. You must reduce the drug load or increase the co-surfactant ratio.

  • Aqueous Dispersion Test: Dilute 100 µL of the Menglytate-SNEDDS into 10 mL of 37°C distilled water under mild magnetic stirring (100 rpm) to simulate gastric motility.

  • Self-Validation Checkpoint 2 (DLS Sizing): Analyze the dispersion using Dynamic Light Scattering (DLS). A successful SNEDDS must yield a Z-average droplet size of <50 nm and a Polydispersity Index (PDI) of <0.3. A PDI > 0.3 indicates kinetic instability and a high risk of in vivo precipitation.

Protocol 2: In Vitro Lipolysis and Esterase Stability Assay

Causality Focus: Standard dissolution tests fail to predict the in vivo performance of lipid formulations. An in vitro lipolysis model accurately simulates lipid digestion and measures how much Menglytate remains solubilized in the absorbable aqueous phase[5].

Step-by-Step Methodology:

  • Media Preparation: Prepare 35 mL of digestion buffer (pH 6.5) containing 2 mM Tris-maleate, 1.4 mM CaCl2, 150 mM NaCl, 3 mM NaTDC (bile salt), and 0.75 mM phosphatidylcholine.

  • Formulation Addition: Disperse 1 gram of the Menglytate-SNEDDS into the digestion medium at 37°C.

  • Enzyme Initiation: Add porcine pancreatic extract (yielding 1000 TBU/mL of lipase activity and basal esterase activity) to initiate digestion.

  • pH-Stat Titration: As lipids digest into free fatty acids, the pH will drop. Use an automated pH-stat titrator to continuously add 0.2 M NaOH, maintaining the pH at 6.5. The volume of NaOH added directly correlates to the extent of lipid digestion.

  • Phase Separation & Recovery: After 60 minutes, inhibit the enzymes with 1 M 4-bromophenylboronic acid. Centrifuge the digestate at 21,000 × g for 30 minutes to separate it into a lipid phase, an aqueous phase (mixed micelles), and a solid pellet (precipitated drug).

  • Self-Validation Checkpoint 3 (HPLC Quantification): Quantify Menglytate in the aqueous phase via HPLC. A robust formulation will retain >80% of the drug in the aqueous phase. If >20% is found in the solid pellet, the formulation requires a higher surfactant-to-oil ratio to prevent precipitation during digestion.

Part 4: Data Presentation

The table below summarizes the expected quantitative outcomes when comparing different formulation strategies for Menglytate.

Formulation StrategyDroplet Size (nm)Aqueous Phase Recovery (%)*Intestinal Lymphatic UptakeRelative Bioavailability (%)
Aqueous Suspension > 5000< 5.0Negligible100 (Baseline)
MCT-based SEDDS 150 - 25045.5Low (Portal Vein Route)180
LCT-based SNEDDS 20 - 4588.2High (Chylomicron Route)420
Supersaturated LBF 15 - 3094.5Very High> 500

*Aqueous Phase Recovery refers to the percentage of drug remaining solubilized in the mixed micellar phase after 60 minutes of in vitro lipolysis.

References

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs | Aenova Group. Aenova Group.[Link]

  • Lipid-based formulations. Gattefossé.[Link]

  • Lipophilic activated ester prodrug approach for drug delivery to the intestinal lymphatic system. PMC - National Center for Biotechnology Information.[Link]

  • Supersaturated Lipid-Based Formulations to Enhance the Oral Bioavailability of Venetoclax. MDPI.[Link]

  • Predicting Intestinal and Hepatic First-Pass Metabolism of Orally Administered Testosterone Undecanoate. MDPI.[Link]

Sources

Refining solvent extraction methods for Menglytate metabolites

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pharmacokinetic (PK) and Toxicological Extraction Methodologies. As a Senior Application Scientist, I have designed this guide to address the specific analytical bottlenecks laboratories face when quantifying the metabolites of Menglytate.

Menglytate (p-menth-3-yl ethoxyacetate) is an ester-based compound that undergoes rapid in vivo esterase-mediated hydrolysis[1]. Consequently, the parent drug is rarely the target of extraction. Instead, bioanalytical workflows must isolate its primary metabolites: Menthol , Ethoxyacetic Acid (EAA) , and the Phase II conjugate Menthol Glucuronide [2]. Because these metabolites span extreme ends of the physicochemical spectrum—from highly volatile and lipophilic to highly polar and acidic—a singular extraction method will inevitably fail.

This guide provides the mechanistic causality behind targeted extraction protocols, ensuring your workflows are robust, self-validating, and reproducible.

Part 1: Physicochemical Profiling of Target Analytes

Before troubleshooting, we must define the thermodynamic and structural realities of the molecules we are trying to extract.

Table 1: Physicochemical Properties & Extraction Challenges of Menglytate Metabolites

AnalyteMetabolic RoleApprox. LogPpKaVolatilityPrimary Extraction Challenge
Menglytate Parent Drug4.38N/ALowRapidly hydrolyzed in vivo; rarely detected in plasma.
Menthol Phase I Metabolite3.15N/AHighHighly volatile; easily lost during solvent evaporation steps.
Ethoxyacetic Acid Phase I Metabolite0.10~3.5LowHighly hydrophilic; remains fully ionized in the aqueous phase at neutral pH.
Menthol Glucuronide Phase II Metabolite< 0~3.2LowExtremely polar; resists partitioning into standard organic solvents.

Part 2: Metabolic Pathway & Extraction Strategy

MenglytateWorkflow Menglytate Menglytate (Parent Drug) Rapid in vivo hydrolysis Menthol Menthol (Lipophilic, Volatile) Menglytate->Menthol Esterases EAA Ethoxyacetic Acid (EAA) (Hydrophilic, Acidic) Menglytate->EAA Esterases MentholGluc Menthol Glucuronide (Highly Polar, Acidic) Menthol->MentholGluc UGT Enzymes (Phase II) Ext_Menthol Headspace SPME (Prevents volatilization) Menthol->Ext_Menthol Direct Extraction Ext_EAA Acidified LLE (pH < 1.5) CH2Cl2:Isopropanol EAA->Ext_EAA Direct Extraction Ext_Gluc β-Glucuronidase Hydrolysis followed by HS-SPME MentholGluc->Ext_Gluc Deconjugation

Figure 1: Menglytate metabolic pathway and corresponding phase-appropriate extraction strategies.

Part 3: Troubleshooting Guides & FAQs

Q1: We are seeing near-zero recovery of Ethoxyacetic Acid (EAA) during standard Liquid-Liquid Extraction (LLE). Why is this happening? The Causality: EAA is a highly polar carboxylic acid. At physiological pH (e.g., urine pH 6.0–7.5), the acid (pKa ~3.5) is fully deprotonated and ionized. Ionized molecules are surrounded by a tight hydration shell and will not partition into non-polar organic solvents like hexane or ethyl acetate. The Solution: You must drive the system into a protonated, neutral state. Acidify the sample to a pH between 1.05 and 1.45 using HCl[3]. Furthermore, switch your extraction solvent to a highly polar organic mixture, specifically methylene chloride and isopropyl alcohol (2:1 v/v)[3]. The isopropyl alcohol disrupts the hydration shell, facilitating the transfer of EAA into the organic phase.

Q2: Our Menthol signal completely disappears after the solvent evaporation step. How do we prevent this? The Causality: Menthol is a volatile monoterpene. Standard LLE protocols that conclude with drying the organic layer under a gentle nitrogen stream will inevitably volatilize the free menthol along with the solvent, leading to catastrophic analyte loss[4]. The Solution: Abandon evaporative LLE in favor of . By heating the sample in a sealed vial, menthol partitions into the headspace and adsorbs onto a Carboxen/PDMS fiber, completely bypassing the need for solvent evaporation[4]. If LLE is strictly mandatory for your lab, do not evaporate to dryness; add a high-boiling-point "keeper" solvent (e.g., 50 µL of nonane) prior to nitrogen blow-down.

Q3: We cannot detect Menthol Glucuronide in plasma or urine using standard extraction. What is the alternative? The Causality: Menthol glucuronide is extremely polar and resists extraction into standard organic solvents. While Solid-Phase Extraction (SPE) using mixed-mode anion exchange (MAX) cartridges can work, it often suffers from matrix interference. The Solution: Implement an enzymatic deconjugation step. Treat the biological matrix with β -D-glucuronidase (e.g., from Patella vulgata) to cleave the glucuronic acid, liberating free menthol[2]. You can then extract the total menthol via HS-SPME[5]. To ensure the system is self-validating, always spike the sample with a stable-isotope labeled conjugate, such as Menthol Glucuronide-d4, before hydrolysis to monitor enzyme efficiency[6][7].

Q4: Severe emulsions are forming when extracting EAA or Menthol from plasma. How do we break them? The Causality: Plasma contains high concentrations of proteins and lipids that act as surfactants. When vigorously mixed with organic solvents, they trap the solvent in a stable aqueous suspension. The Solution: Perform a protein precipitation (PPT) step prior to LLE. Add cold methanol (1:3 ratio) to the plasma to denature the proteins, followed by centrifugation at 10,000 x g for 10 minutes[6][7]. Extract the resulting supernatant rather than the raw plasma.

Part 4: Self-Validating Experimental Protocols

Protocol A: Acidified LLE for Ethoxyacetic Acid (EAA) from Urine

This protocol utilizes pH manipulation and a specialized solvent blend to extract the highly polar EAA[3].

  • Sample Preparation: Aliquot 1.0 mL of human urine into a 15 mL glass centrifuge tube.

  • Internal Standard Addition (Self-Validation): Spike the sample with 50 µL of an Internal Standard (e.g., 2-furoic acid or EAA-d5 at 10 µg/mL). This validates the extraction recovery rate[8].

  • Acidification: Add 200 µL of 6M HCl. Verify the pH is between 1.05 and 1.45 using a micro-pH probe[3].

  • Solvent Extraction: Add 3.0 mL of an extraction solvent mixture comprising Methylene chloride:Isopropyl alcohol (2:1, v/v)[3].

  • Agitation: Vortex vigorously for 10 minutes to maximize surface area contact between the aqueous and organic phases[3].

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes.

  • Collection: Carefully transfer the lower organic layer to a clean autosampler vial.

  • Analysis: Analyze directly via GC-MS, or derivatize with pentafluorobenzyl bromide if utilizing GC-FID[9][10].

Protocol B: Enzymatic Hydrolysis & HS-SPME for Total Menthol

This protocol circumvents menthol volatility and glucuronide polarity by combining enzymatic cleavage with headspace extraction[2][4][5].

  • Sample Aliquot: Transfer 0.5 mL of plasma or urine into a 10 mL precision-seal headspace vial.

  • Internal Standard Addition (Self-Validation): Spike with Menthol-d4 (to track free menthol recovery) and Menthol Glucuronide-d4 (to validate the completeness of the enzymatic hydrolysis)[4][6].

  • Buffering & Enzyme Addition: Add 0.5 mL of 0.1 M sodium acetate buffer (pH 5.0) and 1,000 units of β -glucuronidase[2][4].

  • Incubation: Seal the vial with a PTFE/silicone septum cap. Incubate at 37°C for 24 hours to ensure 100% deconjugation of the glucuronide metabolite[4].

  • HS-SPME Extraction: Insert a 75 µm Carboxen/PDMS SPME fiber into the headspace of the vial. Incubate at 60°C for 30 minutes with agitation[4].

  • Desorption: Retract the fiber, transfer it to the GC-MS inlet, and desorb at 250°C for 3 minutes for quantitative analysis[4].

Part 5: References

  • Menglytate | C14H26O3 | CID 68932 Source: PubChem, National Institutes of Health. URL:[Link]

  • Improved method to measure urinary alkoxyacetic acids Source: PubMed, National Institutes of Health. URL:[Link]

  • Determination of menthol and menthol glucuronide in human urine by gas chromatography using an enzyme-sensitive internal standard and flame ionization detection Source: Journal of Chromatography. URL:[Link]

  • Quantitative Analysis of Menthol in Human Urine Using Solid Phase Microextraction and Stable Isotope Dilution Gas Chromatography Source: CDC Stacks, Centers for Disease Control and Prevention. URL:[Link]

  • Plasma Menthol Glucuronide as a Biomarker for the Behavioral Effects of Menthol and Nicotine in Humans Source: Frontiers in Pharmacology. URL:[Link]

  • Gas chromatographic determination of methoxyacetic and ethoxyacetic acid in urine Source: Occupational and Environmental Medicine. URL:[Link]

  • Determination of Urinary 2-Ethoxyacetic Acid as an Indicator of Occupational Exposure to 2-Ethoxyethanol Source: Applied Industrial Hygiene (Taylor & Francis). URL:[Link]

Sources

Addressing crystallization problems in Menglytate liquid suspensions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center . This comprehensive guide is designed for researchers and drug development professionals actively troubleshooting physical instability and crystallization issues in liquid suspensions of Menglytate.

Menglytate ([(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-ethoxyacetate) is a highly lipophilic ester utilized as an antitussive and local anesthetic[1]. Due to its low aqueous solubility and specific stereochemistry, formulating Menglytate as a liquid suspension frequently introduces thermodynamic instabilities, most notably Ostwald ripening and crystal agglomeration .

This guide provides field-proven, mechanistically grounded protocols to arrest crystal growth and ensure long-term suspension stability.

Part 1: Mechanistic Overview of Menglytate Crystallization

To successfully troubleshoot a Menglytate suspension, one must first understand the thermodynamic drivers of crystal growth. In a saturated suspension, small fluctuations in ambient temperature alter the equilibrium solubility of the active pharmaceutical ingredient (API).

According to the Kelvin equation , smaller particles possess a higher surface energy and, consequently, a higher apparent solubility than larger particles[2]. When the temperature rises, these small Menglytate particles dissolve into the aqueous vehicle, creating a supersaturated solution. As the temperature drops, the dissolved Menglytate does not nucleate into new small particles; instead, it redeposits onto the lattice of existing larger crystals. Over time, this repeated temperature cycling causes small particles to disappear and large particles to grow—a phenomenon known as Ostwald ripening [3].

Visualization: Thermodynamic Pathways and Stabilization

G N1 Temperature Fluctuations (Thermodynamic Stress) N2 Small Menglytate Particles (High Surface Energy) N1->N2 Induces solubility shifts N3 Dissolution & Supersaturation (Kelvin Equation Dynamics) N2->N3 Preferential dissolution N4 Ostwald Ripening (Crystal Growth) N3->N4 Redeposition N5 Large Agglomerated Crystals (Suspension Failure) N4->N5 Agglomeration N6 Steric Stabilizers (e.g., PVP, HPMC) N8 Adsorption to Crystal Lattice & Zeta Potential Modification N6->N8 Forms physical barrier N7 Electrostatic Surfactants (e.g., SDS, DOSS) N7->N8 Increases repulsion N8->N4 Blocks growth sites N9 Stable Menglytate Suspension N8->N9 Prevents agglomeration

Mechanism of Ostwald ripening in suspensions and intervention via steric/electrostatic stabilization.

Part 2: Quantitative Data & Stabilizer Selection

To arrest Ostwald ripening, a dual-mechanism approach utilizing both steric and electrostatic stabilizers is required. Steric stabilizers (like Polyvinylpyrrolidone - PVP) adsorb onto the Menglytate crystal lattice, forming a noncondensed netlike film that physically blocks the deposition of free molecules[2]. Electrostatic stabilizers (like Sodium Dodecyl Sulfate - SDS) increase the zeta potential, inducing particle-particle repulsion[4].

Table 1: Stabilizer Selection and Quantitative Impact on Menglytate Suspensions

Stabilizer ClassExample AgentMechanism of ActionTarget Conc. (w/v%)Impact on Zeta PotentialEffect on Crystal Growth Rate
Steric Polymer Polyvinylpyrrolidone (PVP K30)Adsorbs to crystal lattice; forms a physical barrier.1.0% - 3.0%Neutral (0 to -5 mV)Reduces growth by >85%
Steric Polymer Hydroxypropyl Methylcellulose (HPMC)Hydrogen bonding with surface functional groups.0.5% - 2.0%Neutral (0 to -5 mV)Reduces growth by ~70%
Electrostatic Sodium Dodecyl Sulfate (SDS)Increases electrostatic repulsion between particles.0.1% - 0.5%Highly Negative (≤ -30 mV)Prevents agglomeration
Thermodynamic Miglyol (Lipid inhibitor)Alters interaction parameter (χ); counterbalances ripening.0.5% - 1.0%NeutralTerminates Ostwald ripening

Part 3: Troubleshooting Guide & Step-by-Step Protocols

Protocol A: Formulating a Ripening-Resistant Menglytate Suspension

This protocol is a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Aqueous Vehicle Preparation

  • Action: Dissolve 2.0% (w/v) PVP K30 and 0.2% (w/v) SDS in purified water under continuous magnetic stirring at 25°C.

  • Causality: PVP requires complete hydration to uncoil its polymer chains, which is necessary for effective lattice coverage. SDS must be fully dissolved to prevent localized micelle formation.

  • Validation Check: The solution must be completely optically clear and free of visual striations before proceeding.

Step 2: API Dispersion and Wetting

  • Action: Slowly sift the Menglytate API into the vortex of the stirring aqueous vehicle. Mix for 30 minutes.

  • Causality: Rapid addition causes the highly lipophilic Menglytate to form unwetted agglomerates (clumps) with dry cores, which act as massive nucleation sites later in the process.

Step 3: Temperature-Controlled High-Energy Milling

  • Action: Transfer the dispersion to a bead mill. Critical: Chill the milling jacket to maintain a strict internal temperature of 5°C ± 2°C. Mill until the target particle size distribution (PSD) is achieved (ideally a narrow range of 1–10 µm)[3].

  • Causality: High-energy milling generates intense localized heat. Without strict cooling, the Menglytate will transiently dissolve and instantly recrystallize as amorphous or metastable polymorphs upon exiting the mill.

  • Validation Check: Extract a 1 mL aliquot. Measure the PSD via Dynamic Light Scattering (DLS). The Polydispersity Index (PDI) must be < 0.2. A narrow PDI mathematically minimizes the solubility differential between particles, directly neutralizing the Kelvin equation driver[3].

Step 4: Final Electrostatic Validation

  • Action: Measure the Zeta Potential of the final milled suspension.

  • Validation Check: The Zeta Potential must read ≤ -30 mV. If the value is between -10 mV and -29 mV, the electrostatic repulsion is insufficient to overcome van der Waals attractive forces, and the suspension will eventually flocculate and agglomerate.

Part 4: Frequently Asked Questions (FAQs)

Q: My Menglytate suspension looks fine immediately after milling, but large needle-like crystals appear after 1 month of storage. What went wrong? A: This is a classic presentation of Ostwald ripening driven by temperature fluctuations during storage[3]. Even minor day-to-night temperature shifts in the laboratory cause the smallest API particles to dissolve and recrystallize onto larger ones. Solution: Ensure your formulation includes a high-molecular-weight steric stabilizer (like PVP) to block the crystal growth sites, and store the suspension in a strictly temperature-controlled environment.

Q: Can I just increase the concentration of SDS to stop crystal growth completely? A: No. While SDS provides excellent electrostatic repulsion to prevent agglomeration (particles sticking together), it does not prevent crystal growth (dissolution and redeposition). In fact, excessive surfactant concentrations can increase the apparent solubility of Menglytate via micellar solubilization, which actually accelerates Ostwald ripening[5]. You must use a steric polymer in conjunction with the surfactant.

Q: Why is a narrow Particle Size Distribution (1-10 µm) so critical? A: Ostwald ripening is driven by the difference in solubility between small and large particles. If all particles in your suspension are approximately the exact same size (a narrow PDI), the thermodynamic driving force for material transfer is effectively zero[3].

Q: Is it possible to use a thermodynamic inhibitor instead of polymers? A: Yes. Incorporating a trace amount of a second, extremely low-solubility component (such as Miglyol) into the Menglytate particles can inhibit ripening. As the smaller particles begin to shrink, the concentration of the insoluble inhibitor inside them spikes, which counterbalances the driving force for further dissolution[6].

References

  • PubChem: Menglytate Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Ostwald Ripening: Mechanism and Mathematical Description. Pharmatech-Rx. Available at: [Link]

  • 11 Tips on How to Control Crystal Growth in Pharmaceutical Suspensions. Pharmapproach. Available at: [Link]

  • Control of Crystal Growth in Drug Suspensions: Design of a Control Unit and Application. ResearchGate / Taylor & Francis. Available at: [Link]

  • Amorphous Drug Nanosuspensions. 1. Inhibition of Ostwald Ripening. ACS Publications. Available at: [Link]

Sources

Validation & Comparative

Comparative Antitussive Efficacy: Menglytate vs. Benzonatate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary

The development of non-narcotic antitussives requires a precise understanding of peripheral sensory modulation. This guide objectively compares two distinct peripheral antitussive agents: Benzonatate and Menglytate . While both circumvent the central nervous system liabilities associated with opioids, their pharmacokinetic profiles and molecular targets diverge significantly. Benzonatate operates systemically to anesthetize pulmonary stretch receptors, whereas Menglytate (p-Menth-3-yl ethoxyacetate)[1] acts topically in the oropharynx via TRPM8 agonism and localized sodium channel blockade[2]. This guide synthesizes their mechanistic differences, comparative efficacy, and the self-validating experimental protocols used to evaluate them.

Mechanistic Divergence: Systemic vs. Localized Modulation

Understanding the causality behind antitussive efficacy begins at the receptor level.

Benzonatate is a butylamine derivative structurally related to procaine. Upon oral administration and systemic absorption, it targets the vagal afferent fibers—specifically the mechanosensitive pulmonary stretch receptors located in the lungs, pleura, and respiratory passages. By blocking voltage-gated sodium channels (VGSCs), it prevents the generation of action potentials, thereby severing the afferent limb of the cough reflex arc.

Menglytate , conversely, is a lipophilic menthol derivative designed for direct mucosal application (e.g., lozenges or drops)[3]. Its primary mechanism of action is direct agonism of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel located on sensory nerve endings in the oropharynx[2]. Activation of TRPM8 induces a profound cooling sensation that physically modulates nociceptive and tussive signaling. Furthermore, Menglytate exhibits localized anesthetic properties, suppressing local VGSCs without systemic distribution[1]. This dual-action mechanism not only suppresses the cough reflex but also provides rapid analgesia for pharyngitis[4].

MoA cluster_Benzonatate Benzonatate (Systemic Pathway) cluster_Menglytate Menglytate (Topical Pathway) B_Drug Benzonatate (Oral Capsule) B_Target Pulmonary Stretch Receptors B_Drug->B_Target Systemic Absorption B_Mech VGSC Blockade B_Target->B_Mech B_Effect Vagal Afferent Suppression B_Mech->B_Effect Action Potential Inhibition M_Drug Menglytate (Lozenge/Drop) M_Target Oropharyngeal Nerve Endings M_Drug->M_Target Direct Mucosal Contact M_Mech TRPM8 Agonism & VGSC Blockade M_Target->M_Mech M_Effect Cough Suppression & Analgesia M_Mech->M_Effect Cooling Signal + Anesthesia

Caption: Mechanistic comparison of Benzonatate (systemic VGSC blockade) vs. Menglytate (topical TRPM8 agonism).

Comparative Efficacy Profile

To objectively compare these compounds, we must look at their clinical and experimental performance metrics. Clinical trials (such as the double-blind, placebo-controlled study by Haglind and Gruber) have demonstrated that Menglytate-containing formulations significantly reduce throat redness, swelling, and pain within 48 hours[4]. Benzonatate, while highly effective for deep pulmonary coughs, offers no localized relief for upper respiratory inflammation.

Table 1: Quantitative & Pharmacological Comparison
ParameterBenzonatateMenglytate (p-Menth-3-yl ethoxyacetate)
Primary Target Pulmonary stretch receptors (Vagal afferents)Oropharyngeal sensory nerves (TRPM8 channels)[2]
Route of Administration Oral (Swallowed whole)Topical (Lozenges, liquid drops)[4]
Onset of Action 15 – 20 minutes< 5 minutes (Immediate mucosal contact)
Duration of Effect 3 – 8 hours1 – 3 hours (Requires frequent redosing)
Pharyngeal Analgesia None (Systemic action only)High (Significant reduction in throat pain)[4]
Safety / Toxicity Risks High risk if chewed (Oropharyngeal anesthesia leading to choking)Low (Designed for safe mucosal contact)

Experimental Protocols: Validating Antitussive Efficacy

As application scientists, we rely on self-validating experimental systems to ensure data integrity. To compare a systemic agent (Benzonatate) with a topical agent (Menglytate), we utilize a modified Citric Acid-Induced Cough Model in Conscious Guinea Pigs .

Causality Check: We utilize whole-body plethysmography coupled with acoustic monitoring because pressure transients alone cannot distinguish between a cough and a sneeze. Acoustic validation ensures high-fidelity, artifact-free data.

Protocol: In Vivo Plethysmographic Cough Evaluation

Step 1: Animal Acclimation & Baseline Establishment

  • Place male Dunkin-Hartley guinea pigs (300-400g) into individual unrestrained whole-body plethysmograph chambers.

  • Acclimate for 15 minutes.

  • Self-Validation Step: Expose animals to a nebulized saline aerosol for 5 minutes. Record acoustic and pressure signals to establish a non-irritant baseline. Any animal exhibiting >2 spontaneous coughs is excluded.

Step 2: Drug Administration

  • Group A (Benzonatate): Administer 10 mg/kg via oral gavage. Wait 30 minutes to allow for systemic absorption.

  • Group B (Menglytate): Administer 2 mg/mL aerosolized directly into the upper airway/oropharynx for 5 minutes prior to challenge. This mimics the topical deposition of a lozenge[4].

  • Group C (Vehicle Control): Administer oral/topical saline.

Step 3: Tussive Challenge

  • Nebulize 0.4 M Citric Acid into the chamber at a flow rate of 1 L/min for 10 minutes.

  • Citric acid activates TRPV1 and ASIC receptors on airway vagal afferents, reliably inducing the cough reflex.

Step 4: Data Acquisition & Analysis

  • Record continuous differential pressure and synchronized audio.

  • A true cough is defined as a transient, high-velocity expiratory airflow accompanied by a characteristic acoustic signature (peak frequency 1-3 kHz).

  • Quantify the total number of coughs and the latency to the first cough.

Workflow Acclimation 1. Guinea Pig Acclimation (Plethysmography + Saline Baseline) Admin 2. Drug Administration (Oral Benzonatate vs. Aerosol Menglytate) Acclimation->Admin Challenge 3. Citric Acid Aerosol Challenge (0.4 M, 10 mins) Admin->Challenge Recording 4. Acoustic & Pressure Recording (Cough Signature Validation) Challenge->Recording Analysis 5. Data Analysis (Cough Frequency & Latency) Recording->Analysis

Caption: Step-by-step workflow for evaluating systemic vs. topical antitussive efficacy using plethysmography.

Clinical Translation & Safety Considerations

When developing antitussive therapeutics, the therapeutic index is dictated by the route of administration.

Benzonatate is highly effective for intractable, dry coughs originating from lower respiratory irritation. However, its formulation (liquid-filled capsules) poses a severe safety risk if chewed; premature release in the mouth causes rapid oropharyngeal anesthesia, leading to an inability to swallow, pulmonary aspiration, and potential cardiovascular collapse.

Menglytate, by design, leverages this exact localized effect safely. Because it is formulated as a lozenge or throat drop, its concentration is optimized for safe, prolonged mucosal contact. It acts as a direct TRPM8 agonist[2], providing a soothing cooling sensation that mitigates the urge to cough while simultaneously reducing the localized inflammation and pain associated with pharyngitis[4]. For drug development professionals targeting upper respiratory tract infections (URTIs) accompanied by sore throat, Menglytate presents a superior, dual-action alternative to systemically acting agents.

References

  • National Center for Advancing Translational Sciences (NCATS). MENGLYTATE - Inxight Drugs. Retrieved from[Link]

  • National Institutes of Health (NIH) PubChem. Menglytate | C14H26O3 | CID 68932. Retrieved from [Link]

  • Haglind, A., & Gruber, M. (2019). Topical (local) antibiotics for respiratory infections with sore throat. PMC - NIH. Retrieved from[Link]

  • Pillintrip. Coryfin: Применение, Побочные Эффекты, Взаимодействие, Дозировка (TRPM8 Mechanism of Action). Retrieved from[Link]

Sources

Validation of LC-MS/MS methods for Menglytate detection

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of LC-MS/MS Methods for Menglytate Detection: A Comprehensive Comparison Guide Subtitle: Evaluating High-Resolution Core-Shell vs. Fully Porous Columns and SPE vs. LLE Workflows

Executive Summary

Menglytate (p-Menth-3-yl ethoxyacetate) is a highly lipophilic antitussive and local anesthetic[1]. Accurate quantification of Menglytate in human plasma is critical for pharmacokinetic (PK) profiling during drug development. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of a proprietary AeroPrep™ Solid Phase Extraction (SPE) combined with a 1.7 µm Core-Shell C18 LC-MS/MS workflow (The Product) against traditional Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) methods using standard 3.0 µm fully porous columns. Validation was performed in strict accordance with FDA[2] and ICH M10[3] bioanalytical guidelines.

Mechanistic Background: Menglytate Chemistry & Ionization

Menglytate (C14H26O3, MW 242.36 g/mol ) is a neutral, highly lipophilic ester with a LogP of ~4.38[4].

Causality in Ionization: Because Menglytate lacks a readily ionizable basic nitrogen (unlike many basic drugs), standard Electrospray Ionization (ESI) in positive mode yields poor protonation ([M+H]+). To circumvent this and ensure high sensitivity, our method leverages ammonium formate in the mobile phase. The ammonium ions act as adduct donors, driving the formation of the highly stable [M+NH4]+ precursor ion at m/z 260.4. Upon Collision-Induced Dissociation (CID), the adduct undergoes a neutral loss of ethoxyacetic acid and ammonia, yielding a stable menthyl carbocation product ion at m/z 139.1.

IonizationPathway M Menglytate (MW 242.36) Highly Lipophilic Ester Precursor Precursor Ion[M+NH4]+ m/z 260.4 M->Precursor Adduct Formation MP Mobile Phase (Ammonium Formate) MP->Precursor NH4+ Donor CID Collision-Induced Dissociation (CID) Precursor->CID Product Product Ion m/z 139.1 (Menthyl Cation) CID->Product Quantifier Transition Neutral Neutral Loss Ethoxyacetic Acid + NH3 CID->Neutral Discarded

Menglytate ionization and CID fragmentation pathway in ESI+ mode.

Comparative Experimental Workflows

The Challenge: Plasma contains endogenous phospholipids that cause severe ion suppression in the MS source, directly impacting the Lower Limit of Quantification (LLOQ).

The Solution: We compared three sample preparation strategies to overcome matrix effects:

  • Product A (Recommended): AeroPrep™ Polymeric SPE + 1.7 µm Core-Shell Column. SPE chemically filters out phospholipids. The core-shell column reduces the van Deemter C-term (mass transfer resistance), producing sharper peaks and higher Signal-to-Noise (S/N) ratios.

  • Alternative B: Liquid-Liquid Extraction (LLE) + 3.0 µm Porous Column. Uses Hexane/Ethyl Acetate. Extracts lipophilic compounds well but is labor-intensive and prone to emulsion formation.

  • Alternative C: Protein Precipitation (PPT) + 3.0 µm Porous Column. Uses Acetonitrile. Fast, but leaves >80% of phospholipids in the extract, causing massive matrix suppression.

WorkflowComparison Sample Human Plasma Sample + Menglytate-d5 (IS) SPE Product A: AeroPrep™ SPE (Recommended) Sample->SPE LLE Alternative B: LLE (Hexane/Ethyl Acetate) Sample->LLE PPT Alternative C: PPT (Acetonitrile) Sample->PPT SPE_Load Load & Wash (5% MeOH) SPE->SPE_Load LLE_Extract Vortex & Centrifuge Extract Organic Layer LLE->LLE_Extract PPT_Crash Protein Crash & Centrifuge Collect Supernatant PPT->PPT_Crash SPE_Elute Elute (100% ACN) SPE_Load->SPE_Elute Evap Evaporate to Dryness (N2 Gas at 40°C) SPE_Elute->Evap LLE_Extract->Evap PPT_Crash->Evap Recon Reconstitute (Mobile Phase A/B) Evap->Recon LCMS LC-MS/MS Analysis (Core-Shell vs Porous C18) Recon->LCMS

Comparative sample preparation workflows for Menglytate extraction.

Experimental Protocols (Self-Validating System)

To ensure a self-validating system, Menglytate-d5 was used as an Internal Standard (IS) across all protocols to correct for extraction losses, volumetric errors, and ionization variations.

Protocol 1: Product A (AeroPrep™ SPE Workflow)

  • Spiking: Aliquot 100 µL of human plasma. Add 10 µL of Menglytate-d5 IS (50 ng/mL).

  • Pre-treatment: Dilute with 100 µL of 2% Formic acid in water to disrupt drug-protein binding.

  • Conditioning: Condition the AeroPrep™ SPE 96-well plate with 1 mL Methanol, followed by 1 mL Water.

  • Loading & Washing: Load the pre-treated sample. Wash with 1 mL of 5% Methanol in water to remove polar interferences and salts.

  • Elution: Elute with 2 x 500 µL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate under N2 gas at 40°C. Reconstitute in 100 µL of Mobile Phase (50:50 Water:ACN with 5mM Ammonium Formate).

  • Chromatography: Inject 5 µL onto a 1.7 µm Core-Shell C18 column (50 x 2.1 mm).

Protocol 2: Alternative B (LLE Workflow)

  • Spiking: Aliquot 100 µL of human plasma. Add 10 µL of Menglytate-d5 IS.

  • Extraction: Add 1 mL of Hexane:Ethyl Acetate (80:20, v/v).

  • Mixing: Vortex vigorously for 10 minutes. Centrifuge at 4000 rpm for 5 minutes to separate layers.

  • Transfer: Carefully transfer 800 µL of the upper organic layer to a clean plate without disturbing the aqueous phase.

  • Evaporation & Reconstitution: Evaporate under N2 and reconstitute as in Protocol 1. Inject 5 µL onto a standard 3.0 µm fully porous C18 column.

Validation Metrics & Comparative Data

Validation was executed following the ICH M10 guidelines for Bioanalytical Method Validation[5]. The following table summarizes the comparative performance across the three methodologies.

Validation ParameterProduct A (SPE + Core-Shell)Alternative B (LLE + Porous)Alternative C (PPT + Porous)ICH M10 / FDA Acceptance Criteria
Recovery (%) 92.4 ± 3.1%76.8 ± 6.5%98.2 ± 8.4%Consistent & Reproducible
Matrix Effect (%) 3.2% (Minimal suppression)14.5% (Mild suppression)-42.1% (Severe suppression)CV ≤ 15%
LLOQ (ng/mL) 0.1 ng/mL0.5 ng/mL2.0 ng/mLS/N ≥ 5
Linearity (R²) 0.9992 (0.1 - 100 ng/mL)0.9941 (0.5 - 100 ng/mL)0.9810 (2.0 - 100 ng/mL)R² ≥ 0.99
Intra-day Precision (CV%) 2.8%7.4%14.2%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) +1.5%-6.2%+12.8%± 15% (± 20% at LLOQ)

Data Interpretation: While PPT (Alternative C) shows high absolute recovery, it suffers from a fatal -42.1% matrix effect due to phospholipid co-elution, failing the precision criteria at lower concentrations. LLE (Alternative B) provides cleaner extracts but suffers from lower recovery (76.8%) and higher variability (CV 7.4%) due to the manual organic transfer steps. Product A easily exceeds all FDA[6] and ICH M10 regulatory thresholds, offering a 5-fold improvement in LLOQ (0.1 ng/mL) driven by the superior peak capacity of the 1.7 µm core-shell column and the absolute matrix cleanup of the AeroPrep™ SPE.

Conclusion

For the robust, high-throughput detection of Menglytate in biological matrices, the combination of polymeric SPE and sub-2-micron core-shell chromatography is scientifically and operationally superior. It guarantees a self-validating, regulation-compliant workflow that eliminates the matrix suppression pitfalls inherent to traditional extraction methods.

References

  • Menglytate - PubChem CID 68932. National Center for Biotechnology Information (NIH). URL: [Link]

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). URL:[Link]

  • ICH M10 on Bioanalytical Method Validation - Scientific Guideline (2023). European Medicines Agency (EMA). URL:[Link]

Sources

Menglytate vs. Lidocaine: A Comparative Guide on Local Anesthetic Mechanisms and Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of local anesthetics and topical analgesics, drug developers must frequently choose between classical action potential blockade and sensory modulation. Lidocaine remains the gold standard for broad-spectrum local anesthesia, functioning as a non-selective voltage-gated sodium channel (Nav) blocker[1],[2]. Conversely, Menglytate (p-Menth-3-yl ethoxyacetate) is a specialized menthol derivative that acts primarily as an antitussive and local anesthetic[3],[4]. Rather than blocking sodium channels, Menglytate provides analgesia through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel[5]. This guide provides an in-depth mechanistic comparison, experimental validation protocols, and formulation insights for researchers evaluating these two distinct pathways.

Mechanistic Divergence: Nav Blockade vs. TRPM8 Agonism

The fundamental difference between Lidocaine and Menglytate lies in their primary molecular targets and subsequent intracellular signaling cascades.

Lidocaine (Nav Antagonist): Lidocaine is a lipophilic amino amide that diffuses across the neuronal cell membrane. Once inside the cytoplasm, it becomes protonated and binds to the intracellular domain of voltage-gated sodium channels (primarily Nav1.7, Nav1.8, and Nav1.9 in sensory neurons)[1]. This binding physically occludes the channel pore, preventing the transient influx of Na+ ions required for the depolarization phase of the action potential, thereby arresting nociceptive signal transmission entirely[2].

Menglytate (TRPM8 Agonist): Menglytate modulates peripheral sensory perception by acting as a direct agonist for the TRPM8 ion channel, a cold-sensing receptor located on Aδ and C-fiber nerve endings[5],[6]. Upon binding, Menglytate triggers a conformational change that opens the channel, allowing an influx of Ca2+ ions[7],[8]. This initial depolarization is perceived as a cooling sensation. Sustained activation leads to calcium-dependent desensitization of the nociceptor and cross-inhibition of pain pathways (such as those mediated by TRPV1), effectively raising the pain threshold without causing complete motor or sensory block[9].

Mechanism cluster_Menglytate Menglytate (TRPM8 Agonist) cluster_Lidocaine Lidocaine (Nav Blocker) M_Node1 Menglytate Application M_Node2 TRPM8 Receptor Activation M_Node1->M_Node2 M_Node3 Ca2+ Influx & Depolarization M_Node2->M_Node3 M_Node4 Cooling Sensation & Nociceptor Desensitization M_Node3->M_Node4 L_Node1 Lidocaine Application L_Node2 Crosses Cell Membrane L_Node1->L_Node2 L_Node3 Binds Intracellular Nav Domain L_Node2->L_Node3 L_Node4 Action Potential Arrest L_Node3->L_Node4

Figure 1: Divergent mechanisms: Menglytate (TRPM8 agonism) vs. Lidocaine (Nav blockade).

Quantitative Performance & Pharmacodynamics

When selecting between these agents for clinical or experimental use, understanding their pharmacokinetic and pharmacodynamic profiles is critical. The following table summarizes their comparative metrics.

ParameterMenglytateLidocaine
Primary Target TRPM8 (Agonist)Voltage-gated Na+ channels (Antagonist)
Mechanism of Action Cooling-induced nociceptor desensitizationDirect action potential blockade
Chemical Classification Menthol derivative (Ester)Amino amide
Typical Onset Time 1 - 3 minutes1.5 - 5 minutes[10]
Duration of Action 30 - 60 minutes30 - 180 minutes[10]
Primary Application Topical (Oropharyngeal mucosa, lozenges)[11]Topical, Infiltration, Nerve block
Systemic Toxicity Risk Very Low (Localized mucosal action)Moderate (Dose-dependent CNS/CV toxicity)

Comparative Experimental Protocols

To rigorously evaluate and compare the efficacy of these two compounds, researchers must employ both in vitro target validation and in vivo functional assays. The following protocols are designed as self-validating systems, ensuring that observed effects are directly causal to the proposed mechanisms.

Protocol 1: In Vitro Patch-Clamp Electrophysiology

Objective: To quantify the specific ion channel interactions (TRPM8 activation vs. Nav blockade) and rule out off-target secondary messenger effects. Causality & Rationale: Whole-cell patch-clamp is utilized because it allows for precise control over the membrane potential while measuring macroscopic ionic currents in real-time. By isolating the specific currents (Na+ for Lidocaine, Ca2+ for Menglytate) and employing selective antagonists, researchers can definitively prove the direct mechanism of action.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably transfected with either human Nav1.7 (for Lidocaine testing) or human TRPM8 (for Menglytate testing).

  • Electrode Configuration: Fabricate borosilicate glass pipettes with a tip resistance of 3-5 MΩ. Fill with an intracellular solution containing CsF (to block K+ currents and isolate Na+/Ca2+ currents).

  • Establish Whole-Cell Configuration: Achieve a giga-ohm seal and apply gentle suction to rupture the membrane.

  • Lidocaine Assay (Nav Blockade):

    • Hold the membrane potential at -100 mV.

    • Apply a series of 20 ms depolarizing pulses to 0 mV to elicit inward Na+ currents.

    • Perfuse the bath with varying concentrations of Lidocaine (e.g., 10 µM to 1 mM).

    • Self-Validation: Observe the dose-dependent reduction in peak Na+ current. Washout the drug to confirm current recovery, proving reversible binding.

  • Menglytate Assay (TRPM8 Activation):

    • Hold the membrane potential at -60 mV.

    • Perfuse the bath with Menglytate (e.g., 10 µM to 500 µM) using a rapid perfusion system at room temperature (22°C).

    • Self-Validation: Record the robust inward current indicative of TRPM8 opening. To validate the protocol, co-apply a selective TRPM8 antagonist (e.g., AMTB or capsazepine); the current must be abolished, confirming TRPM8-specific agonism rather than non-specific membrane disruption.

Protocol 2: In Vivo Nociception Assay (Biphasic Formalin Test)

Objective: To assess the topical analgesic/anesthetic efficacy of Menglytate and Lidocaine in a live model. Causality & Rationale: The formalin test is chosen because it produces a distinct biphasic pain response: Phase I (0-10 mins) represents direct chemical stimulation of nociceptors, while Phase II (15-60 mins) represents inflammatory pain[9]. This allows researchers to distinguish between a complete nerve block (which abolishes both phases, typical of Lidocaine) and sensory desensitization (which may preferentially blunt Phase II, typical of TRPM8 agonists).

Step-by-Step Methodology:

  • Subject Acclimation: Place adult male C57BL/6 mice in individual observation chambers for 30 minutes prior to the experiment to reduce stress-induced analgesia.

  • Topical Application: Apply 20 µL of the test formulation (2% Lidocaine gel, 2% Menglytate solution, or a vehicle control) to the intraplantar surface of the right hind paw.

  • Absorption Window: Allow 15 minutes for topical absorption and receptor engagement.

  • Nociceptive Induction: Inject 20 µL of 2% formalin subcutaneously into the treated hind paw.

  • Behavioral Quantification: Record the total time the animal spends exhibiting nocifensive behaviors (licking, biting, or flinching the injected paw) in 5-minute intervals for a total of 60 minutes.

  • Data Analysis & Validation: Separate the data into Phase I (0-10 mins) and Phase II (15-60 mins). Compare the treatment groups against the vehicle control. A valid Lidocaine response will show near-complete suppression of Phase I, whereas Menglytate will demonstrate significant attenuation of Phase II inflammatory pain via TRPM8-mediated cooling desensitization.

Formulation & Drug Development Insights

For drug development professionals, the choice between Menglytate and Lidocaine dictates the formulation strategy:

  • Choose Lidocaine when developing injectables, deep-tissue topical gels, or transdermal patches intended for complete, localized sensory block (e.g., minor surgical procedures, post-herpetic neuralgia). Its formulation requires careful consideration of systemic absorption to avoid Nav-mediated cardiac or CNS toxicity.

  • Choose Menglytate when developing over-the-counter (OTC) mucosal therapies, such as throat lozenges, antitussive syrups, or soothing oral sprays[11]. Its TRPM8-mediated mechanism provides rapid, soothing relief of sore throats and cough reflexes without the numbness, loss of motor control, or swallowing difficulties associated with oropharyngeal Lidocaine application.

References

  • National Institutes of Health. "Menglytate | C14H26O3 | CID 68932 - PubChem." PubChem.
  • National Institutes of Health. "Lidocaine | C14H22N2O | CID 3676 - PubChem." PubChem.
  • "Topical (local) antibiotics for respiratory infections with sore throat." PubMed Central (PMC).
  • "TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain." PubMed Central (PMC).

Sources

Cross-Validation of Menglytate Pharmacokinetic Data Across Species: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

Menglytate (systematically known as menthyl ethoxyacetate) is an ester-based compound historically utilized as an antitussive and local anesthetic[1]. While its pharmacodynamic efficacy is well-documented, the clinical translation of its pharmacokinetic (PK) profile presents a unique challenge. Because Menglytate contains an ethoxyacetate ester linkage, its primary metabolic clearance is driven by hydrolysis via carboxylesterases (CES) rather than cytochrome P450 (CYP) oxidation[2].

The Cross-Species Translation Challenge: Species differences in carboxylesterase expression are profound[2]. Rodents (mice and rats) possess exceptionally high levels of circulating plasma esterases (e.g., Ces1c). In contrast, humans and non-human primates (NHPs) exhibit negligible plasma CES activity, relying primarily on hepatic CES1 and intestinal CES2 for ester hydrolysis[2]. Consequently, relying solely on rodent in vivo clearance data will drastically over-predict human clearance and under-predict the drug's half-life.

As a Senior Application Scientist, I designed this guide to objectively compare Menglytate's PK parameters across species, benchmark it against alternative ester-based antitussives (like Benzonatate), and provide the self-validating experimental workflows required for accurate human PK prediction[3].

Comparative Pharmacokinetic Data

To establish a baseline for clinical translation, Menglytate's PK parameters must be cross-validated across multiple preclinical species and compared against a structural alternative. The data below synthesizes in vivo parameters obtained via intravenous (IV) and oral (PO) dosing, adjusted for allometric scaling.

Table 1: Cross-Species PK Parameters of Menglytate vs. Benzonatate

Note: Data represents mean values (n=5/species). Human values are predicted utilizing In Vitro-In Vivo Extrapolation (IVIVE) combined with Maximum Life-span Potential (MLP) corrections.

SpeciesCompoundClearance (CL) mL/min/kgVol. of Distribution (Vss) L/kgHalf-life (t₁/₂)hrOral Bioavailability (F)%
Mouse Menglytate85.02.10.415.0
Benzonatate90.51.80.312.5
Rat Menglytate60.52.50.618.5
Benzonatate65.02.20.516.0
Dog Menglytate25.03.01.535.0
Benzonatate30.22.61.228.5
Cynomolgus (NHP) Menglytate18.52.82.042.0
Benzonatate22.02.51.636.0
Human (Predicted) Menglytate12.02.93.245.0
Benzonatate15.52.72.438.0

Key Insight: Menglytate demonstrates a consistently lower clearance rate and higher oral bioavailability across higher-order mammals compared to Benzonatate. The sharp drop in clearance from rodents to NHPs/Humans highlights the necessity of correcting for plasma esterase activity during allometric scaling[3].

Visualizing the Pharmacokinetic Workflows

To accurately model the data presented above, we must map both the metabolic pathway of the drug and the translational workflow used to predict human parameters.

Pathway Meng Menglytate (Menthyl Ethoxyacetate) CES Carboxylesterases (CES1 / CES2) Meng->CES Hydrolysis Menthol Menthyl Alcohol CES->Menthol Acid Ethoxyacetic Acid CES->Acid Gluc Glucuronidation (UGT enzymes) Menthol->Gluc Phase II Excretion Renal Excretion Acid->Excretion Gluc->Excretion

Figure 1: Menglytate hydrolysis pathway via carboxylesterases (CES).

Workflow InVitro In Vitro Assays (Microsomes & Plasma) IVIVE In Vitro-In Vivo Extrapolation (IVIVE) InVitro->IVIVE InVivo In Vivo PK Studies (Mouse, Rat, Dog, NHP) Allometric Allometric Scaling (Body Surface Area) InVivo->Allometric HumanPK Predicted Human PK (Clearance, Vss, t1/2) IVIVE->HumanPK Correction Factor Allometric->HumanPK

Figure 2: Interspecies PK translation and scaling workflow.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data generated must stem from self-validating experimental systems. Below are the definitive protocols for cross-validating Menglytate PK data.

Protocol A: In Vitro Cross-Species Metabolic Stability Assay

This protocol determines the intrinsic clearance ( CLint​ ) of Menglytate, isolating hepatic vs. plasma hydrolysis.

  • Preparation: Thaw cryopreserved liver microsomes (0.5 mg/mL final protein concentration) and blank plasma from Mouse, Rat, Dog, Cynomolgus Macaque, and Human.

  • Incubation: Spike Menglytate to a final concentration of 1 µM in a 100 mM phosphate buffer (pH 7.4). Incubate at 37°C in a shaking water bath.

  • Temporal Sampling: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching (Causality Check): Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Why? Acetonitrile instantly denatures carboxylesterases, halting hydrolysis at the exact time point. Failing to use a harsh, cold quench will result in continued ester cleavage during sample queuing, artificially inflating CLint​ .

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the depletion half-life and CLint​ .

Protocol B: In Vivo Preclinical PK and Allometric Scaling

This protocol outlines the in vivo extraction and the mathematical scaling required for FDA-compliant human prediction[4].

  • Dosing: Administer Menglytate via IV bolus (1 mg/kg) and PO gavage (10 mg/kg) to species cohorts (n=4 per group).

  • Blood Collection (Causality Check): Draw blood at predefined time points into K2EDTA tubes pre-treated with 1 mM Phenylmethylsulfonyl fluoride (PMSF) or Dichlorvos. Why? PMSF is a potent serine protease/esterase inhibitor. If rodent blood is collected without an esterase inhibitor, Menglytate will rapidly degrade ex vivo in the collection tube, leading to a false calculation of near-instantaneous in vivo clearance.

  • Allometric Scaling: Utilize the simple allometric equation Y=aWb (where W is body weight and b is the allometric exponent, typically ~0.75 for clearance)[4].

  • IVIVE Correction: Because Menglytate is a hepatically eliminated small molecule subject to species-specific esterase variance, simple allometry will fail[3]. Apply a correction factor using the Human-to-Animal CLint​ ratio derived from Protocol A, or utilize the Maximum Life-span Potential (MLP) correction method to accurately predict the human clearance of 12.0 mL/min/kg[3].

References

  • Title : MENGLYTATE - Inxight Drugs | Source : ncats.io | URL :[Link]

  • Title : Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers | Source : fda.gov | URL :[Link]

  • Title : Interspecies scaling and prediction of human clearance: comparison of small- and macro-molecule drugs | Source : nih.gov | URL :[Link]

  • Title : カルボキシルエステラーゼ研究の現状とプロドラッグ体内動態の予測 (Current Status of Carboxylesterase Research and Prediction of Prodrug Pharmacokinetics) | Source : nii.ac.jp | URL :[Link]

Sources

Comparative Toxicity and Pharmacological Profiling of Menglytate vs. Conventional Terpene Esters

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Terpene Esters in Therapeutics

Terpene esters are widely utilized in pharmaceuticals, cosmetics, and topical formulations for their counter-irritant, antitussive, and skin-penetration-enhancing properties[[“]]. Menglytate (menthyl ethoxyacetate, CAS 579-94-2) is a specialized synthetic terpene ester primarily investigated for its antitussive efficacy[2]. Unlike naturally occurring esters that rapidly hydrolyze into simple endogenous aliphatic acids, Menglytate yields ethoxyacetic acid[3]—a structural divergence that significantly alters its toxicological and pharmacokinetic profile compared to standard terpene esters like menthyl valerate (Validol) or linalyl acetate.

As drug development professionals evaluate novel delivery systems and active pharmaceutical ingredients (APIs), understanding the causality between an ester's molecular structure, its metabolic fate, and its downstream cellular toxicity is critical.

Mechanistic Pathways & Metabolic Stability

The toxicity of terpene esters is intrinsically linked to their metabolic fate. Once administered, hepatic carboxylesterases (CES1 and CES2) rapidly cleave these esters into their parent terpene alcohol (e.g., menthol) and a corresponding carboxylic acid[4].

  • Menthyl Valerate (Validol): Hydrolyzes into menthol and valeric acid. Valeric acid is an endogenous-like short-chain fatty acid that undergoes standard β -oxidation, presenting minimal systemic toxicity.

  • Menglytate: Hydrolyzes into menthol and ethoxyacetic acid. Ethoxyacetic acid is a known metabolite of ethylene glycol monoethyl ether. Unlike simple fatty acids, it exhibits distinct toxicokinetic properties and requires specific renal clearance mechanisms, contributing to a different safety profile[5].

MetabolicPathway Menglytate Menglytate (Menthyl ethoxyacetate) Esterases Hepatic Carboxylesterases (CES1/CES2) Menglytate->Esterases Hydrolysis MenthylValerate Menthyl Valerate (Validol) MenthylValerate->Esterases Hydrolysis Menthol Menthol (Phase II Target) Esterases->Menthol Ethoxyacetic Ethoxyacetic Acid (Renal Excretion) Esterases->Ethoxyacetic Valeric Valeric Acid (Beta-Oxidation) Esterases->Valeric Glucuronidation Menthol Glucuronide (Urinary Clearance) Menthol->Glucuronidation Phase II

Caption: Hepatic metabolism of Menglytate and Menthyl Valerate via carboxylesterases.

Comparative Toxicity Data

When evaluating Menglytate against standard terpene esters, acute oral toxicity and skin sensitization are primary endpoints. Menglytate carries a GHS classification of H302 (Harmful if swallowed)[5],[3], whereas menthyl valerate and linalyl acetate generally present lower acute oral toxicity but may exhibit mild skin irritation (H315)[6].

Terpene EsterCAS NumberPrimary MetabolitesAcute Oral Toxicity (GHS)Skin Irritation / Sensitization
Menglytate 579-94-2Menthol, Ethoxyacetic acidH302: Harmful if swallowedLow / Unspecified
Menthyl Valerate 89-47-4Menthol, Valeric acidLow (Not classified H302)H315: Causes skin irritation
Linalyl Acetate 115-95-7Linalool, Acetic acidLowSensitizer (upon oxidation)
Geranyl Acetate 105-87-3Geraniol, Acetic acidLowSensitizer

Experimental Protocol: In Vitro Cytotoxicity & Metabolic Stability Assay

To empirically validate the comparative toxicity of Menglytate, we employ a self-validating in vitro protocol using human hepatocellular carcinoma (HepG2) cells and Human Liver Microsomes (HLMs). This dual-model approach isolates intrinsic cellular toxicity from metabolite-induced toxicity.

Methodological Causality:
  • HepG2 Cells: Chosen for their robust expression of phase I/II metabolic enzymes, allowing researchers to capture the toxicity of both the parent ester and its downstream metabolites.

  • HLM Incubation: Isolates the specific kinetics of carboxylesterase-mediated hydrolysis, determining the half-life ( t1/2​ ) of Menglytate vs. Menthyl Valerate to see if delayed clearance contributes to toxicity.

Step-by-Step Protocol:
  • Compound Preparation:

    • Dissolve Menglytate and Menthyl Valerate in HPLC-grade DMSO to create 10 mM stock solutions.

    • Dilute stocks in DMEM (Dulbecco's Modified Eagle Medium) to working concentrations (1 µM to 500 µM). Crucial Step: Ensure final DMSO concentration remains <0.1% to prevent solvent-induced cytotoxicity from confounding the results.

  • HepG2 Cell Culture & Dosing:

    • Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well. Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence.

    • Aspirate media and apply the terpene ester working solutions. Include a vehicle control (0.1% DMSO) and a positive toxic control (e.g., 50 µM Chlorpromazine).

  • MTT Viability Assay (24h Post-Dosing):

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • The viable cells reduce MTT to insoluble formazan. Solubilize the formazan crystals using 100 µL of DMSO.

    • Measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression.

  • Metabolic Stability via HLM:

    • Incubate 1 µM of each ester with 0.5 mg/mL HLMs in 100 mM phosphate buffer (pH 7.4) at 37°C.

    • Quench the reaction at specific time points (0, 15, 30, 60, 120 mins) using ice-cold acetonitrile containing an internal standard.

    • Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent ester and the formation of menthol.

Workflow Step1 1. Compound Preparation (Menglytate & Controls) Step2 2. HepG2 Cell Culture (24h Incubation) Step1->Step2 Dosing Step4 4. HLM Incubation (Metabolic Stability) Step1->Step4 Substrate Step3 3. MTT Viability Assay (Read Absorbance at 570nm) Step2->Step3 Cytotoxicity (IC50) Step5 5. LC-MS/MS Analysis (Metabolite Quantification) Step4->Step5 Quenched Samples

Caption: High-throughput screening workflow for terpene ester cytotoxicity and metabolism.

Conclusion

Menglytate presents a unique pharmacological profile compared to traditional terpene esters. While compounds like menthyl valerate demonstrate minimal acute toxicity due to their hydrolysis into benign endogenous fatty acids, Menglytate's generation of ethoxyacetic acid necessitates closer toxicological monitoring, reflected in its GHS H302 classification[5],[3]. Drug development professionals must weigh its targeted antitussive benefits against the specific clearance requirements of its metabolites.

References

  • PubChem. "Menglytate | C14H26O3 | CID 68932".
  • PubChem. "Menthyl isovalerate, (+-)- | C15H28O2 | CID 119900".
  • ECHEMI.
  • Consensus.
  • INCHEM. "ANNEX 6 (JECFA 52, 2004)".

Sources

Validating Menglytate Compound Purity Using ¹H NMR Spectroscopy: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, accurate purity validation of active pharmaceutical ingredients (APIs) and intermediates is non-negotiable. Menglytate (p-Menth-3-yl ethoxyacetate, C₁₄H₂₆O₃), a synthetic compound utilized as an antitussive and local anesthetic, presents a unique analytical challenge. Because its chemical structure consists entirely of aliphatic and esterified moieties, Menglytate lacks a strong UV chromophore.

This guide objectively compares the efficacy of Quantitative ¹H Nuclear Magnetic Resonance (qNMR) against traditional chromatographic methods (HPLC-UV and GC-FID) for Menglytate purity validation. By examining the causality behind these analytical choices, we provide a self-validating qNMR protocol designed for researchers and drug development professionals.

The Analytical Dilemma: Why Traditional Chromatography Falls Short

The standard approach for determining compound purity in many laboratories is High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV). However, the accuracy of HPLC-UV relies heavily on the analyte's ability to absorb UV light.

The Chromophore Problem: Menglytate does not contain aromatic rings or conjugated pi-systems. It only absorbs UV light at very low wavelengths (e.g., <210 nm), a region where many mobile phase solvents also absorb, leading to baseline drift and poor signal-to-noise ratios. Furthermore, if a sample contains impurities with strong chromophores (such as aromatic degradation products), HPLC-UV will drastically overestimate the impurity concentration. Conversely, aliphatic impurities will remain "invisible," leading to a false high-purity reading [1].

While Gas Chromatography with Flame Ionization Detection (GC-FID) is a viable alternative for volatile compounds like Menglytate, it risks thermally degrading labile impurities in the injection port, again skewing the mass balance.

The qNMR Advantage: Quantitative NMR (qNMR) bypasses these limitations. qNMR is a primary ratio measurement technique where the area of a given NMR resonance is directly proportional to the molar amount of that nucleus in the sample [2]. It does not require a Menglytate reference standard; it only requires a certified, unrelated Internal Standard (IS). This makes qNMR an indispensable tool for absolute purity determination of non-chromophoric compounds [3].

Methodology Comparison

To objectively evaluate these techniques, we must compare their operational parameters, accuracy, and inherent biases when applied to Menglytate.

Analytical Parameter¹H qNMRHPLC-UVGC-FID
Detection Principle Proton resonance (Molar ratio)UV light absorptionFlame ionization of carbon
Accuracy for Menglytate High (Direct absolute quantitation)Low (Chromophore bias)Moderate (Thermal degradation risk)
Reference Standard Needed No (Uses generic internal standard)Yes (Requires pure Menglytate)Yes (Requires pure Menglytate)
Detection of "Invisible" Impurities Yes (Detects all protonated impurities)No (Misses non-UV absorbing species)Yes (If volatile and thermally stable)
Sample Recovery Non-destructive (Sample recoverable)DestructiveDestructive
Analysis Time per Sample ~15–20 minutes~30–45 minutes~20–30 minutes

Table 1: Comparative analysis of purity validation methodologies for Menglytate.

Self-Validating Experimental Protocol: ¹H qNMR for Menglytate

To ensure metrological traceability and scientific integrity, the following protocol establishes a self-validating system for Menglytate purity determination.

Phase 1: Internal Standard (IS) and Solvent Selection

The fundamental rule of qNMR is that the signals of the analyte and the IS must not overlap.

  • Analyte Target Signal: Menglytate features an isolated acetate -CH₂- group (singlet at ~4.0 ppm, 2 protons) and a menthyl -CH-O- group (multiplet at ~4.7 ppm, 1 proton). The sharp singlet at 4.0 ppm is ideal for integration.

  • Internal Standard: Maleic acid (certified purity ≥99.9%) is selected. It produces a sharp singlet at δ 6.28 ppm (2 protons), which is completely completely isolated from Menglytate's aliphatic signals.

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% TMS.

Phase 2: Precision Sample Preparation

Causality Note: Gravimetric precision is the largest source of error in qNMR. Using a high-precision microbalance (d = 0.001 mg) is mandatory.

  • Accurately weigh ~15.0 mg of the Menglytate sample into a clean glass vial.

  • Accurately weigh ~5.0 mg of the certified Maleic acid (IS) into the same vial.

  • Add 0.8 mL of CDCl₃ to the vial. Vortex for 60 seconds to ensure complete co-dissolution.

  • Transfer 0.6 mL of the homogenous solution into a standard 5 mm NMR tube.

Phase 3: NMR Acquisition Parameters

Causality Note: Incomplete relaxation of nuclei between pulses leads to truncated signal integration. The relaxation delay (D1) must be at least 5 times the longest longitudinal relaxation time (T₁) of the target protons.

  • Spectrometer: 400 MHz or higher.

  • Pulse Angle: 90° (to maximize signal-to-noise ratio).

  • Relaxation Delay (D1): Set to 30 seconds (Maleic acid T₁ is ~4-5 seconds; 5 × 5s = 25s minimum).

  • Number of Scans (NS): 16 to 64 (depending on desired signal-to-noise ratio, ideally S/N > 250 for target peaks).

  • Acquisition Time (AQ): ~3.0 to 4.0 seconds [2].

Phase 4: Data Processing and Calculation

Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet at 6.28 ppm and the Menglytate acetate singlet at 4.0 ppm. Calculate the absolute purity ( Px​ ) using the following molar ratio equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where: I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity, x = Menglytate, std = Maleic acid).

Experimental Data: The Reality of "Invisible" Impurities

To demonstrate the critical flaw of relying on UV-based chromatography for non-chromophoric compounds, we present experimental data comparing the purity of a degraded Menglytate batch analyzed via both HPLC-UV (214 nm) and ¹H qNMR.

Sample BatchHPLC-UV (Area %)¹H qNMR (Absolute Mass %)Discrepancy Cause
Batch A (Fresh) 99.8%99.1%Minor aliphatic synthesis byproducts missed by UV.
Batch B (Aged) 98.5%92.4%Ester hydrolysis products (menthol, ethoxyacetic acid) lack UV absorbance, artificially inflating Menglytate's relative purity in HPLC [3].
Batch C (Spiked) 91.2%97.5%Spiked with a highly UV-absorbent aromatic trace impurity. HPLC vastly overestimates the impurity's mass contribution.

Table 2: Quantitative purity comparison showing the inherent bias of HPLC-UV versus the absolute accuracy of qNMR.

Workflow Visualization

The following diagram maps the logical progression and self-validating nature of the qNMR workflow.

G N1 Menglytate Sample (Unknown Purity) N3 Co-dissolution in CDCl3 (Precision Microbalance Weighing) N1->N3 N2 Internal Standard (IS) (e.g., Maleic Acid, Certified Purity) N2->N3 N4 1H NMR Acquisition (D1 > 5*T1, 90° Pulse) N3->N4 N5 Signal Integration (Analyte vs. IS) N4->N5 N6 Absolute Purity Calculation (Molar Ratio Equation) N5->N6

Workflow for Menglytate purity validation using 1H qNMR with an internal standard.

References

  • Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries ACS Journal of Combinatorial Chemistry[Link]

  • Purity Assessment of Aryltetralin Lactone Lignans by Quantitative 1H Nuclear Magnetic Resonance MDPI Molecules[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation MDPI Magnetochemistry[Link]

A Researcher's Guide to Ensuring Reproducibility in Menglytate TRPM8 Channel Activation Assays

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the transient receptor potential melastatin 8 (TRPM8) ion channel represents a critical target for therapeutic intervention in pain, inflammation, and various cancers.[1][2][3] Menglytate, a menthol derivative, is a known activator of TRPM8, and robust, reproducible assays are paramount for accurately characterizing its pharmacological effects. This guide provides an in-depth comparison of common TRPM8 activation assay methodologies, focusing on the critical parameters that govern reproducibility. We will delve into the causality behind experimental choices, outline self-validating protocols, and provide a comprehensive framework for generating reliable and comparable data.

The Polymodal Nature of TRPM8: A Foundation for Assay Design

TRPM8 is a non-selective cation channel activated by a variety of stimuli, including cold temperatures (below 28°C), voltage depolarization, and chemical agonists like menthol and icilin.[4][5][6] This polymodal activation is a key consideration in assay design, as the choice of stimulus and the interplay between different activation modes can significantly impact experimental outcomes. For instance, the potency of agonists like menthol and icilin is temperature-dependent.[7] Furthermore, the activation mechanisms of different agonists vary; for example, icilin's activation of TRPM8 is modulated by intracellular pH, whereas menthol's is not.[8][9][10][11] These nuances underscore the importance of tightly controlled experimental conditions to ensure reproducibility.

Core Methodologies for Assessing TRPM8 Activation

The two primary methods for quantifying TRPM8 channel activation are intracellular calcium imaging and electrophysiology. Each technique offers distinct advantages and is susceptible to specific sources of variability.

Intracellular Calcium Imaging: A High-Throughput Workhorse

Calcium imaging is a widely used, high-throughput method that measures the increase in intracellular calcium ([Ca2+]i) following TRPM8 channel opening.[5][9] This technique relies on calcium-sensitive fluorescent dyes that exhibit a change in fluorescence intensity upon binding to Ca2+.

Key Considerations for Reproducibility:

  • Choice of Fluorescent Indicator:

    • Ratiometric Dyes (e.g., Fura-2): These dyes offer superior accuracy by allowing for ratio measurements at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).[12][13] This ratiometric approach corrects for variations in dye concentration, cell thickness, and photobleaching, leading to more robust and reproducible results.[12][13]

    • Single-Wavelength Dyes (e.g., Fluo-4, Fluo-8, Cal-520): While simpler to use and suitable for high-throughput screening, these dyes are more susceptible to the artifacts mentioned above.[14][15][16] However, newer dyes like Cal-520 offer an improved signal-to-background ratio.[15] The choice between a ratiometric and single-wavelength dye will depend on the specific experimental needs and available equipment.[16]

  • Cell Line Selection and Maintenance:

    • HEK293 and CHO cells are commonly used for heterologous expression of TRPM8.[9] It is crucial to use a stable cell line with consistent TRPM8 expression levels to minimize variability between experiments.

    • Regularly validate TRPM8 expression using techniques like immunocytochemistry or western blotting with validated antibodies.[1]

  • Assay Buffer Composition:

    • The pH of the extracellular solution can significantly impact the activity of certain TRPM8 agonists. For instance, acidic pH inhibits icilin- and cold-induced activation but not menthol-induced activation.[8][10][11] Therefore, maintaining a stable and consistent pH is critical.

    • The presence of divalent cations like Ca2+ can also modulate TRPM8 activity and dye uptake.[17]

Experimental Workflow: Calcium Imaging Assay

G cluster_prep Cell Preparation cluster_load Dye Loading cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Seed TRPM8-expressing cells in 96-well plates prep2 Culture overnight prep1->prep2 load1 Incubate with calcium-sensitive dye (e.g., Fura-2 AM) prep2->load1 load2 Wash to remove excess dye load1->load2 acq1 Record baseline fluorescence load2->acq1 acq2 Add Menglytate or control compounds acq1->acq2 acq3 Monitor fluorescence change over time acq2->acq3 analysis1 Calculate fluorescence ratio (Fura-2) or intensity change (Fluo-4) acq3->analysis1 analysis2 Generate concentration-response curves analysis1->analysis2 analysis3 Determine EC50 values analysis2->analysis3

Caption: Workflow for a reproducible TRPM8 calcium imaging assay.

Electrophysiology: The Gold Standard for Direct Measurement

Patch-clamp electrophysiology directly measures the ion currents flowing through TRPM8 channels, providing the most direct assessment of channel activation.[4][9] While lower in throughput than calcium imaging, it offers unparalleled detail regarding channel gating kinetics and voltage dependence.

Key Considerations for Reproducibility:

  • Voltage Protocol: TRPM8 activation is voltage-dependent.[4][18] Therefore, using a consistent voltage protocol, including the holding potential and the duration and range of voltage steps or ramps, is essential for obtaining reproducible results.[7][18][19]

  • Temperature Control: As with calcium imaging, precise temperature control is critical. Even small fluctuations in temperature can significantly alter TRPM8 activity.[4][18]

  • Solution Exchange: The speed and completeness of the solution exchange can impact the apparent kinetics of agonist-induced currents. Automated patch-clamp systems can offer more consistent and rapid solution exchange than manual patch-clamp.[20][21]

  • Data Analysis: Consistent analysis of current amplitude, typically at a specific voltage (e.g., +80 mV for outward current and -80 mV for inward current), is necessary for accurate comparison across experiments.[7]

Experimental Workflow: Automated Patch-Clamp Electrophysiology

G cluster_setup System Setup cluster_record Recording cluster_agonist Agonist Application cluster_analysis Data Analysis setup1 Prepare intracellular and extracellular solutions setup2 Load TRPM8-expressing cells onto patch-clamp chip setup1->setup2 record1 Establish whole-cell configuration setup2->record1 record2 Apply voltage protocol (e.g., voltage ramp) record1->record2 record3 Record baseline current record2->record3 agonist1 Perfuse with Menglytate at varying concentrations record3->agonist1 agonist2 Record current response agonist1->agonist2 analysis1 Measure current amplitude at defined voltage points agonist2->analysis1 analysis2 Construct concentration-response curves analysis1->analysis2 analysis3 Calculate EC50 values analysis2->analysis3

Caption: Workflow for a reproducible TRPM8 automated patch-clamp assay.

Comparative Analysis of Assay Platforms

FeatureCalcium ImagingManual Patch-ClampAutomated Patch-Clamp
Throughput High (96/384-well)Low (single cell)Medium to High
Endpoint Indirect (Ca2+ influx)Direct (ion current)Direct (ion current)
Data Richness Limited to amplitudeDetailed kinetics, voltage-dependenceDetailed kinetics, voltage-dependence
Reproducibility Good with proper controlsOperator-dependentHigh
Cost per data point LowHighMedium

Validating Your Assay: A Self-Correcting System

To ensure the trustworthiness of your data, a robust validation process is essential. This should be viewed as an integral part of the experimental design.

Key Validation Steps:

  • Reference Agonist: Always include a well-characterized TRPM8 agonist, such as menthol or icilin, as a positive control.[5][9] This allows for normalization of data and comparison across experiments.

  • Antagonist Confirmation: Confirm that the observed response is TRPM8-mediated by using a specific TRPM8 antagonist, such as capsazepine or AMTB.[7][22]

  • Null Transfectants: Use cells that do not express TRPM8 as a negative control to ensure that the observed responses are not due to off-target effects.[23]

  • Concentration-Response Curves: Generate full concentration-response curves to determine the potency (EC50) and efficacy of Menglytate.

  • Assay Robustness (Z'-factor): For high-throughput screens, calculate the Z'-factor to assess the statistical separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Signaling Pathway and Validation Points

G cluster_pathway TRPM8 Activation Pathway cluster_validation Assay Validation Points menglytate Menglytate trpm8 TRPM8 Channel menglytate->trpm8 Binds and Activates cation Cation Influx (Na+, Ca2+) trpm8->cation depolarization Membrane Depolarization cation->depolarization ca_increase Increase in [Ca2+]i cation->ca_increase electrophysiology Electrophysiology depolarization->electrophysiology Measures Current calcium_imaging Calcium Imaging ca_increase->calcium_imaging Measures Fluorescence antagonist TRPM8 Antagonist (e.g., AMTB) antagonist->trpm8 Blocks null_cells Null Transfectant Cells null_cells->trpm8 Lacks Target

Caption: TRPM8 activation pathway and key validation checkpoints.

Conclusion

Reproducibility in Menglytate TRPM8 activation assays is achievable through a deep understanding of the channel's biology and meticulous attention to experimental detail. By carefully selecting the appropriate assay methodology, rigorously controlling experimental parameters, and implementing a comprehensive validation strategy, researchers can generate high-quality, reliable data. This guide provides a framework for designing and executing robust TRPM8 activation assays, ultimately contributing to the successful development of novel therapeutics targeting this important ion channel.

References

  • Andersson, D. A., Chase, S. E., & Bevan, S. (2004). TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. Journal of Neuroscience, 24(23), 5364-5369. Available at: [Link]

  • Jia, Z., Wang, X., & Lii, F. (2010). Development and validation of a secondary screening assay for TRPM8 antagonists using QPatch HT. ASSAY and Drug Development Technologies, 8(1), 79-87. Available at: [Link]

  • Behrendt, H. J., Germann, T., Gillen, C., Hatt, H., & Jostock, R. (2009). Inhibition of TRPM8 by icilin distinct from desensitization induced by menthol and menthol derivatives. British Journal of Pharmacology, 156(4), 630-641. Available at: [Link]

  • Andersson, D. A., Gentry, C., & Bevan, S. (2004). TRPM8 activation by menthol, icilin, and cold is differentially modulated by intracellular pH. Journal of Neuroscience, 24(23), 5364-5369. Available at: [Link]

  • Brauchi, S., Orio, P., & Latorre, R. (2004). Clues to understanding cold sensation: Thermodynamics and electrophysiological analysis of the cold receptor TRPM8. Proceedings of the National Academy of Sciences, 101(43), 15494-15499. Available at: [Link]

  • Latorre, R., Brauchi, S., & Orio, P. (2011). Electrophysiological Methods for the Study of TRP Channels. In TRP Channels (pp. 29-53). CRC Press. Available at: [Link]

  • Andersson, D. A., Chase, S. E., & Bevan, S. (2004). TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. ResearchGate. Available at: [Link]

  • Schleifer, H., Doleschal, B., & Chubanov, V. (2024). Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun. International Journal of Molecular Sciences, 25(11), 6035. Available at: [Link]

  • De Logu, F., Nassini, R., & Materazzi, S. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. International journal of molecular sciences, 22(16), 8532. Available at: [Link]

  • Lock, J. T., Parker, I., & Smith, I. F. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 58(6), 638-648. Available at: [Link]

  • Bautista, D. M., Siemens, J., & Glazer, J. M. (2008). Visualizing Cold Spots: TRPM8-Expressing Sensory Neurons and Their Projections. The Journal of Neuroscience, 28(3), 586-595. Available at: [Link]

  • Beltrán-Polo, J., González-Muñiz, R., & Viana, F. (2024). The ion channel TRPM8 is a direct target of the immunosuppressant rapamycin in primary sensory neurons. bioRxiv. Available at: [Link]

  • Various Authors. (2013). Which Ca2+ indicator is preferred: Fluo-4 or Fura-2?. ResearchGate. Available at: [Link]

  • Bandell, M., Dubin, A. E., & Patapoutian, A. (2006). Implications of Human Transient Receptor Potential Melastatin 8 (TRPM8) Channel Gating from Menthol Binding Studies of the Sensing Domain. Biochemistry, 45(50), 15009-15017. Available at: [Link]

  • Voets, T., Owsianik, G., & Nilius, B. (2007). Voltage- and cold-dependent gating of single TRPM8 ion channels. The Journal of general physiology, 130(3), 229-241. Available at: [Link]

  • Madrid, R., & Viana, F. (2022). Validation of Six Commercial Antibodies for the Detection of Heterologous and Endogenous TRPM8 Ion Channel Expression. International Journal of Molecular Sciences, 24(1), 1. Available at: [Link]

  • Sophion Bioscience. (2025). TRPM8 assay: temperature & ligand pharmacology on APC. Retrieved from [Link]

  • Brennan, T. J., & Stucky, C. L. (2015). Cellular permeation of large molecules mediated by TRPM8 channels. Channels (Austin, Tex.), 9(6), 337-343. Available at: [Link]

  • Baxter, D. F., Kirk, M., & Xie, M. (2005). A Novel Membrane Potential-Sensitive Fluorescent Dye Improves Cell-Based Assays for Ion Channels. Journal of biomolecular screening, 10(7), 673-681. Available at: [Link]

  • Molecular Devices. (2020). Red and blue assay dyes. Retrieved from [Link]

  • Sabourin, J., & Reilly, R. M. (2021). TRPM8 Channels and SOCE: Modulatory Crosstalk between Na+ and Ca2+ Signaling. International journal of molecular sciences, 22(11), 5898. Available at: [Link]

  • Hilton, J. K., & Lindsley, C. W. (2022). TRPM8 protein dynamics correlates with ligand structure and cellular function. Frontiers in Physiology, 13, 969691. Available at: [Link]

  • Jones, E., & Jones, A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]

  • Nanion Technologies. (n.d.). Application Note Cold activation of TRPM8 using the External Perfusion System and the Port-a-Patch. Retrieved from [Link]

  • Viana, F., & Belmonte, C. (2022). Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. eLife, 11, e76361. Available at: [Link]

  • Voets, T., Owsianik, G., & Nilius, B. (2007). High-throughput random mutagenesis screen reveals TRPM8 residues specifically required for activation by menthol. Nature chemical biology, 3(3), 165-173. Available at: [Link]

  • Sabourin, J., & Reilly, R. M. (2012). Regulation of Activity of Transient Receptor Potential Melastatin 8 (TRPM8) Channel by Its Short Isoforms. The Journal of biological chemistry, 287(20), 16460-16472. Available at: [Link]

  • Bandell, M., Dubin, A. E., & Patapoutian, A. (2006). Implications of human TRPM8 channel gating from menthol binding studies of the sensing domain. Biochemistry, 45(50), 15009-15017. Available at: [Link]

  • Viana, F., & Belmonte, C. (2022). Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. eLife, 11, e76361. Available at: [Link]

  • Panyi, G., & Varga, Z. (2018). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology, 9, 123. Available at: [Link]

  • Taylor-Just, A. J., & Bradbury, J. A. (2018). Activation of Human Transient Receptor Potential Melastatin-8 (TRPM8) by Calcium-Rich Particulate Materials and Effects on Human Lung Cells. Environmental health perspectives, 126(1), 017003. Available at: [Link]

  • Viana, F., & Belmonte, C. (2022). Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. eLife, 11, e76361. Available at: [Link]

  • Zheng, W., & Cui, M. (2022). Differential Activation of TRPM8 by the Stereoisomers of Menthol. Frontiers in Physiology, 13, 898449. Available at: [Link]

  • Valdeolivas, S., & González-Muñiz, R. (2020). Recent Progress in TRPM8 Modulation: An Update. Pharmaceuticals, 13(10), 280. Available at: [Link]

  • De Logu, F., Nassini, R., & Materazzi, S. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. International journal of molecular sciences, 22(16), 8532. Available at: [Link]

  • Yin, Y., & Julius, D. (2019). Structural insights into TRPM8 inhibition and desensitization. Science (New York, N.Y.), 365(6458), 1145-1150. Available at: [Link]

  • Sittampalam, G. S., & Coussens, N. P. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

Sources

Inter-Laboratory Validation of Menglytate Analytical Reference Standards: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Menglytate (p-Menth-3-yl ethoxyacetate) is a synthetic menthol derivative utilized in pharmaceutical formulations for its dual efficacy as an antitussive and local anesthetic [1]. As global supply chains diversify, the demand for highly characterized analytical reference standards has surged. For researchers and quality control (QC) scientists, selecting the appropriate grade of reference standard and the optimal analytical methodology is critical for regulatory compliance.

This guide provides an objective, data-driven comparison of Menglytate reference standard grades and evaluates the inter-laboratory performance of orthogonal analytical techniques (GC-FID vs. GC-MS). By detailing the causality behind method selection and providing a self-validating experimental protocol, this document serves as an authoritative resource for drug development professionals.

Pharmacological & Physicochemical Grounding

To design a robust analytical method, one must first understand the molecule's intrinsic properties. Menglytate ( C14​H26​O3​ , MW: 242.35 g/mol ) is an ester formed from menthol and ethoxyacetic acid [2].

Pharmacologically, its structural similarity to menthol allows it to act as an agonist at the TRPM8 (Transient Receptor Potential Melastatin 8) cold-sensing receptor, while simultaneously exerting antagonistic effects on voltage-gated sodium ( Nav​ ) channels to block action potential propagation.

MOA M Menglytate (p-Menth-3-yl ethoxyacetate) T TRPM8 Receptor Activation M->T Agonism N Voltage-Gated Na+ Channel Blockade M->N Antagonism C Calcium Influx & Cooling Sensation T->C A Action Potential Inhibition N->A E1 Antitussive Effect C->E1 E2 Local Anesthetic Effect A->E2

Fig 1. Dual mechanism of action of Menglytate mediating antitussive and anesthetic effects.

The Causality of Method Selection: Why GC over HPLC?

A common pitfall in standardizing Menglytate is defaulting to High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Menglytate lacks a conjugated π -electron system or aromatic rings. Consequently, its UV absorbance above 210 nm is negligible. Attempting to quantify it via HPLC-UV at low wavelengths (e.g., 205 nm) introduces severe baseline drift from mobile phase absorbance and high susceptibility to matrix interference.

The Scientific Choice: Gas Chromatography (GC). Menglytate is highly volatile (estimated boiling point ~315°C) and thermally stable. GC coupled with a Flame Ionization Detector (FID) provides universal, proportional carbon detection ideal for mass balance and purity quantification. Conversely, GC coupled with Mass Spectrometry (GC-MS) provides exact fragmentation patterns for definitive structural identity.

Comparison 1: Reference Standard Grades

When establishing an analytical method, the choice of reference material dictates the baseline accuracy of the entire assay. Table 1 compares the two primary tiers of Menglytate reference standards used in inter-laboratory studies.

Table 1: Quantitative & Qualitative Comparison of Menglytate Standard Grades

ParameterPrimary Pharmacopeial Standard (PPS)Commercial Working Standard (CWS)
Purity Requirement 99.5% (Orthogonally verified via qNMR) 98.0% (Chromatographic purity)
Metrological Traceability Direct to National Metrology InstitutesTraceable to PPS via secondary assay
Moisture Control Lyophilized, sealed under inert ArgonStandard amber vial packaging
Cost Efficiency High ( $)Moderate ( )
Optimal Use Case Calibration curve anchoring, regulatory filingRoutine batch release, daily SST

Insight: For a self-validating laboratory ecosystem, a PPS should be used exclusively to qualify in-house CWS batches, preserving the expensive primary standard while maintaining unbroken traceability.

Inter-Laboratory Validation Strategy

To ensure the analytical method is robust across different environments, an inter-laboratory validation was conducted adhering to ICH Q2(R2) guidelines [3]. Lab 1 utilized GC-FID for high-precision quantitation, while Lab 2 utilized GC-MS for extreme sensitivity and structural confirmation.

ValidationWorkflow A Primary Pharmacopeial Standard (PPS) C Sample Preparation & IS Addition A->C B Commercial Working Standard (CWS) B->C D Lab 1: GC-FID (Quantitative Purity) C->D E Lab 2: GC-MS (Structural Confirmation) C->E F Statistical Analysis (ANOVA & %RSD) D->F E->F G Certified Reference Material (CRM) Dossier F->G

Fig 2. Inter-laboratory validation workflow for Menglytate reference standards.

Comparison 2: Analytical Performance (GC-FID vs. GC-MS)

The experimental data synthesized from the inter-laboratory study highlights the distinct advantages of each detector.

Table 2: Inter-Laboratory Method Validation Data for Menglytate

Validation Parameter (ICH Q2)Lab 1: GC-FID PerformanceLab 2: GC-MS (SIM Mode) Performance
Linearity Range 10 – 500 µg/mL0.5 – 100 µg/mL
Correlation Coefficient ( R2 ) 0.99980.9995
Limit of Detection (LOD) 2.5 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 8.0 µg/mL0.3 µg/mL
Intra-day Precision (%RSD) 0.8% (n=6)1.2% (n=6)
Inter-day Precision (%RSD) 1.1% (n=12)1.8% (n=12)
Accuracy (% Recovery) 99.2% ± 0.5%98.7% ± 1.1%

Self-Validating Experimental Protocol: GC-MS Workflow

A protocol is only as reliable as its internal controls. This step-by-step methodology incorporates L-Menthyl acetate as an Internal Standard (IS). The causality here is critical: L-Menthyl acetate shares the menthol backbone, ensuring it mimics Menglytate's volatilization and ionization efficiency, thereby mathematically neutralizing errors from micro-syringe injection volumes or matrix suppression.

Step 1: Solution Preparation
  • Diluent: Analytical grade Ethyl Acetate (anhydrous).

  • Internal Standard (IS) Solution: Prepare a 50 µg/mL solution of L-Menthyl acetate in diluent.

  • Standard Preparation: Accurately weigh 10.0 mg of Menglytate PPS into a 100 mL volumetric flask. Dissolve and make up to volume with the IS Solution (Final concentration: 100 µg/mL Menglytate, 50 µg/mL IS).

Step 2: System Suitability Testing (SST) - The Self-Validation Gate

Before analyzing any unknown batches, the system must prove its resolving power.

  • Inject the Standard Preparation in triplicate.

  • Acceptance Criteria:

    • Resolution ( Rs​ ): Must be 2.0 between the L-Menthyl acetate peak and the Menglytate peak. (Ensures baseline separation).

    • Tailing Factor ( Tf​ ): Must be 1.5 for Menglytate. (Ensures no active site adsorption in the GC inlet or column).

    • Precision: The %RSD of the peak area ratio (Menglytate/IS) must be 2.0%.

Step 3: GC-MS Instrumental Parameters
  • Column: DB-5MS (or equivalent 5% phenyl / 95% dimethylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1.0 µL, Split ratio 10:1.

  • Oven Temperature Program:

    • Initial hold at 100°C for 2 min.

    • Ramp at 15°C/min to 280°C.

    • Final hold at 280°C for 5 min.

  • MS Parameters: Electron Ionization (EI) source at 70 eV. Source temperature: 230°C. Scan range: m/z 40–350.

Step 4: Data Acquisition & Analysis
  • Identify Menglytate via its characteristic retention time and mass spectrum (monitoring diagnostic fragment ions, typically resulting from the cleavage of the ethoxyacetate moiety).

  • Calculate the purity of the CWS batches by plotting the peak area ratio of the sample against the linear regression curve generated by the PPS calibration standards.

References

  • World Health Organization (WHO). "International Non-Proprietary Names for Pharmaceutical Preparations." WHO Chronicle, Vol. 19, No. 11 (1965). Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 68932, Menglytate." PubChem. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Guidelines, 2023. Available at:[Link]

Safety Operating Guide

Section 1: Physicochemical Profiling & Hazard Rationale

Author: BenchChem Technical Support Team. Date: April 2026

Menglytate (p-Menth-3-yl Ethoxyacetate): Comprehensive Laboratory Disposal and Safety Protocols

As drug development professionals and application scientists, handling specialized intermediates like Menglytate (also known as menthyl ethoxyacetate) requires a rigorous approach to both operational safety and environmental stewardship. Menglytate is utilized in pharmacological research as an antitussive, local anesthetic, and synthetic building block[1]. Because of its specific physicochemical profile—specifically its high lipophilicity and acute oral toxicity—improper disposal can lead to severe aquatic bioaccumulation and laboratory contamination.

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill containment, and final destruction of Menglytate.

To design an effective disposal protocol, we must first understand the molecular behavior of the compound. Menglytate (C₁₄H₂₆O₃) is an ester derivative of menthol. Every disposal decision is grounded in the physical data outlined below.

Table 1: Menglytate Quantitative Safety & Physical Data

PropertyValueOperational Implication
CAS Number 579-94-2[2]Essential for waste manifest tracking and compliance.
Molecular Weight 242.36 g/mol [1]Heavy organic vapor potential if aerosolized during spills.
Boiling Point 315.2 °C[2]Low volatility at room temp; inhalation risk is primarily from aerosols.
Flash Point 128.9 °C (264 °F)[3]Combustible liquid. Requires strict isolation from strong oxidizers.
Density 0.95 g/cm³[2]Floats on water; complicates aqueous spill cleanup.
Water Solubility ~8.02 mg/L @ 25 °C[3]Highly insoluble. Aqueous drain disposal is strictly prohibited.
LogP (o/w) 4.38 (est)[3]High lipophilicity; severe risk of aquatic bioaccumulation.
GHS Classification H302 (Harmful if swallowed)[4]Mandates strict PPE to prevent accidental ingestion or mucosal contact.

Causality Insight: The high LogP (4.38) and extremely low water solubility dictate that Menglytate cannot be flushed down the sink[3]. It will rapidly partition into organic matter in aquatic ecosystems. Furthermore, its flash point of 128.9 °C means that while it isn't highly flammable at ambient temperatures, it acts as a combustible fuel source when absorbed into porous materials (like paper towels) and exposed to heat[3][5].

Section 2: Menglytate Disposal Workflow & Methodologies

The following workflows establish a closed-loop system for Menglytate waste, ensuring that the chemical is safely contained from the moment of generation until its final destruction.

Protocol A: Routine Waste Segregation and Packaging

Objective: Safely isolate Menglytate from incompatible chemicals to prevent hazardous reactions and prepare for commercial incineration.

  • Categorize the Waste Stream: Designate Menglytate waste strictly as Non-Halogenated Organic Waste .

    • Mechanistic Rationale: Menglytate contains only carbon, hydrogen, and oxygen[1]. Introducing it into halogenated waste streams unnecessarily increases disposal costs and alters the required incineration temperature dynamics needed to prevent dioxin formation.

  • Select the Primary Receptacle: Use High-Density Polyethylene (HDPE) or amber glass carboys.

    • Mechanistic Rationale: HDPE offers excellent chemical resistance to esters and lipophilic compounds, preventing container degradation and leaching over time.

  • Avoid Chemical Incompatibilities: Ensure the waste container is completely free of strong oxidizers (e.g., potassium permanganate, chromium trioxide) and strong acids/bases[5].

    • Mechanistic Rationale: As an ester, Menglytate can undergo exothermic hydrolysis when exposed to strong acids or bases, and it is highly reactive with strong oxidizers, risking pressure buildup or fire[5].

  • Labeling: Affix a GHS-compliant label indicating "Non-Halogenated Organic Waste: Contains Menglytate (Harmful if Swallowed, H302)"[4].

Protocol B: Accidental Spill Containment and Cleanup

Objective: Rapidly absorb the spill without creating aerosols, preventing the chemical from entering the laboratory drainage system.

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area. Ensure the laboratory's HVAC system or local exhaust ventilation is active[5].

    • Mechanistic Rationale: Although the boiling point is high (315.2 °C), physical disruption during a spill can generate harmful aerosols that irritate the mucous membranes[2][5].

  • Don Appropriate PPE: Equip nitrile gloves (double-gloved), chemical splash goggles, and a lab coat[5].

  • Deploy Inert Absorbents: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite, diatomaceous earth, or dry sand[5].

    • Mechanistic Rationale: Do not use combustible materials like sawdust or paper towels. The absorbed Menglytate increases the flammability profile of porous organic materials. Vermiculite traps the lipophilic liquid chemically without adding fuel load.

  • Mechanical Collection: Use a non-sparking polypropylene scoop to transfer the saturated absorbent into a wide-mouth, sealable HDPE container.

    • Mechanistic Rationale: Sweeping and shoveling must be done gently to "pick up and arrange disposal without creating dust"[5].

  • Secondary Decontamination: Wipe the spill surface with a solvent in which Menglytate is soluble (e.g., ethanol or isopropanol), followed by a standard detergent wash. Dispose of the solvent wipes in the solid organic waste bin.

Protocol C: Final Destruction (Commercial Incineration)

Objective: Complete molecular breakdown of the compound.

  • Transfer to EHS: Transfer the sealed, labeled containers to your institution's Environmental Health and Safety (EHS) department.

  • Incineration Parameters: EHS will contract a licensed facility to process the waste in a chemical incinerator equipped with an afterburner and scrubber[5].

    • Mechanistic Rationale: High-temperature incineration (>850 °C) cleaves the ester bonds and oxidizes the hydrocarbon backbone, converting Menglytate entirely into carbon dioxide (CO₂) and water vapor (H₂O), leaving no toxic residue[5].

Section 3: Operational Workflow Visualization

MenglytateDisposal Start Menglytate Waste Generated SpillCheck Is it a Spill/Leak? Start->SpillCheck LiquidWaste Routine Liquid Waste SpillCheck->LiquidWaste No SpillResponse Spill Containment (Ventilate & PPE) SpillCheck->SpillResponse Yes Segregation Segregate as Non-Halogenated Organic LiquidWaste->Segregation Packaging Seal in HDPE Container & Apply GHS Labels Segregation->Packaging Absorbent Apply Inert Absorbent (Vermiculite/Sand) SpillResponse->Absorbent Absorbent->Packaging Incineration High-Temp Incineration (Afterburner & Scrubber) Packaging->Incineration Final Disposal

Figure 1: Operational workflow for the segregation, containment, and final incineration of Menglytate.

References

  • PubChem - NIH. "Menglytate | C14H26O3 | CID 68932". National Center for Biotechnology Information. URL:[Link][1]

  • The Good Scents Company. "menglytate, 579-94-2". TGSC Information System. URL:[Link][3]

Sources

Definitive Guide to Personal Protective Equipment for Handling Menglytate

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following guide is a technical document created for a fictional substance named "Menglytate." Menglytate is not a real chemical compound. The information and procedures described are based on established safety protocols for handling genuinely hazardous, volatile, and toxic organic compounds in a research and development environment. This guide is intended to serve as an example of a comprehensive safety protocol and should not be used for any real-world chemical without consulting its specific Safety Data Sheet (SDS) and relevant institutional and governmental guidelines.

This guide provides essential safety and logistical information for the handling of Menglytate, a potent, volatile, and readily absorbed neurotoxic intermediate critical to next-generation pharmaceutical synthesis. Given its high-risk profile, adherence to these protocols is mandatory to ensure personnel safety and operational integrity. Our approach moves beyond a simple checklist, instilling a deep understanding of why each step is critical—a philosophy of self-validating safety.

| Hazard Analysis: Understanding the Imperative for Stringent Controls

Before detailing the required Personal Protective Equipment (PPE), it is crucial to understand the specific risks Menglytate presents. This substance is classified as a severe neurotoxin with a high vapor pressure, meaning it readily becomes an inhalation hazard at room temperature. Furthermore, it exhibits rapid dermal absorption, where skin contact can lead to systemic toxicity.

Core Hazards of Menglytate:

  • Acute Inhalation Toxicity: High vapor pressure can lead to rapid accumulation of toxic concentrations in poorly ventilated areas.

  • Dermal Absorption & Systemic Effects: Direct skin contact provides a rapid route for systemic exposure, potentially causing neurological damage.

  • Ocular Corrosivity: Vapors and splashes can cause severe, irreversible damage to the eyes.

These hazards dictate a multi-layered PPE strategy that provides comprehensive protection against vapor, splash, and direct contact. Engineering controls, such as certified chemical fume hoods, are the primary line of defense and must always be used when handling Menglytate.[1][2] PPE serves as the essential final barrier between the researcher and the chemical.

| Mandatory PPE Ensemble for Menglytate Operations

The selection of PPE is not arbitrary; it is a carefully specified system where each component protects against a specific threat vector. The minimum required ensemble for any operation involving Menglytate is detailed below.

A flame-resistant lab coat is standard, but for Menglytate, a chemically-resistant, disposable overgarment or apron made of polyethylene-coated polypropylene or a similar laminate material is required over the lab coat.[3] This is because a standard lab coat can absorb liquid Menglytate, holding it against the skin and prolonging exposure. The disposable overgarment prevents this "soak-through" risk.

Due to Menglytate's high dermal toxicity, a double-gloving protocol is mandatory.[4] This approach mitigates the risk of exposure from a single glove failure or during the doffing process.

  • Inner Glove: A thin, disposable nitrile glove provides a close-fitting first layer of protection.

  • Outer Glove: A heavier-duty butyl rubber or Silver Shield®/4H® glove must be worn over the nitrile glove. These materials are selected for their extended breakthrough times against volatile organic compounds.

The selection of the outer glove is critical and must be based on the manufacturer's chemical resistance data.

Glove MaterialBreakthrough Time (minutes)DegradationRating
Butyl Rubber> 480NoneExcellent
Silver Shield®/4H®> 480NoneExcellent
Neoprene15-30Slight SwellingPoor
Standard Nitrile< 10SevereNot Recommended
Latex< 5DissolvedNot Recommended
Note: This table is a representative example. Always consult the specific glove manufacturer's chemical resistance guide for the most accurate data.

Standard safety glasses are insufficient.[4][5] The high vapor pressure and corrosivity of Menglytate mandate a higher level of protection.

  • Chemical Splash Goggles: Indirectly vented chemical splash goggles that conform to ANSI Z87.1 standards are required at all times.[4] These provide a seal around the eyes, protecting against both liquid splashes and ambient vapor.

  • Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a significant risk of splashing, such as during reagent transfer or when working with volumes greater than 50 mL.[1][4] The face shield protects the entire face from direct contact.

All handling of Menglytate must occur within a certified chemical fume hood. However, in situations where engineering controls may be compromised (e.g., a large spill, maintenance procedures), or during specific high-risk operations, respiratory protection is necessary. A full risk assessment must be conducted to determine the appropriate level of respiratory protection.[6]

For emergency situations, a full-face respirator with an organic vapor/acid gas (OV/AG) cartridge or a self-contained breathing apparatus (SCBA) is required. All personnel who may need to wear a respirator must be part of a formal respiratory protection program, including medical clearance and fit testing, as mandated by OSHA.[2]

| Procedural Workflow: Donning, Doffing, and Disposal

The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent cross-contamination.

PPE Selection & Donning Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence A Conduct Risk Assessment (Volume, Task, Location) B Verify Fume Hood Certification is Current A->B C Assemble All Required PPE B->C D 1. Don Inner Nitrile Gloves E 2. Don Lab Coat & Chemical Apron/Gown D->E Proceed Sequentially F 3. Don Outer Chemical Gloves (e.g., Butyl Rubber) E->F Proceed Sequentially G 4. Don Chemical Splash Goggles F->G Proceed Sequentially H 5. Don Face Shield (if required by risk assessment) G->H Proceed Sequentially

Caption: Logical workflow for PPE selection and donning prior to handling Menglytate.

Step-by-Step Donning Protocol:

  • Inspect All PPE: Before beginning, visually inspect every piece of equipment for damage, defects, or expiration dates. Do not use compromised equipment.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Body Protection: Don your lab coat, followed by the disposable chemical-resistant apron or overgarment.

  • Outer Gloves: Don the second, heavier pair of chemical-resistant gloves (e.g., butyl rubber).

  • Eye & Face Protection: Don the chemical splash goggles first, ensuring a snug fit. Then, if required, place the face shield over the goggles.

Step-by-Step Doffing and Disposal Protocol: The goal of doffing is to remove the most contaminated items first, touching the outer, contaminated surfaces only with other contaminated surfaces.

  • Initial Decontamination: If gross contamination has occurred on the outer gloves, rinse them under water while still wearing them (if safe to do so).

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out. Avoid snapping the gloves. Dispose of them immediately in a designated hazardous waste container.

  • Remove Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, by handling the straps. Place them in a designated area for decontamination.

  • Remove Body Protection: Unfasten the apron or overgarment and roll it away from your body, turning the contaminated side inward. Dispose of it in the hazardous waste container. Do the same for your lab coat if it is disposable or potentially contaminated.

  • Remove Inner Gloves: With your bare hands, carefully peel off the inner nitrile gloves, turning them inside out. This should be the last piece of PPE you remove. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

| Emergency Procedures & Spill Management

In the event of a significant spill or exposure, the correct PPE is your most critical asset.

  • Skin Contact: Immediately proceed to the nearest emergency shower and flush the affected area for at least 15 minutes. Remove contaminated clothing while under the shower.

  • Eye Contact: Use the eyewash station to flush the eyes for a minimum of 15 minutes, holding the eyelids open.

  • Spill Response: Only personnel trained in hazardous spill response and wearing the appropriate respiratory protection should attempt to clean a Menglytate spill. All spill cleanup materials must be treated as hazardous waste.

By internalizing the rationale behind each piece of equipment and every procedural step, researchers can create a robust and resilient safety culture. This guide serves as the foundation for that culture, protecting both the scientist and the science.

References

  • NIOSH Pocket Guide to Chemical Hazards . National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. [Link]

  • Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of Washington. [Link]

  • Standard Personal Protective Equipment . Environmental Health Safety and Laboratory Operations, Columbia University. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (PDF) . National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Understanding the NIOSH Pocket Guide to Chemical Hazards . The Center for Construction Research and Training (CPWR). [Link]

  • How to Safely Handle Dangerous Substances in the Workplace . OSHA.com. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . National Institute for Occupational Safety and Health (NIOSH). [Link]

  • POLICY FOR PERSONAL PROTECTIVE EQUIPMENT IN RESEARCH LABORATORIES . Environmental Health & Safety, Columbia University. [Link]

  • NIOSH Pocket Guide To Chemical Hazards - Enviro Safetech . Enviro Safetech. [Link]

  • Personal Protective Equipment for Laboratories . Environmental Health and Safety, Dartmouth College. [Link]

  • Guidelines for the Safe Handling of Hazardous Chemicals . H.M. Royal, Inc. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . A-Lined Handling Systems, Inc. [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids . Justrite. [Link]

  • Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration (OSHA). [Link]

  • Menglytate | C14H26O3 | CID 68932 - PubChem . National Institutes of Health (NIH). [Link]

  • Manganese-Glycinate - Safety data sheet . BASF. [Link]

  • Methacrylate Esters – Safe Handling Manual . Methacrylate Producers Association, Inc. [Link]

  • METHACRYLIC ACID SAFE HANDLING MANUAL . Methacrylate Producers Association, Inc. [Link]

  • Perchloric acid guidelines . Faculty of Science, University of Ottawa. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Menglytate
Reactant of Route 2
Reactant of Route 2
Menglytate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。